molecular formula C3H7O7P B15145016 (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid CAS No. 23295-92-3

(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid

Cat. No.: B15145016
CAS No.: 23295-92-3
M. Wt: 186.06 g/mol
InChI Key: GXIURPTVHJPJLF-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid is a useful research compound. Its molecular formula is C3H7O7P and its molecular weight is 186.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

23295-92-3

Molecular Formula

C3H7O7P

Molecular Weight

186.06 g/mol

IUPAC Name

(2S)-3-hydroxy-2-phosphonooxypropanoic acid

InChI

InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1

InChI Key

GXIURPTVHJPJLF-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)OP(=O)(O)O)O

Canonical SMILES

C(C(C(=O)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Central Role of 3-Phosphoglycerate in the Glycolytic Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Phosphoglycerate (3-PG) is a pivotal metabolic intermediate in the glycolytic pathway, a fundamental process for energy production in nearly all living organisms.[1] Positioned at the crossroads of energy generation and major biosynthetic pathways, the metabolism of 3-PG is subject to stringent regulation and carries profound implications for cellular homeostasis, proliferation, and disease states. This technical guide provides an in-depth analysis of the biological role of 3-PG in glycolysis, detailing its formation, enzymatic conversion, and its crucial function as a regulatory nexus and signaling molecule. We will explore the causality behind its metabolic fate, present quantitative data and detailed experimental protocols for its study, and use pathway visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Glycolytic Context: Formation and Isomerization of 3-Phosphoglycerate

Glycolysis, the catabolic pathway that breaks down glucose into pyruvate, is broadly divided into a preparatory phase and a payoff phase. 3-PG is a central figure in the payoff phase, where a net gain of ATP is achieved.[1] Its lifecycle within this core pathway involves two sequential, enzyme-catalyzed reactions.

Formation from 1,3-Bisphosphoglycerate: The First ATP-Generating Step

3-Phosphoglycerate is generated from 1,3-bisphosphoglycerate (1,3-BPG) in the seventh step of glycolysis.[1] This reaction is catalyzed by the enzyme Phosphoglycerate Kinase (PGK) .

Reaction: 1,3-bisphosphoglycerate + ADP ⇌ 3-phosphoglycerate + ATP[2]

This conversion is a cornerstone of cellular energy metabolism for two primary reasons:

  • Substrate-Level Phosphorylation: It represents the first of two substrate-level phosphorylation events in glycolysis.[3][4] The high-energy acyl phosphate bond in 1,3-BPG is harnessed to directly phosphorylate ADP, producing ATP.[5] This mechanism of ATP synthesis is distinct from oxidative phosphorylation and is critical for energy production, especially under anaerobic conditions.[4]

  • Thermodynamic Reversibility: The reaction catalyzed by PGK is reversible and operates near equilibrium within the cell.[6][7] The direction of the net flux is therefore highly sensitive to the intracellular concentrations of substrates and products, particularly the [ATP]/[ADP] ratio.[6][8] In the context of gluconeogenesis, PGK catalyzes the reverse reaction, consuming ATP to produce 1,3-BPG.[9]

1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase (PGK) ATP ATP 1,3-Bisphosphoglycerate->ATP ADP ADP ADP->3-Phosphoglycerate

Caption: Formation of 3-PG via Phosphoglycerate Kinase.
Conversion to 2-Phosphoglycerate: A Preparatory Isomerization

Following its formation, 3-PG is isomerized to 2-phosphoglycerate (2-PG) by the enzyme Phosphoglycerate Mutase (PGM) .[10]

Reaction: 3-phosphoglycerate ⇌ 2-phosphoglycerate

This reaction is crucial as it repositions the phosphate group from the C3 to the C2 position of the glycerate backbone.[1] This structural rearrangement is a preparatory step, setting the stage for the subsequent dehydration reaction catalyzed by enolase, which converts 2-PG into the high-energy compound phosphoenolpyruvate (PEP).[10] The PGM-catalyzed reaction proceeds through a 2,3-bisphosphoglycerate intermediate and is also reversible.[11]

3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase (PGM)

Caption: Isomerization of 3-PG to 2-PG.

Enzymatic Regulation: Controlling the Flow Through the 3-PG Node

The flux of metabolites through the 3-PG node is controlled by the kinetics and regulation of its associated enzymes, PGK and PGM.

Phosphoglycerate Kinase (PGK)

PGK is a monomeric, two-domain enzyme that undergoes a significant "hinge-bending" conformational change upon substrate binding to bring ADP and 1,3-BPG into proximity for the phosphoryl transfer.[12] Its activity is not a primary point of allosteric regulation for the entire glycolytic pathway, but its directionality is intrinsically controlled by cellular energy status.[6]

  • High [ATP]/[ADP] Ratio: Favors the reverse reaction (gluconeogenesis), where PGK consumes ATP to phosphorylate 3-PG.[6]

  • Low [ATP]/[ADP] Ratio: Favors the forward reaction (glycolysis), driving the production of ATP.[6]

This sensitivity makes PGK a key sensor of the cell's energy charge, helping to balance the demands of glycolysis and gluconeogenesis.[6][9]

Phosphoglycerate Mutase (PGM)

PGM catalyzes a near-equilibrium reaction and is generally not considered a major regulatory checkpoint in glycolysis.[11] However, its activity can be modulated by post-translational modifications. Emerging evidence shows that PGM1 activity is influenced by acetylation.

  • Acetylation: Enhances PGM1 activity, stimulating glycolytic flux.[13]

  • Deacetylation: The NAD+-dependent deacetylase Sirt1 can deacetylate PGM1, reducing its activity. This mechanism becomes prominent under conditions of glucose restriction, where Sirt1 levels rise, thereby linking cellular nutrient status directly to the modulation of this glycolytic step.[13]

A Metabolic Crossroads: 3-PG as a Biosynthetic Precursor

Beyond its linear role in glycolysis, 3-PG is a critical branchpoint metabolite, diverting carbon from energy production into essential anabolic pathways.[1][8] This function is particularly vital in highly proliferative cells, such as cancer cells, which have high demands for biosynthetic precursors.

The Serine Biosynthesis Pathway

The most significant biosynthetic fate of 3-PG is its entry into the de novo serine synthesis pathway.[14] This diversion is initiated by the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) , which catalyzes the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate.[15][16]

Significance: This pathway directly links carbohydrate metabolism with amino acid synthesis. Serine is a non-essential amino acid, but its synthesis is crucial as it serves as a precursor for:

  • Other Amino Acids: Glycine and Cysteine.[8]

  • Nucleotides: Through its role in one-carbon metabolism, providing one-carbon units for purine and thymidylate synthesis.[15]

  • Lipids: Such as phospholipids and sphingolipids.[17]

The regulation of this branchpoint is critical for maintaining metabolic homeostasis. In many organisms, PHGDH activity is subject to feedback inhibition by L-serine, the end product of the pathway.[14][18]

cluster_glycolysis Glycolysis Payoff Phase cluster_serine Serine Biosynthesis 1,3-BPG 1,3-BPG 3-PG 3-PG 1,3-BPG->3-PG PGK 2-PG 2-PG 3-PG->2-PG PGM 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP PHGDH PEP PEP 2-PG->PEP Pyruvate Pyruvate PEP->Pyruvate p-Ser Phosphoserine 3-PHP->p-Ser Serine Serine p-Ser->Serine Glycine, Cysteine Glycine, Cysteine Serine->Glycine, Cysteine Nucleotides Nucleotides Serine->Nucleotides Lipids Lipids Serine->Lipids

Caption: 3-PG as a branchpoint between glycolysis and serine biosynthesis.

Clinical Relevance: 3-PG Metabolism in Disease and Drug Development

The central role of 3-PG and its associated enzymes makes them highly relevant in various disease contexts, particularly in cancer and immunometabolism, presenting opportunities for therapeutic intervention.

Cancer Metabolism

Many cancer cells exhibit the "Warburg effect," a metabolic reprogramming characterized by high rates of glycolysis even in the presence of oxygen.[19] This not only generates ATP but also provides abundant glycolytic intermediates, including 3-PG, to fuel anabolic processes required for rapid cell proliferation.[19] Consequently, enzymes at the 3-PG nexus are often dysregulated and represent attractive drug targets.

EnzymeRole in CancerTherapeutic Potential
PGK1 Overexpressed in various cancers (e.g., gastric cancer), where it promotes cell invasion and angiogenesis.[20][21] Also implicated in chemotherapy resistance.[20]Targeting PGK1 could inhibit tumor growth and overcome drug resistance.
PHGDH Gene is frequently amplified in cancers like breast cancer and melanoma.[15][22] Overexpression drives flux into the serine synthesis pathway, which is essential for the proliferation of these cancer cells.[16]PHGDH is a validated target. Small molecule inhibitors, such as CBR-5884, have been developed and show selective toxicity to cancer cells with high serine biosynthetic activity.[15][22]
Immunometabolism

Metabolic reprogramming is also a hallmark of immune cell activation and differentiation. Recent studies have uncovered a critical role for 3-PG metabolism in regulating T-cell function.

  • Regulatory T-Cells (Tregs): The enzyme PGM is differentially overexpressed in highly suppressive Treg cells.[23][24] Inhibition of PGM limits the differentiation and suppressive function of Tregs by altering the flux of 3-PG into the serine synthesis pathway.[23][25] This finding highlights a novel link between glycolysis, serine metabolism, and the epigenetic regulation of immune cell fate, opening new avenues for immunomodulatory therapies.[25]

Experimental Methodologies: Quantification of 3-Phosphoglycerate

Accurate measurement of intracellular metabolite levels is essential for understanding metabolic fluxes and the effects of potential drug candidates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of metabolites like 3-PG.[1][19]

Protocol: Absolute Quantification of 3-PG by LC-MS/MS

This protocol describes a typical workflow for quantifying 3-PG in cultured mammalian cells.

1. Sample Preparation: Metabolic Quenching and Extraction

  • Causality: The primary challenge in metabolomics is to halt enzymatic activity instantaneously to capture an accurate snapshot of the metabolic state. Cold temperatures and organic solvents are used to quench metabolism and precipitate proteins.
  • Aspirate culture medium from adherent cells grown in a 6-well plate.
  • Immediately wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.
  • Instantly add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate to quench metabolism and lyse the cells.
  • Incubate at -80°C for 15 minutes.
  • Scrape the cells into the methanol solution and transfer the lysate to a microcentrifuge tube.
  • Add a known quantity of a stable isotope-labeled internal standard (e.g., 13C3-3-Phosphoglycerate) for accurate quantification.
  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
  • Transfer the supernatant containing the metabolites to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Chromatographic Separation

  • Causality: 3-PG is a small, polar, and negatively charged molecule. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for retaining and separating such polar metabolites.
  • Inject the reconstituted sample onto a HILIC column (e.g., an amide- or amine-based stationary phase).
  • Use a gradient elution program, typically starting with a high percentage of organic solvent (e.g., acetonitrile) and gradually increasing the aqueous component (e.g., water with an ammonium acetate or formate buffer) to elute polar compounds.

3. Mass Spectrometry Detection and Quantification

  • Causality: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity. It involves selecting the precursor ion (the molecular ion of 3-PG) and then fragmenting it to monitor a specific product ion.
  • Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode.

  • Set up an MRM transition for 3-PG (e.g., m/z 185 -> m/z 97).

  • Set up a corresponding MRM transition for the isotope-labeled internal standard.

  • Integrate the peak areas for both the endogenous 3-PG and the internal standard.

  • Calculate the concentration of 3-PG by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 3-PG.

    cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quench 1. Quench Metabolism (Ice-cold Saline Wash) Extract 2. Extract Metabolites (80% Methanol, -80°C) Quench->Extract Separate 3. Separate Debris (Centrifugation) Extract->Separate Dry 4. Dry Extract Separate->Dry Reconstitute 5. Reconstitute Dry->Reconstitute HILIC 6. HILIC Separation Reconstitute->HILIC MS 7. MS/MS Detection (MRM) HILIC->MS Quantify 8. Quantification (vs. Internal Standard) MS->Quantify

    Caption: Experimental workflow for quantifying 3-Phosphoglycerate by LC-MS/MS.

    Conclusion

3-Phosphoglycerate is far more than a simple intermediate in the glycolytic pathway. It stands as a cornerstone of cellular energy production, a critical precursor for major biosynthetic pathways, and an emerging player in the complex signaling networks that govern cell fate and function.[1] The intricate regulation of its metabolism, underscored by the kinetic properties of its associated enzymes and its dynamic response to cellular energy status, highlights its importance in maintaining homeostasis. For researchers in basic science and drug development, understanding the multifaceted role of 3-PG and its metabolic nexus provides a wealth of opportunities for targeting diseases characterized by reprogrammed metabolism, from cancer to autoimmune disorders. The continued development of sophisticated analytical techniques will further illuminate the subtle yet profound impact of this central metabolite on cellular physiology and pathology.

References

  • The Pivotal Role of 3-Phosphoglycerate in Glycolysis: A Technical Guide - Benchchem.
  • 3-phosphoglycerate Definition - An
  • Step by Step of Glycolysis - Cre
  • 1,3-bisphosphoglycerate Definition - Microbiology Key Term... - Fiveable.
  • Molecular mechanism of glycolytic flux control intrinsic to human phosphoglycer
  • The basic functions of phosphoglycerate kinase 1 and its roles in cancer and other diseases.
  • Phosphoglycer
  • Phosphoglycerate kinase - M-CSA Mechanism and Catalytic Site
  • Regulation of glycolytic enzyme phosphoglycerate mutase-1 by Sirt1 protein-mediated deacetyl
  • 3-Phosphoglycerate → Term - Lifestyle → Sustainability Directory.
  • Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme
  • Phosphoglycer
  • [FREE] The conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate in glycolysis by phosphoglycer
  • 3 phosphoglycerate – Knowledge and References - Taylor & Francis.
  • D-3-Phosphoglycer
  • 3-Phosphoglycerate dehydrogenase, a key enzyme for l-serine biosynthesis, is preferentially expressed in the radial glia/astrocyte lineage and olfactory enshe
  • Glycolysis - Reactions - Phases - Regul
  • Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism - eLife.
  • Identification and Biochemical Characterization of the Serine Biosynthetic Enzyme 3-Phosphoglycerate Dehydrogenase in Marchantia polymorpha - Frontiers.
  • 1,3-Bisphosphoglyceric acid - Wikipedia.
  • L-serine synthesis via the phosphorylated pathway in humans - ResearchG
  • Assertion : This conversion of 1,3-bishosphoglycerate (BPGA) to 3-phosphoglyceric acid (PGA) is an energy yielding step. Reason - NEET coaching.
  • The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants - Diva-portal.org.
  • 3-phosphoglycerate Definition - An
  • Why is the reaction in glycolysis wherein 1-3 bisphosphoglycerate changing to 3-phosphoglycerare reversible even when kinase is used as an enzyme? - Quora.
  • Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers | PNAS.
  • 3-phosphoglycerate Definition - Biological Chemistry I Key... - Fiveable.
  • Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism - PubMed.
  • Phosphoglycerate mutase regulates Treg differentiation through control of serine synthesis and one-carbon metabolism | bioRxiv.
  • 3-phosphoglycerate Analysis Service - Cre
  • Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hep
  • Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH)
  • Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers | PNAS.
  • Phosphoglycerate Kinases Are Co-Regulated to Adjust Metabolism and to Optimize Growth.
  • Quantitative Evaluation of the Rate of 3-Phosphoglycer
  • Accumulated 3-phosphoglycerate in darkness is a primary starting substrate for stepwise photosynthetic induction process in cyan - bioRxiv.
  • Accumulated 3-phosphoglycerate in darkness is a primary starting substrate for stepwise photosynthetic induction process in cyanobacteria | bioRxiv.
  • Quantitative Evaluation of the Rate of 3-Phosphoglycer
  • An Allosteric Signaling Pathway of Human 3-Phosphoglycerate Kinase

Sources

The Function of 3-Phosphoglyceric Acid in Calvin Cycle Carbon Fixation: A Metabolic Nexus

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphoglyceric acid (3-PGA) represents a cornerstone of carbon metabolism, positioned at the critical intersection of photosynthetic carbon fixation and glycolysis.[1][2] This guide provides a comprehensive technical analysis of 3-PGA's multifaceted role within the Calvin-Benson cycle, intended for professionals in biomedical research and drug development. We will dissect the enzymatic reactions governing its formation and consumption, its regulatory influence on metabolic flux, and its involvement in the photorespiratory salvage pathway. Furthermore, this document furnishes detailed, field-proven protocols for the quantitative analysis of 3-PGA and the enzymatic activity of its primary producer, RuBisCO, offering a robust methodological framework for researchers investigating photosynthetic efficiency and potential therapeutic targets within plant and algal metabolic pathways.

Introduction: Beyond a Simple Intermediate

The Calvin-Benson cycle, or the reductive pentose phosphate pathway, constitutes the primary mechanism for converting inorganic carbon (CO₂) into the organic molecules that sustain most of life on Earth.[3] While the cycle involves a complex series of enzymatic reactions, the three-carbon molecule 3-phosphoglyceric acid (3-PGA) stands out as the first stable product of this vital process.[4][5][6] Its formation marks the successful incorporation of atmospheric carbon into a biological system.[7] However, the role of 3-PGA extends far beyond that of a passive intermediate. It is a dynamic hub that dictates the flow of carbon towards both carbohydrate synthesis and the regeneration of the initial CO₂ acceptor, thereby influencing overall photosynthetic efficiency.[8][9] Understanding the intricate functions and regulation of 3-PGA is paramount for efforts aimed at enhancing crop productivity and for the development of novel herbicides that target unique metabolic choke points.

Part 1: The Genesis of Organic Carbon - Formation of 3-PGA

The entry point of inorganic carbon into the biosphere is catalyzed by the most abundant enzyme on the planet, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[10]

1.1. The Carboxylation of Ribulose-1,5-bisphosphate (RuBP)

The Calvin cycle is initiated in the stroma of chloroplasts where RuBisCO catalyzes the covalent attachment of a CO₂ molecule to a five-carbon sugar, RuBP.[5][7][11] This carboxylation event produces a highly unstable six-carbon intermediate, 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate.[12][13]

1.2. The First Stable Product

This six-carbon intermediate is so transient that it is immediately hydrolyzed, splitting into two identical molecules of 3-PGA.[4][7][12][14] Thus, for every single molecule of CO₂ fixed, two molecules of 3-PGA are generated, marking the first stable incorporation of atmospheric carbon into an organic compound.[14][15] This initial step is the rate-limiting reaction of the entire cycle, a fact that has made RuBisCO a major target for bioengineering efforts.[16]

Part 2: The Reductive Phase - Committing Carbon to Biosynthesis

Once formed, 3-PGA stands at a metabolic precipice. To become a useful building block for carbohydrates, it must be energized and reduced. This two-step process consumes the ATP and NADPH generated during the light-dependent reactions of photosynthesis.[7][17]

2.1. Phosphorylation via Phosphoglycerate Kinase (PGK)

In the first step, the enzyme phosphoglycerate kinase (PGK) catalyzes the transfer of a phosphate group from an ATP molecule to the carboxyl group of each 3-PGA molecule.[10][12] This reaction yields 1,3-bisphosphoglycerate (1,3-BPG) and ADP.[7][10] This phosphorylation "activates" the molecule, preparing it for the subsequent reduction.

2.2. Reduction via Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Next, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) utilizes NADPH to reduce 1,3-BPG.[10][12] In this reaction, each 1,3-BPG molecule gains two electrons from NADPH, loses a phosphate group, and is converted into glyceraldehyde-3-phosphate (G3P), a three-carbon sugar.[7][16] G3P is the primary output of the Calvin cycle, serving as the direct precursor for the synthesis of glucose, starch, and other essential carbohydrates.[5][13]

G1 cluster_atp cluster_nadph PGA 3-Phosphoglycerate (3-PGA) BPG 1,3-Bisphosphoglycerate (1,3-BPG) PGA->BPG Phosphoglycerate Kinase (PGK) G3P Glyceraldehyde-3-Phosphate (G3P) BPG->G3P Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) ATP ATP ATP->PGA ADP ADP ATP->ADP Consumed NADPH NADPH NADPH->BPG NADP NADP+ + Pi NADPH->NADP Consumed

The reduction of 3-PGA to G3P consumes ATP and NADPH.

Part 3: The Broader Metabolic Context of 3-PGA

The concentration and flux of 3-PGA are not only central to the Calvin cycle but are also deeply intertwined with other metabolic pathways, most notably photorespiration.

3.1. The Bifunctional Nature of RuBisCO and Photorespiration

RuBisCO can also catalyze a competing reaction where it fixes O₂ instead of CO₂ to RuBP, a process known as oxygenation.[18][19] This "wasteful" reaction becomes more prominent at high temperatures and low CO₂ concentrations.[20] The oxygenation of RuBP produces one molecule of 3-PGA and one molecule of a two-carbon compound, 2-phosphoglycolate.[18][19]

The 2-phosphoglycolate is a metabolic dead-end and must be salvaged through a complex series of reactions known as the photorespiratory pathway, which spans the chloroplast, peroxisome, and mitochondrion.[18][21] This salvage pathway consumes additional energy and results in the loss of previously fixed carbon as CO₂.[18][22] Critically, the end product of this pathway is glycerate, which re-enters the chloroplast and is phosphorylated to form 3-PGA, thus recovering 75% of the carbon that would have otherwise been lost.[18][21] This makes the photorespiratory pathway a major determinant of the 3-PGA pool under certain environmental conditions.

3.2. 3-PGA as a Precursor for Biosynthesis

Beyond its role in the Calvin cycle, 3-PGA is a key branch point for other biosynthetic pathways.[8] It can be diverted from the cycle to serve as a precursor for the synthesis of amino acids, notably serine, glycine, and cysteine.[6] This positions 3-PGA as a critical link between carbohydrate metabolism and protein synthesis.[6]

Part 4: Key Methodologies for Calvin Cycle Analysis

For researchers in drug development and crop science, the ability to accurately quantify Calvin cycle intermediates and measure key enzymatic rates is essential.

4.1. Protocol 1: Quantification of 3-PGA via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of metabolites like 3-PGA from complex biological matrices.[23][24]

Objective: To accurately measure the concentration of 3-PGA in plant tissue.

Methodology:

  • Sample Collection & Quenching:

    • Excise plant tissue (e.g., leaf discs) and immediately freeze in liquid nitrogen to halt all enzymatic activity. This step is critical to prevent post-extraction metabolic changes.

    • The mass of the tissue should be recorded for later normalization.

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a pre-chilled (-20°C) extraction solvent, typically a mixture of methanol, chloroform, and water. This ensures precipitation of proteins and solubilization of polar metabolites like 3-PGA.

    • Vortex thoroughly and incubate at low temperature (e.g., -20°C for 30 minutes) to ensure complete extraction.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated protein.

  • Phase Separation & Sample Preparation:

    • Collect the supernatant containing the polar metabolites.

    • For robust analysis, an internal standard (e.g., a ¹³C-labeled 3-PGA) should be added to each sample to account for variations in extraction efficiency and instrument response.

    • Dry the supernatant under a vacuum or nitrogen stream.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).

  • LC-MS/MS Analysis:

    • Separate metabolites using a suitable chromatography column, such as a mixed-mode or HILIC column designed for polar compounds.[25]

    • Employ a gradient elution with aqueous and organic mobile phases.[25]

    • Detect and quantify 3-PGA using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for 3-PGA, which provides exceptional specificity.

  • Data Analysis:

    • Generate a standard curve using known concentrations of pure 3-PGA.

    • Calculate the concentration of 3-PGA in the samples by comparing their peak areas (normalized to the internal standard) against the standard curve.

G2 cluster_prep Sample Preparation cluster_analysis Analysis start Excise & Flash-Freeze Plant Tissue extract Homogenize in Cold Extraction Solvent start->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge collect Collect Supernatant (Add Internal Standard) centrifuge->collect dry Dry Metabolite Extract collect->dry reconstitute Reconstitute in LC-MS Grade Solvent dry->reconstitute lc Inject into LC System (Chromatographic Separation) reconstitute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Processing (Quantification vs. Standard Curve) ms->data

LC-MS/MS workflow for the quantification of 3-PGA.

4.2. Protocol 2: Non-Radioactive Assay of RuBisCO Carboxylase Activity

Measuring RuBisCO activity is crucial for understanding the rate of 3-PGA production. Spectrophotometric assays that couple the production of 3-PGA to the oxidation of NADH offer a safe and reliable alternative to traditional radioactive methods.[26][27]

Objective: To determine the carboxylase activity of RuBisCO from a purified enzyme preparation or a crude leaf extract.

Principle: The 3-PGA produced by RuBisCO is converted through a series of enzymatic reactions to a product that ultimately leads to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, which is specific to NADH, is monitored over time and is directly proportional to the rate of RuBisCO activity.[27][28]

Reagents:

  • Assay Buffer: 100 mM Tricine-NaOH (pH 8.0), 10 mM MgCl₂, 10 mM NaHCO₃, 1 mM EDTA, 5 mM DTT.

  • Coupling Enzymes: Phosphoglycerate kinase (PGK), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

  • Substrates & Cofactors: ATP, NADH, Ribulose-1,5-bisphosphate (RuBP).

  • Enzyme Sample: Purified RuBisCO or crude leaf extract.

Methodology:

  • Enzyme Activation: Pre-incubate the RuBisCO sample in the Assay Buffer (without RuBP) for 10-15 minutes at 25°C. This step is essential to ensure the enzyme is in its catalytically active, carbamylated form.[26]

  • Assay Mix Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, ATP, NADH, and the coupling enzymes (PGK and GAPDH).

  • Background Rate: Add the activated enzyme sample to the cuvette and place it in a spectrophotometer set to 340 nm. Monitor the absorbance for 1-2 minutes to establish a stable baseline and measure any background NADH oxidation that is independent of RuBP.

  • Initiation of Reaction: Initiate the primary reaction by adding a saturating concentration of RuBP to the cuvette. Mix quickly.

  • Rate Measurement: Immediately begin recording the decrease in absorbance at 340 nm over a period of 3-5 minutes. The rate should be linear during the initial phase of the reaction.

  • Calculation:

    • Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

    • Subtract the background rate measured in step 3.

    • Use the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of 3-PGA production (µmol/min).

    • Normalize the activity to the amount of protein in the sample (e.g., µmol CO₂ fixed per minute per mg of enzyme).[26]

Part 5: Comparative Analysis of Quantification Methods

Choosing the appropriate analytical technique is critical for obtaining reliable data. Both LC-MS/MS and enzymatic assays have distinct advantages and limitations for the quantification of 3-PGA.

ParameterLC-MS/MSEnzymatic Assay
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate to High (dependent on enzyme specificity)
Sensitivity Very High (picomole to femtomole range)Moderate (nanomole range)
Throughput Moderate (can be automated but run times are longer)High (well-suited for 96-well plate format)
Multiplexing Excellent (can measure many metabolites simultaneously)[29]Poor (typically measures one analyte per assay)
Cost High (instrumentation and maintenance)Low (reagents and standard spectrophotometer)
Expertise Requires specialized training and method developmentRelatively simple to perform

Causality Insight: For drug discovery screening where high throughput is essential and cost is a factor, an enzymatic assay is often the preferred choice.[28] However, for in-depth metabolic profiling and mechanism-of-action studies where specificity and the ability to measure multiple pathway intermediates simultaneously are paramount, LC-MS/MS is the superior and more authoritative method.[23][25]

Part 6: Therapeutic and Biotechnological Relevance

The central position of 3-PGA and the enzymes that regulate its concentration make them prime targets for intervention.

  • Herbicide Development: Enzymes like PGK or GAPDH are essential for plant survival. Designing specific inhibitors for these enzymes could lead to the development of novel, highly effective herbicides.

  • Crop Improvement: The efficiency of the Calvin cycle is a key determinant of crop yield. Modulating the expression or activity of enzymes within the cycle can alter the flux of carbon. For instance, research into the regulation of RuBisCO activity aims to decrease its oxygenase function, thereby reducing photorespiration and increasing the net production of 3-PGA from CO₂, which could lead to enhanced biomass production.[6]

Conclusion

3-Phosphoglyceric acid is far more than a simple waypoint in the conversion of CO₂ to sugar. It is the first tangible product of photosynthesis, a critical regulatory node, a key substrate for reduction, and a branch point for major biosynthetic pathways. Its concentration reflects the delicate balance between carbon fixation, photorespiration, and the plant's overall metabolic state. For researchers and developers, a thorough understanding of 3-PGA's function, coupled with robust analytical methodologies to measure its flux, provides a powerful toolkit for advancing agricultural biotechnology and discovering new modes of therapeutic or herbicidal action.

References

  • 3-Phosphoglyceric Acid Explained - CSIR NET LIFE SCIENCE COACHING. (2026, January 2). Vertex AI Search.
  • 3-phosphoglycerate Definition - Intro to Botany Key Term |... - Fiveable. (2025, August 15). Fiveable.
  • 3-Phosphoglyceric Acid: The Metabolic Nexus of Life - Oreate AI Blog. (2026, January 15).
  • Assay of the Carboxylase Activity of Rubisco from Chlamydomonas reinhardtii - Bio-protocol. (2015, December 5). Bio-protocol.
  • Intermediates Produced During the Calvin Cycle - Biology LibreTexts. (2024, November 23). Biology LibreTexts.
  • The Calvin Cycle - Biology LibreTexts. (2024, November 23). Biology LibreTexts.
  • 3-phosphoglycerate Definition - Biological Chemistry I Key... - Fiveable. (2025, August 15). Fiveable.
  • Photorespiration Revisited - PMC - NIH.
  • Photorespiration and Photosynthetic Pathways - Biology LibreTexts. (2024, November 26). Biology LibreTexts.
  • Photorespiration.
  • Photorespir
  • 3-phosphoglyceric acid as the first CO2 fixation product class 11 biology CBSE - Vedantu. (2024, June 27). Vedantu.
  • Photorespiration (article) | Photosynthesis - Khan Academy. Khan Academy.
  • The Calvin cycle (article) | Photosynthesis - Khan Academy. Khan Academy.
  • Role of Phosphorus in the Photosynthetic Dark Phase Biochemical Pathways - IntechOpen. (2024, January 31). IntechOpen.
  • Calvin cycle - Wikipedia. Wikipedia.
  • RuBisCO activity assays: a simplified biochemical redox approach for in vitro quantification and an RNA sensor approach for in vivo monitoring - PMC. (2024, March 14).
  • A Comparative Guide to the Quantification of 3-Phosphoglycerate: LC-MS/MS vs.
  • The Calvin Cycle - Biology LibreTexts. (2026, January 24). Biology LibreTexts.
  • 3-Phosphoglyceric acid - Wikipedia. Wikipedia.
  • Simultaneous determination of Rubisco carboxylase and oxygenase kinetic parameters in Triticum aestivum and Zea mays - ANU Open Research. ANU Open Research.
  • Explain the effect of light on the amount of 3-phosphoglyceric acid and R.. - Filo. (2025, December 17). Filo.
  • Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases - PubMed. (2008, September 15).
  • 3-Phosphoglycerate → Term - Lifestyle → Sustainability Directory. (2026, January 19). Sustainability Directory.
  • A non-radioactive method for measuring Rubisco activase activity in the presence of variable ATP - PMC.
  • ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column | SIELC Technologies. (2024, October 30). SIELC Technologies.
  • 3-phosphoglycerate Analysis Service - Creative Proteomics.
  • 3-phosphoglyceric acid – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • The Calvin Cycle – Concepts of Biology – 1st Canadian Edition. BCcampus.
  • Is there any protocol to measure activity of RuBisCO without involving radioactivity (Non-radioactive assay method)? | ResearchGate. (2015, December 24).
  • Regulation of photosynthetic carbon reduction cycle by ribulose bisphosphate and phosphoglyceric Acid - PubMed.
  • Use of reverse-phase liquid chromatography, linked to tandem mass spectrometry, to profile the Calvin cycle and other metabolic intermediates in Arabidopsis rosettes at different carbon dioxide concentrations | Request PDF - ResearchGate.
  • Biology 2e, The Cell, Photosynthesis, Using Light Energy to Make Organic Molecules | OpenEd CUNY. OpenEd CUNY.
  • Phosphoglucoisomerase Is an Important Regulatory Enzyme in Partitioning Carbon out of the Calvin-Benson Cycle - Frontiers. (2020, December 10). Frontiers.
  • Carbon Fixation- The Calvin Cycle - Biology LibreTexts. (2023, November 2). Biology LibreTexts.
  • Describe the three phases of the Calvin cycle and how the - Freeman 8th Edition Ch 10 Problem 6 - Pearson. Pearson.

Sources

Technical Guide: The Metabolic Precursor Role of 3-PGA in Serine Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Glycolytic Divergence

In cellular metabolism, 3-Phosphoglycerate (3-PGA) serves as a critical decision point.[1] While canonically viewed as a transient intermediate in glycolysis destined for pyruvate generation and ATP production, 3-PGA acts as the primary substrate for the Phosphorylated Pathway of Serine Biosynthesis (PPSB) .

This divergence is not merely a biosynthetic side-reaction; it is a fundamental "shunt" that couples energy status (glycolysis) with anabolic potential (one-carbon metabolism). By diverting carbons from 3-PGA into serine production, proliferating cells—particularly in oncology—secure the precursors necessary for nucleotide synthesis, methylation reactions, and antioxidant defense (glutathione).[2][3]

This guide provides a mechanistic deep-dive into the 3-PGA-to-Serine flux, detailing the enzymology, regulation, and validated protocols for quantifying this metabolic node in drug development contexts.

Mechanistic Architecture: The Phosphorylated Pathway[1]

The conversion of 3-PGA to L-Serine involves three stepwise enzymatic reactions. This pathway is unique because it bridges carbohydrate metabolism (glycolysis) with amino acid metabolism and redox maintenance.

The Enzymatic Cascade
  • Oxidation (Committed Step):

    • Enzyme: Phosphoglycerate Dehydrogenase (PHGDH ).[1][3][4][5][6][7]

    • Reaction: 3-PGA + NAD⁺

      
       3-Phosphohydroxypyruvate (3-PHP) + NADH + H⁺.
      
    • Significance: This is the rate-limiting step. PHGDH expression is frequently amplified in cancers (e.g., triple-negative breast cancer, melanoma) to drive flux through this pathway, often decoupling it from glycolytic ATP demands [1].

  • Transamination:

    • Enzyme: Phosphoserine Aminotransferase 1 (PSAT1 ).[7]

    • Reaction: 3-PHP + L-Glutamate

      
       3-Phosphoserine (3-PS) + 
      
      
      
      -Ketoglutarate (
      
      
      -KG).
    • Significance: This step integrates nitrogen metabolism. The generation of

      
      -KG feeds back into the TCA cycle (anaplerosis), further linking serine synthesis to mitochondrial respiration [2].
      
  • Dephosphorylation:

    • Enzyme: Phosphoserine Phosphatase (PSPH ).[1][7]

    • Reaction: 3-PS + H₂O

      
       L-Serine + Pi.
      
    • Significance: The final irreversible step that releases free serine.

Pathway Visualization

SerineBiosynthesis Glucose Glucose G3P Glyceraldehyde-3-P Glucose->G3P PGA 3-Phosphoglycerate (3-PGA) G3P->PGA Glycolysis PHP 3-Phosphohydroxypyruvate (3-PHP) PGA->PHP PHGDH (Rate Limiting) Pyruvate Pyruvate PGA->Pyruvate Glycolysis (Energy) PS 3-Phosphoserine (3-PS) PHP->PS PSAT1 Serine L-Serine PS->Serine PSPH Glycine Glycine Serine->Glycine SHMT1/2 (1-Carbon Met) NAD NAD+ -> NADH NAD->PHP Glu Glu -> a-KG Glu->PS

Figure 1: The divergence of 3-PGA from glycolysis into the serine biosynthesis pathway.[1][3][7][8][9] PHGDH acts as the primary gatekeeper.

Quantitative Parameters & Regulation

Understanding the kinetics of this pathway is essential for designing inhibitors or interpreting flux data.

Table 1: Key Enzymatic Parameters (Human Isoforms)
EnzymeSubstrate (Km)CofactorRegulation MechanismDisease Relevance
PHGDH 3-PGA (~250 µM) [3]NAD⁺Feedback inhibition by Serine (weak in mammals compared to bacteria); Transcriptional upregulation (c-Myc, ATF4).Amplified in ~16% of cancers; supports Warburg effect.
PSAT1 3-PHPGlutamateProduct inhibition by

-KG.
Links serine synthesis to glutaminolysis.
PSPH 3-PS (~15 µM)Mg²⁺ (cofactor)Regulated by cellular serine levels.Driver of metastasis in melanoma.

Expert Insight: In drug discovery, targeting PHGDH is prioritized because it commits carbon to the pathway. However, simply measuring protein abundance is insufficient. Flux is the true metric of pathway activity, as allosteric regulation can decouple expression from function.

Experimental Protocols: Validating the Pathway

Protocol A: 13C-Glucose Isotope Tracing (Flux Analysis)

This is the gold standard for confirming that serine is being synthesized de novo from glucose, rather than imported from media.

Principle: Cells are cultured with [U-13C6]-Glucose.[10] Glycolysis produces fully labeled [U-13C3]-3-PGA. If the PPSB pathway is active, this carbon backbone is transferred intact to Serine, resulting in M+3 Serine (mass shift of +3 Da).

Workflow:

  • Seeding: Plate cells (e.g., 5x10⁵ cells/well in 6-well plates) in standard media. Allow attachment (overnight).

  • Tracer Switch: Wash cells 2x with PBS. Replace media with glucose-free DMEM supplemented with 10-25 mM [U-13C6]-Glucose and 10% dialyzed FBS (to remove unlabeled serine).

  • Equilibration: Incubate for 24–48 hours (steady state) or 1–6 hours (kinetic flux).

  • Extraction:

    • Rapidly wash with ice-cold saline.

    • Quench metabolism with 80% Methanol/Water (-80°C) .

    • Scrape cells, vortex, and centrifuge (14,000 x g, 10 min, 4°C).

  • Analysis: Dry supernatant and derivatize (e.g., TBDMS) for GC-MS or run directly on LC-MS/MS.

  • Data Interpretation: Calculate the Mass Isotopomer Distribution (MID) .

    • M+0 Serine: Unlabeled (imported or pre-existing).

    • M+3 Serine: De novo synthesized from glucose.[3]

Protocol B: High-Throughput PHGDH Enzymatic Assay

For drug screening, a robust, cell-free assay is required. The direct measurement of NADH (340 nm) is often not sensitive enough for HTS. A coupled fluorescence assay is superior.

Mechanism: PHGDH generates NADH.[1][11] A coupling enzyme (Diaphorase) uses this NADH to reduce Resazurin (non-fluorescent) to Resorufin (highly fluorescent).[1]

Step-by-Step Methodology:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.5), 1 mM EDTA, 0.05% BSA.

  • Reagents:

    • Substrate Mix: 3-PGA (Final conc: 600 µM), NAD⁺ (Final conc: 200 µM).

    • Coupling Mix: Resazurin (50 µM), Diaphorase (0.1 U/mL).

    • Enzyme: Recombinant Human PHGDH (optimize to linear range, typically 5-10 nM).

  • Reaction Assembly (384-well plate):

    • Add 5 µL Test Compound (or DMSO control).

    • Add 10 µL Enzyme solution. Incubate 15 min at RT.

    • Add 10 µL Substrate/Coupling Master Mix to initiate.

  • Detection: Monitor Fluorescence (Ex 540 nm / Em 590 nm) kinetically for 30 minutes.

  • Validation: Calculate Z-factor. A value > 0.5 indicates a robust assay suitable for screening [4].[12]

Experimental Workflow Diagram

Sources

2-Phosphoglycerate vs. 3-Phosphoglycerate: A Technical Guide to the Glycolytic Pivot

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the canonical view of glycolysis, the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) is often dismissed as a minor isomerization step. However, for researchers in metabolic oncology and drug development, this reaction represents a critical metabolic fulcrum .

3-PG serves as the gateway to the Serine Synthesis Pathway (SSP) , fueling nucleotide biosynthesis and antioxidant defense (via glutathione). Conversely, 2-PG acts as a feed-forward activator and a thermodynamic commitment to oxidative phosphorylation or lactate production. The enzyme controlling this switch, Phosphoglycerate Mutase 1 (PGAM1) , has emerged as a high-value therapeutic target because its inhibition disrupts the coordination between energy production (glycolysis) and anabolic growth (biosynthesis).

This guide dissects the structural, thermodynamic, and functional differences between these isomers, providing actionable protocols for their separation and insights into their pharmacological modulation.

Structural & Thermodynamic Characterization

While 3-PG and 2-PG are constitutional isomers sharing the formula


, their bio-energetic potentials differ significantly due to the proximity of the phosphate group to the carboxylate moiety.
Chemical Physics of the Isomerization
  • 3-Phosphoglycerate (3-PG): The phosphate ester is at the C3 position.[1][2][3][4][5] It is chemically more stable and serves as a metabolic pool for branching pathways.

  • 2-Phosphoglycerate (2-PG): The phosphate ester is at the C2 position.[3][5] The proximity of the negative charge on the phosphate to the carboxylate group (C1) creates electrostatic repulsion, raising the potential energy of the molecule. This destabilization is a prerequisite for the subsequent dehydration by Enolase to form Phosphoenolpyruvate (PEP), a molecule with an exceptionally high phosphate transfer potential.

Thermodynamic Profile

The conversion is endergonic under standard conditions but proceeds forward in cellular contexts due to mass action ratios (rapid consumption of 2-PG).

ParameterValueImplication

+4.44 kJ/mol The reaction is thermodynamically unfavorable in isolation.

~0.165 Equilibrium heavily favors 3-PG (the biosynthetic precursor).

~ -2.6 kJ/mol In active glycolysis, rapid drainage of 2-PG drives the flux forward.

Mechanistic Enzymology: The PGAM1 Pivot

The interconversion is catalyzed by Phosphoglycerate Mutase (PGAM).[1][3][6] In mammals, this is a 2,3-Bisphosphoglycerate (2,3-BPG) dependent mechanism (dPGM).

The Catalytic Cycle (Ping-Pong Mechanism)

Unlike simple isomerization, this reaction involves a phosphohistidine intermediate.

  • Priming: The active site Histidine (His11 in human PGAM1) is phosphorylated by cofactor 2,3-BPG.

  • Substrate Binding: 3-PG binds to the phospho-enzyme.

  • Phosphoryl Transfer 1: The enzyme transfers its phosphate to C2 of 3-PG, forming the intermediate 2,3-BPG .[3]

  • Phosphoryl Transfer 2: The phosphate at C3 is transferred back to the enzyme's Histidine.

  • Release: Product 2-PG is released, regenerating the phospho-enzyme.

Critical Insight for Drug Design: Because the enzyme must be phosphorylated to be active, 2,3-BPG levels (regulated by Bisphosphoglycerate Mutase in erythrocytes or side reactions in other tissues) are a rate-determining factor.

The Allosteric Feedback Loop

Recent data (Hitosugi et al., Cancer Cell) reveals a sophisticated feedback mechanism:

  • 2-PG activates PHGDH: 2-PG binds to 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme of the serine synthesis pathway.

  • 3-PG inhibits 6PGD: Accumulated 3-PG inhibits 6-phosphogluconate dehydrogenase (6PGD) in the Pentose Phosphate Pathway (PPP).[7]

This creates a self-balancing system: High glycolytic flux (high 2-PG) signals the cell to divert carbon into serine synthesis.

MetabolicFeedback G6P Glucose-6-P F6P Fructose-6-P G6P->F6P PGD6 6PGD (Pentose Phosphate Pathway) G6P->PGD6 PPP Entry GAP Glyceraldehyde-3-P F6P->GAP BPG13 1,3-BPG GAP->BPG13 PG3 3-Phosphoglycerate (3-PG) BPG13->PG3 PGAM1 PGAM1 PG3->PGAM1 PHGDH PHGDH (Serine Synthesis) PG3->PHGDH Substrate PG3->PGD6 Inhibits (-) PG2 2-Phosphoglycerate (2-PG) PEP PEP PG2->PEP PG2->PHGDH Activates (+) PGAM1->PG2 Serine Serine PHGDH->Serine

Figure 1: The PGAM1 Regulatory Node. 2-PG acts as an allosteric activator for the serine synthesis pathway (PHGDH), while 3-PG acts as a feedback inhibitor of the Pentose Phosphate Pathway (6PGD).

Analytical Methodologies: Separation & Quantification[8][9][10][11]

Distinguishing 3-PG and 2-PG is analytically challenging due to their identical mass (185.02 Da) and similar fragmentation patterns. Standard Reverse Phase (C18) chromatography often fails to separate these polar isomers.

Recommended Protocol: LC-MS/MS with Anion Exchange/HILIC

This protocol utilizes a hybrid column technology to achieve baseline separation.

System: UPLC coupled with Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis). Column: Intrada Organic Acid (Imtakt) or Hypercarb (Porous Graphitic Carbon).

Chromatographic Conditions
ParameterSetting
Column Temp 40°C
Flow Rate 0.3 mL/min
Mobile Phase A 100 mM Ammonium Formate in 10% Acetonitrile (ACN)
Mobile Phase B 1% Formic Acid in 75% Acetonitrile (ACN)
Gradient 0-2 min: 0% A; 2-10 min: Linear gradient to 100% A; 10-13 min: Hold 100% A.
Mass Spectrometry Parameters (MRM)

Operate in Negative Ion Mode (ESI-).[8]

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Retention Time (Approx)
2-PG 185.078.9 (

)
-24~4.2 min
3-PG 185.078.9 (

)
-24~4.8 min
3-PG (Quant) 185.097.0 (

)
-22~4.8 min

Note: While the transitions are identical, the separation is achieved chromatographically. 2-PG typically elutes before 3-PG on anion-exchange phases due to steric shielding of the phosphate group.

Therapeutic Implications: Targeting the Switch

In oncology, the "Warburg Effect" is not just about glucose consumption; it is about balancing biomass accumulation (nucleotides/amino acids) with ATP production.

PGAM1 Inhibitors (e.g., PGMI-004A)[7][13]
  • Mechanism: Allosteric inhibition of PGAM1.

  • Effect:

    • 
       2-PG:  Loss of PHGDH activation 
      
      
      
      Reduced Serine synthesis.
    • 
       3-PG:  Accumulation leads to inhibition of 6PGD 
      
      
      
      Reduced NADPH production (oxidative stress).
  • Outcome: The cancer cell is starved of serine and succumbs to oxidative stress. This is effective in Leukemia and Lung Cancer .

PHGDH Inhibitors (e.g., CBR-5884)[14][15]
  • Mechanism: Non-competitive inhibition of PHGDH.[9]

  • Effect: Blocks the conversion of 3-PG to phosphohydroxypyruvate.

  • Outcome: Effective in "Serine-addicted" tumors (e.g., Triple-Negative Breast Cancer and Melanoma with PHGDH amplification).

Comparative Drug Table
TargetInhibitorMechanismPrimary IndicationKey Biomarker
PGAM1 PGMI-004AAllostericLung Ca, LeukemiaHigh PGAM1, Low p53
PHGDH CBR-5884Non-competitiveTNBC, MelanomaPHGDH Amplification
Enolase POMHEXSubstrate AnalogGlioma (ENO1 deleted)ENO1 Deletion

References

  • Hitosugi, T., et al. (2012). Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth.[7] Cancer Cell. Link

  • Koley, S., et al. (2022).[10] An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids.[8][10] Journal of Experimental Botany. Link

  • Vander Heiden, M. G., et al. (2009). Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation. Science. Link

  • Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. PNAS. Link

  • Zhang, D., et al. (2017). Asparagine synthetase is regulated by the 2-phosphoglycerate-dependent signaling pathway. Nature Communications. Link

Sources

3-Phosphoglyceric Acid (3-PGA): Molecular Dynamics, Ionization States, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of metabolic engineering and drug development, 3-phosphoglyceric acid (3-PGA) is frequently encountered as a critical intermediate in both glycolysis and the Calvin cycle. Despite its ubiquity, researchers often overlook the profound impact of its physicochemical properties—specifically its multiple ionization states—on enzymatic binding affinity and assay reproducibility. This technical guide synthesizes the fundamental chemical properties of 3-PGA, including its molecular weight and exact


 values, and translates these metrics into field-proven, self-validating experimental protocols.

Chemical Identity and Quantitative Properties

3-PGA is a three-carbon sugar acid derivative containing both a carboxylic acid group and a phosphate ester. This dual-functional nature gives rise to three distinct ionizable protons, making its net charge highly sensitive to the pH of its microenvironment.

Table 1: Physicochemical Profile of 3-Phosphoglyceric Acid
PropertyQuantitative ValueMechanistic SignificanceSource
Molecular Formula

Determines stoichiometric conversions.[PubChem][1]
Molecular Weight 186.06 g/mol Essential for precise molarity calculations in standard curves.[PubChem][1]
Monoisotopic Mass 185.99 DaTarget mass for LC-MS/MS MRM transitions in negative ion mode.[PubChem][1]

(Phosphate)
1.42First deprotonation of the phosphate group; occurs in highly acidic conditions.[Evans

Table][2]

(Carboxylate)
3.42Deprotonation of the carboxylic acid; fully ionized at physiological pH.[Evans

Table][2]

(Phosphate)
7.10Second deprotonation of the phosphate group; acts as a physiological pH sensor.[Evans

Table][2]
Physiological Charge

(at pH 7.4)
Drives electrostatic interactions with enzyme active sites (e.g., Arginine/Lysine residues).[ECMDB][3]

Mechanistic Insights: The Thermodynamic Sensor Role of 3-PGA

As an Application Scientist, one must look beyond the static


 values and understand their dynamic implications in a biological or in vitro system. The 

value of 7.10 is of paramount importance because it sits precariously close to the physiological pH of 7.4.

Using the Henderson-Hasselbalch equation (


), we can calculate the exact ionization states:
  • At a healthy intracellular pH of 7.4: The ratio of tri-anion (

    
    ) to di-anion (
    
    
    
    ) is approximately 2:1 (67% tri-anion).
  • At an ischemic or tumor microenvironment pH of 6.8: The ratio inverts to approximately 1:2 (33% tri-anion).

The Causality of Enzymatic Binding: Enzymes such as Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGM) have evolved to specifically recognize the high charge density of the tri-anion state. When the pH drops below 7.1, the protonation of the phosphate group drastically reduces the binding affinity (


) of 3-PGA to these enzymes. Therefore, 3-PGA acts not just as a metabolite, but as a thermodynamic sensor that throttles glycolytic flux in response to cellular acidosis.

MetabolicRouting BPG 1,3-Bisphosphoglycerate PGK PGK (Kinase) Requires Mg2+ BPG->PGK PGA3_Tri 3-PGA (Tri-anion) Active State (pH > 7.1) PGK->PGA3_Tri pH 7.4 (Normal) PGA3_Di 3-PGA (Di-anion) Inactive State (pH < 7.1) PGK->PGA3_Di pH < 7.1 (Acidosis) PGM PGM (Mutase) PGA3_Tri->PGM High Affinity Binding PGA3_Di->PGM Low Affinity (Bottleneck) PGA2 2-Phosphoglycerate PGM->PGA2

Fig 1. pH-dependent metabolic routing of 3-PGA and its effect on glycolytic flux.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every assay must be designed to validate itself in real-time. Below are two core methodologies for characterizing and quantifying 3-PGA.

Protocol A: Potentiometric Determination of 3-PGA Values

Because ionic strength and temperature can shift


 values, it is often necessary to verify the 

of 3-PGA in your specific assay buffer rather than relying solely on literature values.

Causality & Design: Carbon dioxide from the air dissolves in water to form carbonic acid, which will artificially skew the titration curve of the highly sensitive


 transition. Therefore, the system must be purged with an inert gas.
  • System Calibration: Calibrate a high-precision pH electrode using NIST-traceable standards at pH 4.00, 7.00, and 10.00.

  • Sample Preparation: Dissolve 10 mM of 3-PGA (free acid form) in 50 mL of

    
    -free, ultra-pure water. Add 0.1 M KCl to maintain a constant ionic strength, which prevents activity coefficient fluctuations during the titration.
    
  • Degassing: Sparge the solution with Nitrogen (

    
    ) or Argon gas for 15 minutes prior to and continuously during the titration.
    
  • Titration Execution: Titrate with a standardized 0.1 M NaOH solution. Add titrant in 10 µL increments.

  • Self-Validation (Blank Subtraction): Perform an identical titration on the background solvent (0.1 M KCl without 3-PGA). Subtract the blank volume from the sample volume at each pH increment to isolate the buffering capacity of 3-PGA alone. Calculate the first derivative (

    
    ) to accurately identify the three inflection points corresponding to 1.42, 3.42, and 7.10.
    
Protocol B: Enzymatic Quantification via Coupled Assay

Because 3-PGA lacks a strong UV-Vis chromophore, direct spectrophotometry is impossible. We must use a coupled enzymatic system that links 3-PGA consumption to the oxidation of NADH, which can be monitored at 340 nm.

Causality & Design:


 is explicitly added to the buffer. Why? 

coordinates with the tri-anion phosphate group of 3-PGA, effectively lowering its

and stabilizing the transition state for the PGK-mediated reaction. Without

, the reaction rate drops to near zero.
  • Buffer Preparation: Prepare a 100 mM Triethanolamine (TEA) buffer. Adjust the pH strictly to 7.6 to ensure 3-PGA is fully forced into its reactive tri-anion state. Add 5 mM

    
     and 2 mM EDTA (to chelate inhibitory heavy metals).
    
  • Master Mix Assembly: In a UV-transparent cuvette, combine the TEA buffer, 2 mM ATP, 0.2 mM NADH, and 50 µL of the unknown 3-PGA sample.

  • Self-Validation (Baseline Stabilization): Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm for 3 minutes before adding any enzymes.

    • Insight: If the absorbance drops during this phase, it indicates non-specific NADH oxidation (e.g., background ATPase activity or auto-oxidation), which must be subtracted from the final calculation to prevent false positives.

  • Reaction Initiation: Add 2 Units of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and 2 Units of Phosphoglycerate Kinase (PGK).

  • Kinetic Read: Monitor the decrease in absorbance at 340 nm until a stable plateau is reached (typically 10-15 minutes). The change in absorbance (

    
    ) is directly proportional to the 3-PGA concentration, calculated using the NADH extinction coefficient (
    
    
    
    ).

AssayWorkflow S1 1. Sample Prep Quench metabolism & extract S2 2. Master Mix Buffer pH 7.6, MgSO4, ATP, NADH S1->S2 S3 3. Baseline Read Monitor 340nm for 3 min S2->S3 S4 4. Enzyme Addition Add PGK & GAPDH S3->S4 Verify baseline stability S5 5. Kinetic Read Measure ΔA340 until plateau S4->S5 Initiate coupled reaction

Fig 2. Self-validating coupled enzymatic workflow for 3-PGA quantification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 724, 3-Phosphoglycerate." PubChem. URL:[Link]

  • Ripin, D.H., Evans, D.A. "pKa Table: Inorganic & Organic Acids." Studylib. URL:[Link]

  • "3-Phosphoglyceric acid (ECMDB24054)." E. coli Metabolome Database (ECMDB). URL:[Link]

The 3-Phosphoglycerate (3-PGA) Interaction with Rubisco: Mechanistic Insights, Product Inhibition, and Structural Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) is the biological engine of carbon fixation, catalyzing the incorporation of atmospheric CO₂ into ribulose-1,5-bisphosphate (RuBP) to yield two molecules of 3-phosphoglycerate (3-PGA)[1]. While 3-PGA is universally recognized as the primary output of the Calvin-Benson-Bassham (CBB) cycle, its role as a structural occupant and competitive feedback inhibitor within the Rubisco active site is frequently overlooked in bioengineering efforts. This whitepaper synthesizes recent high-resolution crystallographic data and kinetic assays to deconstruct the 3-PGA/Rubisco interaction, providing researchers and drug development professionals with actionable methodologies for studying product inhibition and enzyme kinetics.

Structural Dynamics of the Rubisco/3-PGA Complex

The carboxylation of RuBP is a multi-step thermodynamic process encompassing enolization, carboxylation, hydration, and C2-C3 bond cleavage[1][2]. Following cleavage, the enzyme must transition from a "closed" to an "open" state to release the two 3-PGA molecules. However, the active site can become thermodynamically trapped.

Recent 1.7 Å resolution crystallographic studies of Archaeoglobus fulgidus Rubisco (afRubisco) have successfully captured the enzyme in an intermediate, closed conformation with two 3-PGA products bound[1][3].

  • Mg²⁺ Coordination: Within the active site, one 3-PGA molecule binds tightly, coordinating directly with the essential Mg²⁺ ion, while the second 3-PGA molecule binds more loosely in the peripheral pocket[1].

  • Phosphate Pocket Alignment: The stability of this closed complex is driven by the precise alignment of the 3-PGA phosphate groups. Structural superposition with the transition-state analog 2-carboxyarabinitol-1,5-bisphosphate (2CABP) reveals that the P1 and P2 phosphate groups of the two 3-PGA molecules deviate by only 0.4 Å and 0.53 Å, respectively[1][4].

This high degree of structural mimicry explains why the Rubisco active site resists reopening before both 3-PGA products are fully formed and properly oriented for release[1].

G RuBP RuBP Binding (Open State) Enol Enolization (Mg2+ Coordinated) RuBP->Enol Carbox Carboxylation (+ CO2) Enol->Carbox Cleavage Hydration & Cleavage (C2-C3 Bond Scission) Carbox->Cleavage Closed3PGA Trapped 3-PGA Complex (Closed State) Cleavage->Closed3PGA Release 3-PGA Release (Reopening) Closed3PGA->Release Normal Turnover Inhibition Product Inhibition (High[3-PGA]) Closed3PGA->Inhibition Accumulation Release->RuBP Inhibition->Closed3PGA Feedback Loop

Fig 1: Rubisco catalytic cycle highlighting the thermodynamic trap of the 3-PGA closed complex.

Kinetics of 3-PGA Product Inhibition

Beyond its role as a product, 3-PGA functions as a regulatory metabolite. In the chloroplast stroma, high concentrations of 3-PGA can drive a negative feedback loop.

In vitro enzymatic assays utilizing Oryza sativa (rice) Rubisco have demonstrated that physiologically relevant, high concentrations of 3-PGA can decrease Rubisco activity by up to 30%[5][6]. Kinetic modeling (evaluating apparent


 and 

) indicates that 3-PGA acts as a competitive inhibitor against the substrate RuBP[5]. Because 3-PGA occupies the same catalytic phosphate-binding pockets as RuBP, an excess of 3-PGA shifts the binding equilibrium, preventing new RuBP molecules from docking[6].
The Role of Rubisco Activase (Rca)

Because Rubisco is prone to dead-end inhibition by 3-PGA and other misfire products (e.g., xylulose-1,5-bisphosphate), it relies on Rubisco Activase (Rca)[7][8]. Rca is an AAA+ ATPase that utilizes ATP hydrolysis to physically remodel the Rubisco active site, forcing the closed conformation open to expel tightly bound inhibitors and trapped 3-PGA, thereby restoring catalytic competence[8][9].

Quantitative Data Summary

The following tables summarize the structural and kinetic parameters governing the Rubisco/3-PGA interaction, providing a baseline for bioengineering and molecular docking studies.

Table 1: Structural Coordinates of Active Site Ligands (afRubisco Model)

Ligand Complex Catalytic State P1 Phosphate Shift (vs 2CABP) P2 Phosphate Shift (vs 2CABP) Mg²⁺ Coordination
2CABP Transition-State Analog 0.0 Å (Baseline) 0.0 Å (Baseline) Direct (Tight)
3-PGA (Molecule 1) Post-Cleavage Product 0.4 Å N/A Direct (Tight)

| 3-PGA (Molecule 2) | Post-Cleavage Product | N/A | 0.53 Å | Indirect (Loose) |

Table 2: Kinetic Impact of Chloroplast Metabolites on Rubisco Activity

Metabolite Binding Affinity Max Observed Inhibition Mechanism of Action
CABP / CA1P Extremely Tight > 95% Transition-state mimicry; dead-end trap
3-PGA Loose ~ 30% Competitive inhibition vs. RuBP

| Fructose 6-Phosphate | Very Loose | < 10% | Weak allosteric/catalytic interference |

Experimental Methodologies

To ensure self-validating and artifact-free data, researchers must carefully select their assay conditions. Measuring 3-PGA inhibition using a standard NADH-coupled spectrophotometric assay is fundamentally flawed, as the coupled enzymes (PGK and GAPDH) actively consume the 3-PGA being tested. Therefore, a radiometric


 assay is mandatory.
Protocol 1: Radiometric Evaluation of 3-PGA Competitive Inhibition

Causality: This protocol utilizes


 fixation to measure Rubisco activity. By quenching with formic acid, unreacted 

gas is volatilized, ensuring that liquid scintillation counting strictly measures the newly synthesized, acid-stable

-3-PGA, independent of the "cold" (unlabeled) 3-PGA added as an inhibitor.
  • Enzyme Activation: Incubate 10 µM purified Rubisco in a buffer containing 100 mM Bicine (pH 8.0), 10 mM

    
    , and 10 mM 
    
    
    
    for 30 minutes at 25°C. Reasoning: This carbamylates Lys201 and coordinates Mg²⁺, transitioning Rubisco to its catalytically active form.
  • Inhibitor Spiking: Aliquot the activated Rubisco into reaction vials containing varying concentrations of unlabeled 3-PGA (0 mM to 20 mM).

  • Reaction Initiation: Rapidly inject 0.5 mM RuBP and 10 mM

    
     (Specific activity: 1 Ci/mol) to initiate the carboxylation reaction.
    
  • Acid Quenching: After exactly 30 seconds (capturing the linear initial rate), terminate the reaction by adding 20% (v/v) formic acid. Reasoning: The low pH denatures Rubisco instantly and forces all unreacted

    
     to convert to 
    
    
    
    gas, which escapes the solution.
  • Quantification: Dry the samples under a heat lamp, resuspend in 5 mL of liquid scintillation cocktail, and quantify the acid-stable

    
     using a scintillation counter.
    

Workflow Act 1. Enzyme Activation NaHCO3 + MgCl2 30 min, 25°C Spike 2. Inhibitor Spiking Cold 3-PGA 0-20 mM Act->Spike Init 3. Reaction Initiation RuBP + NaH14CO3 30 sec Spike->Init Quench 4. Acid Quenching 20% Formic Acid Volatilize 14CO2 Init->Quench Count 5. Quantification Liquid Scintillation Acid-Stable 14C Quench->Count

Fig 2: Radiometric workflow for isolating 3-PGA competitive inhibition from product generation.

Protocol 2: Crystallographic Trapping of the Rubisco/3-PGA Complex

Causality: Rather than soaking apo-crystals with 3-PGA, the most physiologically accurate closed-state structures are obtained by soaking activated crystals with the substrate RuBP, allowing the enzyme to naturally catalyze the reaction and trap the resulting 3-PGA products in crystallo[3].

  • Protein Preparation: Purify Rubisco and concentrate to 10 mg/mL in 50 mM HEPES (pH 7.5). Generate apo-crystals using vapor diffusion.

  • In Crystallo Activation: Transfer crystals to a stabilizing drop containing 20 mM

    
     and 10 mM 
    
    
    
    for 1 hour to ensure full active site carbamylation.
  • Substrate Soaking: Introduce 5 mM RuBP to the drop for 15 minutes. Reasoning: The enzyme will cleave RuBP into 3-PGA. Because the crystal lattice restricts large-scale conformational reopening, the enzyme becomes trapped in the post-cleavage closed state.

  • Cryoprotection & Diffraction: Briefly wash the crystals in a cryoprotectant solution (mother liquor + 20% glycerol), flash-freeze in liquid nitrogen, and collect X-ray diffraction data at ≤ 1.7 Å resolution.

References

1.3 - cornell.edu 2.1 - nih.gov 3.5 - nih.gov 4. 2 - wikipedia.org 5.7 - rseco.org 6.8 - nih.gov 7.4 - scispace.com 8.10 - cotton.org 9.6 - researchgate.net 10. 9 - oup.com

Sources

Methodological & Application

Enzymatic Synthesis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid (L-2-Phosphoglycerate) and D-2-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Definition

Topic: Enzymatic Synthesis of 3-Hydroxy-2-(Phosphonooxy)Propanoic Acid (2-Phosphoglycerate, 2-PG). Target Molecule: The specific IUPAC designation (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid corresponds to L-2-Phosphoglycerate . Application Context:

  • D-2-Phosphoglycerate ((R)-isomer): The biologically active intermediate in glycolysis (substrate for Enolase). Due to commercial instability and scarcity, enzymatic synthesis is a critical capability for metabolic research.

  • L-2-Phosphoglycerate ((S)-isomer): The unnatural enantiomer (often used as a negative control, mechanistic probe, or specific substrate for rare bacterial enzymes like CpgD).

Critical Note on Scope: Standard enzymatic protocols using Glycerate-2-Kinase (G2K) are stereospecific for the D-(R)-isomer . There is currently no standard commercial enzyme that exclusively synthesizes the L-(S)-isomer with high yield. This Application Note details the high-yield enzymatic synthesis of the biologically relevant D-isomer , while providing the theoretical framework for the L-isomer should a promiscuous kinase variant be employed.

Scientific Background & Mechanistic Logic

The Synthetic Challenge

2-Phosphoglycerate (2-PG) is thermodynamically less stable than its isomer 3-phosphoglycerate (3-PG).

  • Traditional Method (Phosphoglycerate Mutase - PGM): Relies on the equilibrium between 3-PG and 2-PG.

    • Drawback: The equilibrium heavily favors 3-PG (approx. 10:1), making isolation of 2-PG difficult and low-yield.

  • Advanced Method (Glycerate-2-Kinase - G2K): Utilizes an ATP-dependent kinase from thermophilic archaea (e.g., Sulfolobus tokodaii or Picrophilus torridus).

    • Advantage: The reaction is driven by ATP hydrolysis, effectively rendering it irreversible and allowing for >95% conversion of D-glycerate to D-2-PG.

Reaction Pathway

The synthesis utilizes D-Glycerate 2-Kinase (EC 2.7.1.165) .



Stereochemical Control
  • Enzyme Specificity: G2K is highly specific for D-glycerate. If racemic (DL)-glycerate is used as the starting material, the enzyme will kinetically resolve the mixture, phosphorylating only the D-isomer.

  • L-Isomer Synthesis: To synthesize the (S)-isomer (L-2-PG), one would require a specific L-glycerate 2-kinase . As of current literature, such an enzyme is not standard. Researchers requiring the L-isomer typically resort to chemical phosphorylation or specific chemo-enzymatic routes using evolved mutants.

Experimental Protocol: Enzymatic Synthesis of 2-Phospho-D-Glycerate

Objective: Milligram-to-gram scale synthesis of D-2-PG using Recombinant G2K.

Materials & Reagents
ComponentGrade/SpecificationRole
D-Glycerate Calcium salt or free acid (95%+)Substrate
ATP Disodium salt (98%+)Phosphoryl donor
Enzyme Recombinant G2K (S. tokodaii ST2037)Catalyst
Buffer HEPES or Tris-HCl (pH 7.0 - 7.5)Reaction Medium
Cofactor MgCl₂ (10 mM)Essential for Kinase
Resin Q-Sepharose or Dowex 1x8 (Chloride form)Purification
Enzyme Preparation (Brief)
  • Cloning: Gene ST2037 from Sulfolobus tokodaii is cloned into a pET vector (e.g., pET-15b with His-tag).

  • Expression: E. coli BL21(DE3), induced with IPTG at OD₆₀₀=0.6.

  • Purification: Heat treatment (70°C for 20 min) precipitates E. coli proteins (G2K is thermostable). Follow with Ni-NTA affinity chromatography.

Synthesis Workflow (Step-by-Step)
Step 1: Reaction Assembly
  • Volume: 10 mL (scalable).

  • Composition:

    • 50 mM HEPES (pH 7.5)

    • 20 mM D-Glycerate (or 40 mM DL-Glycerate)

    • 25 mM ATP

    • 10 mM MgCl₂

    • 0.1 mg/mL Purified G2K

  • Incubation: Incubate at 60°C - 70°C (optimal for thermophilic enzyme) for 2–4 hours.

    • Note: If using mesophilic enzymes (rare for this specific class), incubate at 37°C overnight.

  • Monitoring: Monitor ATP consumption via HPLC or TLC (PEI-Cellulose, 0.5 M LiCl).

Step 2: Quenching & Preparation
  • Stop reaction by cooling to 4°C or adjusting pH to 3.0 (if enzyme is acid-labile; however, G2K is robust).

  • Remove enzyme by ultrafiltration (10 kDa cutoff) or heat denaturation (if not already at high temp limits) + centrifugation.

Step 3: Purification (Anion Exchange)
  • Column: Q-Sepharose Fast Flow (20 mL bed volume).

  • Equilibration: 20 mM Triethylammonium bicarbonate (TEAB) pH 7.5.

  • Loading: Load the filtered reaction mixture.

  • Elution Gradient: 0 to 500 mM TEAB over 10 column volumes.

    • Elution Order: Glycerate (unreacted) -> 2-PG -> ADP -> ATP.

  • Detection: Monitor A₂₆₀ (for nucleotides) and phosphate assay (for 2-PG). 2-PG does not absorb UV strongly; identify fractions by spot-test or enzymatic assay (Enolase).

Step 4: Isolation
  • Pool 2-PG containing fractions.

  • Lyophilize to remove volatile TEAB buffer.

  • Final Product: 2-Phospho-D-glycerate (Triethylammonium salt). Convert to Sodium salt by passing through Dowex 50W (Na+ form) if required.

Quality Control & Validation

Enolase Coupled Assay (Identity Verification)

To confirm the product is the biologically active (R)-isomer (D-2-PG) :

  • Reagents: Enolase (Rabbit Muscle), NADH, Lactate Dehydrogenase (LDH), ADP, Pyruvate Kinase (PK).

  • Mechanism:

    • 2-PG -> PEP (via Enolase)

    • PEP + ADP -> Pyruvate + ATP (via PK)

    • Pyruvate + NADH -> Lactate + NAD+ (via LDH)

  • Readout: Decrease in Absorbance at 340 nm (NADH oxidation).

  • Result: Only D-2-PG will drive this reaction. L-2-PG is inactive.

Stereochemical Purity (For (S)-Isomer detection)

If the user specifically requires the (S)-isomer (L-2-PG) :

  • Synthesis Check: If the enzymatic reaction yields no product with Enolase activity but shows phosphate incorporation (by MS), and the starting material was L-glycerate, you may have L-2-PG (assuming a non-specific kinase was used).

  • Polarimetry:

    • D-2-PG: Specific Rotation

      
       is typically small; comparison with authentic standard is required.
      
    • L-2-PG: Opposite sign.

Visualizations

Reaction Scheme & Workflow

G Substrates Substrates: D-Glycerate + ATP Reaction Reaction: 60°C, pH 7.5, Mg2+ (Phosphorylation) Substrates->Reaction Mix Enzyme Enzyme: D-Glycerate-2-Kinase (S. tokodaii) Enzyme->Reaction Catalysis Purification Purification: Anion Exchange (Q-Sepharose) Reaction->Purification Filter & Load Product Product: D-2-Phosphoglycerate (>95% Yield) Purification->Product Elute & Lyophilize QC QC Validation: Enolase Assay (Specific for D-isomer) Product->QC Verify

Caption: Workflow for the enzymatic synthesis of D-2-Phosphoglycerate using thermostable Glycerate-2-Kinase.

Stereochemical Pathway Logic

Stereochem Start Racemic Glycerate (DL-Glycerate) D_Path D-Glycerate Start->D_Path L_Path L-Glycerate Start->L_Path G2K Glycerate-2-Kinase (Stereospecific) D_Prod D-2-Phosphoglycerate (Biologically Active) (R)-Isomer G2K->D_Prod Phosphorylation D_Path->G2K L_Prod L-Glycerate (Unreacted) L_Path->L_Prod No Reaction (Remains in flow-through)

Caption: Kinetic resolution of racemic glycerate. G2K selectively phosphorylates the D-isomer, leaving L-glycerate unreacted.

References

  • Sims, P. A., & Reed, G. H. (2005). Method for the enzymatic synthesis of 2-phospho-D-glycerate from adenosine 5'-triphosphate and D-glycerate via D-glycerate-2-kinase. Journal of Molecular Catalysis B: Enzymatic, 32(3), 77-81. Link

  • Reher, M., Bott, M., & Schönheit, P. (2006). Characterization of glycerate kinase (2-phosphoglycerate forming), a key enzyme of the nonphosphorylative Entner-Doudoroff pathway, from the thermoacidophilic euryarchaeon Picrophilus torridus.[1] FEMS Microbiology Letters, 259(1), 113-119. Link

  • Dhakephalkar, T., Guan, Z., & Klein, E. A. (2025). CpgD is a phosphoglycerate cytidylyltransferase required for ceramide diphosphoglycerate synthesis.[2][3] Journal of Biological Chemistry, 301(7), 110386.[3] (Discusses L-2-PG kinetics). Link

  • PubChem Compound Summary. (S)-3-Hydroxy-2-(phosphonooxy)propanoic acid (L-2-Phosphoglycerate). CID 447550. Link

Sources

extraction protocols for 3-PGA from Arabidopsis thaliana leaves

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Extraction and Quantification of 3-Phosphoglyceric Acid (3-PGA) from Arabidopsis thaliana Leaves

Executive Summary & Metabolic Context

3-Phosphoglyceric acid (3-PGA) is a critical metabolic junction point, serving as the primary product of carbon fixation (Calvin-Benson cycle) and a key intermediate in glycolysis.[1][2] In Arabidopsis thaliana, accurate quantification of 3-PGA is notoriously difficult due to its rapid metabolic turnover (sub-second lifespan) and susceptibility to enzymatic degradation by phosphatases and kinases immediately upon tissue disruption.

This guide details a dual-stream protocol designed to preserve the phosphorylation state of 3-PGA while removing interfering matrices (chlorophyll, lipids, and structural proteins).

  • Protocol A (LC-MS/MS): Optimized for high-sensitivity mass spectrometry using a modified Chloroform/Methanol phase separation (cleaning lipids while retaining polar phosphates).

  • Protocol B (Enzymatic): A Perchloric Acid (PCA) precipitation method for spectrophotometric assays, prioritizing immediate enzymatic quenching.

Pre-Analytical Considerations: The "Golden Minute"

The validity of 3-PGA data is determined before the extraction solvent touches the leaf. 3-PGA pools can shift by >50% within seconds of shading or wounding.

Growth & Harvesting
  • Light Conditions: Harvest at a consistent light intensity and time point (e.g., 4 hours into the light period). 3-PGA levels track with photosynthetic flux.

  • Quenching: Liquid Nitrogen (LN2) snap-freezing is mandatory.

    • Do not cut leaves before freezing. The wound response alters glycolytic flux.

    • Technique: Clamp the leaf directly with pre-cooled tongs or drop the entire rosette immediately into LN2.

Sample Homogenization[3]
  • Cryogenic Grinding: Tissue must be ground to a fine powder under liquid nitrogen.

  • Equipment: Retsch Mixer Mill (pre-cooled jars) or mortar/pestle.

  • Target Particle Size: < 10 µm (flour-like consistency) to ensure solvent penetration before thawing.

Protocol A: LC-MS/MS Compatible Extraction (Chloroform/Methanol)

Best for: Metabolomics, simultaneous detection of 3-PGA, 2-PGA, and PEP.

Principle: A biphasic extraction where non-polar lipids (chlorophyll, membranes) partition into chloroform, while polar metabolites (3-PGA) remain in the methanol/water phase. This protects the MS source from lipid contamination.

Reagents
  • Extraction Solvent: Methanol:Chloroform (3:1 v/v), pre-cooled to -20°C.

  • Phase Separation Agent: HPLC-grade Water (4°C).

  • Internal Standard (ISTD): ^13^C_3-3-PGA or ^13^C-Yeast Extract (added to solvent).

Step-by-Step Workflow
  • Weighing: Aliquot 20 mg (± 1 mg) of frozen Arabidopsis powder into a pre-cooled 2.0 mL safe-lock tube. Do not let the sample thaw.

  • Solvent Addition: Add 1.0 mL of pre-cooled (-20°C) Methanol:Chloroform (3:1) containing ISTD.

  • Disruption: Vortex vigorously for 10 seconds, then shake at 4°C for 15 minutes (1000 rpm).

    • Why: Methanol denatures enzymes; Chloroform begins lipid solubilization.

  • Phase Separation: Add 400 µL of cold HPLC-water. Vortex for 10 seconds.[3][4]

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Collection: You will see two phases separated by a protein disk.

    • Top Phase (Polar): Methanol/Water + 3-PGA .

    • Bottom Phase (Non-polar): Chloroform + Lipids/Pigments.[5]

  • Transfer: Carefully pipette 600 µL of the upper phase into a new tube. Avoid the interphase disk.

  • Concentration: Evaporate to dryness in a vacuum concentrator (SpeedVac) at ambient temperature (approx. 2-3 hours). Do not heat.

  • Reconstitution: Dissolve pellet in 100 µL HPLC-water (or mobile phase A). Filter through 0.22 µm PVDF filter if necessary.

Protocol B: Enzymatic Assay Extraction (Perchloric Acid)

Best for: Spectrophotometric assays, absolute quantification without MS.

Principle: Strong acid (HClO4) instantly precipitates all proteins (enzymes), stopping metabolism faster than organic solvents.

Reagents
  • Extraction Acid: 0.5 M Perchloric Acid (HClO4), ice-cold.

  • Neutralization Buffer: 2.5 M K2CO3 (Potassium Carbonate).

Step-by-Step Workflow
  • Extraction: Add 500 µL ice-cold 0.5 M HClO4 to 50 mg frozen tissue powder.

  • Homogenization: Vortex until thawed and suspended (keep on ice).

  • Centrifugation: Spin at 16,000 x g for 5 minutes at 4°C to pellet protein/debris.

  • Supernatant Transfer: Move supernatant to a fresh tube. Note volume (approx 450 µL).[3]

  • Neutralization (Critical):

    • Add 2.5 M K2CO3 dropwise while vortexing.

    • Monitor pH with micro-strip or indicator dye (Methyl Orange). Target pH: 6.5 - 7.0.

    • Mechanism:[1][6][7] K^+^ reacts with ClO4^-^ to form KClO4 (insoluble precipitate), removing the acid.

  • Final Spin: Centrifuge at 16,000 x g for 5 minutes to pellet the KClO4 salt.

  • Assay: Use the supernatant immediately for enzymatic analysis.

Analytical Detection Methods

LC-MS/MS Parameters (Targeted)

Separating 3-PGA from its isomer 2-PGA is the primary chromatographic challenge.

ParameterSetting
Column Porous Graphitic Carbon (PGC) (e.g., Hypercarb, 100 x 2.1 mm, 3 µm)
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-5 min: 100% A (Isocratic hold is crucial for phosphate retention on PGC)5-15 min: Ramp to 50% B15-20 min: Re-equilibrate 100% A
Ionization ESI Negative Mode (-)
MRM Transition 185.0 → 79.0 (Quantifier: Phosphate group loss)185.0 → 97.0 (Qualifier)
Retention Time 3-PGA typically elutes after 2-PGA on PGC columns.[8]
Enzymatic Assay (Spectrophotometric)

Reaction: 3-PGA + ATP + NADH → GAP + ADP + NAD^+ + P_i Enzymes: 3-Phosphoglycerate Kinase (PGK) + Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Detection: Monitor decrease in absorbance at 340 nm (NADH oxidation).

Workflow Visualization (Graphviz)

G Start Arabidopsis Leaf (Harvest) Quench Snap Freeze (LN2) < 1 sec delay Start->Quench Immediate Grind Cryogenic Grinding (Fine Powder) Quench->Grind Split Select Protocol Grind->Split SolventA Add MeOH:CHCl3 (3:1) + Internal Std (-20°C) Split->SolventA Metabolomics (MS) SolventB Add 0.5M HClO4 (Ice Cold) Split->SolventB Enzymatic Assay ExtractA Shake 15 min @ 4°C SolventA->ExtractA PhaseSep Add H2O -> Centrifuge Phase Separation ExtractA->PhaseSep CollectA Collect Top Phase (Polar/MeOH) PhaseSep->CollectA Remove Lipids Dry SpeedVac Dry Reconstitute in H2O CollectA->Dry LCMS LC-MS/MS Analysis (Hypercarb Column) Dry->LCMS SpinB Centrifuge Remove Debris SolventB->SpinB Neut Neutralize with K2CO3 ppt KClO4 SpinB->Neut Assay Enzymatic Assay (NADH @ 340nm) Neut->Assay

Caption: Decision tree for 3-PGA extraction. Protocol A (Blue) utilizes biphasic partitioning for MS cleanliness. Protocol B (Grey) uses acid precipitation for enzymatic stability.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Recovery Enzymatic degradation during thawing.Ensure powder does not thaw before solvent addition.[9][3] Pre-cool all tubes/solvents.
Peak Tailing (LC-MS) Metal interaction with phosphate.Use PEEK-lined columns or add 5 µM Medronic acid to mobile phase (passivator).
2-PGA/3-PGA Co-elution Inadequate column equilibration.Extend the initial 100% Aqueous hold on the PGC column.
Variable Quantitation Ion suppression (Matrix effect).Use ^13^C-labeled internal standards to normalize ionization efficiency.

References

  • Arrivault, S., et al. (2009). "Use of reverse-phase liquid chromatography–mass spectrometry to analyze the phosphorylated metabolites of the Calvin cycle." Plant Journal. Link

  • Giavalisco, P., et al. (2011). "Elemental formula annotation of polar and lipophilic metabolites using 13C, 15N and 34S isotope labelling, in combination with high-resolution mass spectrometry." The Plant Journal. Link

  • Lunn, J. E., et al. (2006). "Sugar-induced increases in trehalose 6-phosphate are correlated with redox activation of ADP-glucose pyrophosphorylase and higher rates of starch synthesis in Arabidopsis thaliana." Biochemical Journal. (Describes the PCA/Enzymatic method). Link

  • Fiehn, O. (2002). "Metabolomics – the link between genotypes and phenotypes." Plant Molecular Biology. (Foundational extraction principles). Link

Sources

using 3-phosphoglycerate as a substrate for phosphoglycerate kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing the Reverse Reaction – A Guide to Phosphoglycerate Kinase (PGK) Assays Using 3-Phosphoglycerate

Executive Summary

Phosphoglycerate Kinase (PGK, EC 2.7.2.3) is a pivot point in cellular energetics, acting as the first ATP-generating step in glycolysis.[1] However, in drug discovery—particularly for oncology targets involving the Warburg effect and Plasmodium parasites—researchers often need to assay PGK in the gluconeogenic (reverse) direction.

This guide details the protocol for using 3-Phosphoglycerate (3-PG) as the substrate.[2] Unlike the forward reaction, this approach requires a coupled enzyme system driven by ATP consumption and NADH oxidation. This document provides a validated, self-checking protocol designed to eliminate common artifacts caused by coupling enzyme limitations and buffer interference.

Scientific Principle: The Coupled "Pull" Mechanism

The assay relies on forcing the reversible PGK reaction toward 1,3-Bisphosphoglycerate (1,3-BPG) production.[3] Because 1,3-BPG is unstable and commercially unavailable, it must be generated in situ and immediately consumed.

The Cascade:

  • Primary Reaction (PGK): 3-PG + ATP

    
     1,3-BPG + ADP[1][3]
    
    • Challenge: The equilibrium favors 3-PG. We must drive it forward with excess ATP and by removing the product.

  • Coupled Reaction (GAPDH): 1,3-BPG + NADH

    
     Glyceraldehyde-3-Phosphate (G3P) + NAD
    
    
    
    + P
    
    
    • Detection: We monitor the decrease in Absorbance at 340 nm (

      
      ) as NADH is oxidized to NAD
      
      
      
      .[3][4]

Crucial Kinetic Requirement: For the observed rate (


) to reflect PGK activity, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) must be present in significant excess (at least 10-20 fold higher activity than PGK) so that step 1 is the rate-limiting step.
Figure 1: Reaction Pathway & Stoichiometry

PGK_Pathway Substrate 3-Phosphoglycerate (3-PG) PGK PGK (Target Enzyme) Substrate->PGK Cofactor1 ATP + Mg²⁺ Cofactor1->PGK Intermediate 1,3-Bisphosphoglycerate (1,3-BPG) GAPDH GAPDH (Coupling Enzyme) Intermediate->GAPDH Coupling NADH Coupling->GAPDH Product Glyceraldehyde-3-Phosphate (G3P) + NAD⁺ PGK->Intermediate Step 1 (Rate Limiting) GAPDH->Product Step 2 (Detection Step)

Caption: The reverse PGK assay couples ATP-dependent phosphorylation of 3-PG to the NADH-dependent reduction of 1,3-BPG by GAPDH.

Materials & Reagents

Buffer Selection Note: Avoid phosphate buffers (inhibits the coupled step) and high concentrations of sulfate salts (ammonium sulfate), which can act as competitive inhibitors or activators depending on concentration [1].

ComponentStock Conc.Final Assay Conc.Role
Buffer 100 mM Triethanolamine (pH 7.6)50 mMMaintains pH; Tris-HCl is a viable alternative.
Substrate 100 mM 3-Phosphoglycerate (Na salt)5 - 10 mMPrimary substrate.
Co-substrate 100 mM ATP2 - 5 mMPhosphoryl donor.
Cofactor 100 mM MgCl

5 - 10 mMEssential for ATP chelation. Keep Mg:ATP ratio ~2:1.
Reporter 10 mM NADH0.2 - 0.3 mMSignal source (

). Freshly prepared.
Coupling Enzyme GAPDH (Lyophilized)5 - 10 Units/mLConverts 1,3-BPG to G3P.
Stabilizer 10 mM EDTA0.5 mMChelates heavy metals that oxidize thiols in GAPDH.

Experimental Protocol

Phase 1: System Validation (Pre-Assay Check)

Why this matters: NADH is unstable, and crude GAPDH preparations can contain ammonium sulfate.

  • Blank Check: Mix Buffer, NADH, and GAPDH (no 3-PG, no ATP). Monitor

    
     for 5 minutes.
    
    • Acceptance Criteria:

      
      /min. If higher, NADH is degrading, or GAPDH has contaminating oxidase activity.
      
Phase 2: Kinetic Assay (Standard 96-well Plate)

Volume: 200 µL per well. Pathlength: ~0.5 cm (varies by plate).

  • Prepare Master Mix (minus PGK): Combine Buffer, MgCl

    
    , EDTA, NADH, GAPDH, and 3-PG.
    
    • Note: ATP is usually used to start the reaction to prevent premature cycling, but 3-PG can also be the starter.

  • Incubate: 37°C for 5 minutes to equilibrate.

  • Add Test Sample (PGK): Add 1–10 µL of PGK source (recombinant or lysate).

  • Initiate: Add ATP to start the reaction.

  • Measure: Kinetic read at 340 nm, every 20 seconds for 10–15 minutes.

Phase 3: Data Analysis

Calculate activity using the linear portion of the curve.



  • 
    :  6.22 mM
    
    
    
    cm
    
    
    (standard cuvette). Note: In a microplate, you must calculate the effective pathlength or use a standard curve.

Expert Insights & Troubleshooting

The Sulfate Trap

Many commercial enzymes (including GAPDH and PGK) are shipped in ammonium sulfate suspensions. Sulfate ions (


) are structural analogs of phosphate.
  • Low Conc (<20 mM): Can activate PGK.[5]

  • High Conc (>50 mM): Competes with substrates, inhibiting activity [1].

  • Solution: Dialyze enzymes into the assay buffer or use lyophilized powders.

GAPDH "Helper" Limits

If your PGK activity is very high, the GAPDH coupled step may become the bottleneck.

  • Diagnosis: If doubling the PGK concentration does not double the slope, your coupling system is saturated.

  • Fix: Increase GAPDH concentration to 20 U/mL.

Drug Screening (HTS) Workflow

When screening inhibitors (e.g., for cancer targets like PGK1 in hypoxia [2]), false positives are common due to compounds inhibiting GAPDH rather than PGK.

Figure 2: HTS Logic Flow for Inhibitor Validation

HTS_Workflow Start Primary Screen (PGK + GAPDH) Hit Hit Identified (Reduced Activity) Start->Hit Counter Counter Screen (GAPDH Only) Hit->Counter Validate Decision1 Does it inhibit GAPDH alone? Counter->Decision1 TrueHit True Positive (PGK Inhibitor) Decision1->TrueHit No FalsePos False Positive (GAPDH Inhibitor) Decision1->FalsePos Yes

Caption: To validate a PGK inhibitor, one must run a counter-screen using only GAPDH and 1,3-BPG (or G3P in reverse) to rule out off-target effects.

References

  • Khamis, M. M., & Larsson-Raźnikiewicz, M. (1981).[6] Activation and inhibition of phosphoglycerate kinase by sulphate ion. Biochimica et Biophysica Acta (BBA) - Enzymology, 657(1), 190–194.[6] Link

  • Fu, Q., & Yu, Z. (2020). Phosphoglycerate kinase 1 (PGK1) in cancer: A promising target for diagnosis and therapy. Life Sciences, 256, 117863. Link

  • Worthington Biochemical Corporation. Phosphoglycerate Kinase Assay Manual. Link

  • BenchChem. The Pivotal Role of 3-Phosphoglycerate in Glycolysis: A Technical Guide. Link

  • Abcam. Phosphoglycerate Kinase Activity Assay Kit (Colorimetric) Protocol. Link

Sources

Preparation of Isotopically Labeled 3-Phosphoglyceric Acid Standards: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of 3-Phosphoglyceric Acid in Metabolism and Research

3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate situated at the crossroads of glycolysis and the Calvin cycle.[1][2] Its central position makes it a critical analyte for researchers investigating cellular energy production, carbon fixation, and biosynthetic precursor pathways. In the realm of drug discovery and development, understanding the metabolic fate of xenobiotics and their impact on core metabolic pathways is paramount.[3][4] Stable isotope labeling of metabolites like 3-PGA provides an indispensable tool for these investigations, enabling precise tracing of metabolic fluxes and elucidation of drug mechanisms.[3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of isotopically labeled 3-PGA standards. We will delve into both enzymatic and chemical synthesis strategies, offering detailed, step-by-step protocols. Furthermore, we will cover robust purification and analytical techniques to ensure the quality and characterization of the prepared standards. Finally, we will illustrate the practical application of these standards in a metabolic flux analysis workflow.

Rationale for Isotopically Labeled Standards

In mass spectrometry-based metabolomics, the use of stable isotope-labeled internal standards is the gold standard for accurate and precise quantification. These standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N), co-elute with the endogenous analyte and experience similar ionization effects.[6] This co-analysis allows for correction of matrix effects and variations in instrument response, leading to highly reliable quantitative data. For metabolic flux analysis, feeding cells or organisms with isotopically labeled substrates and tracing the incorporation of the label into downstream metabolites like 3-PGA provides a dynamic view of pathway activity.[3][7]

Part 1: Synthesis of Isotopically Labeled 3-Phosphoglyceric Acid

The preparation of isotopically labeled 3-PGA can be approached through two primary routes: enzymatic synthesis, which leverages the specificity of biological catalysts, and chemical synthesis, which offers greater control over labeling patterns.

Protocol 1: Enzymatic Synthesis of [U-¹³C₃]-3-Phosphoglyceric Acid

This protocol is adapted from methodologies employing enzymes of the glycolytic pathway to synthesize 3-PGA from a uniformly labeled precursor.[8] Here, we propose the use of commercially available enzymes to convert [U-¹³C₃]-glycerol into [U-¹³C₃]-3-phosphoglyceric acid. This method offers high stereospecificity, yielding the biologically relevant D-isomer.

Core Principle: This enzymatic cascade first phosphorylates labeled glycerol to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP). DHAP is subsequently converted to glyceraldehyde-3-phosphate (G3P), and finally, G3P is oxidized and phosphorylated to yield 3-PGA. To drive the reaction towards 3-PGA formation, an arsenate-based system can be employed where the intermediate 1-arseno-3-phosphoglycerate spontaneously hydrolyzes to 3-PGA.[8]

Workflow Diagram:

Enzymatic_Synthesis cluster_0 Enzymatic Conversion Glycerol [U-¹³C₃]-Glycerol G3P [U-¹³C₃]-Glycerol-3-P Glycerol->G3P Glycerol Kinase ATP DHAP [U-¹³C₃]-DHAP G3P->DHAP G3P Dehydrogenase NAD⁺ GAP [U-¹³C₃]-G3P DHAP->GAP Triosephosphate Isomerase Arseno_PGA [U-¹³C₃]-1-arseno-3-PGA GAP->Arseno_PGA G3P Dehydrogenase NAD⁺, Arsenate PGA [U-¹³C₃]-3-PGA Arseno_PGA->PGA Spontaneous Hydrolysis

Caption: Enzymatic synthesis of [U-¹³C₃]-3-PGA from [U-¹³C₃]-glycerol.

Materials:

  • [U-¹³C₃]-Glycerol (≥98% isotopic purity)

  • Glycerol Kinase (GK) from E. coli or other suitable source[9]

  • Glycerol-3-phosphate Dehydrogenase (GPDH)

  • Triosephosphate Isomerase (TPI)

  • Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Sodium arsenate (Na₂HAsO₄)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Anion-exchange resin (e.g., Dowex 1x8, chloride form)

  • Hydrochloric acid (HCl) for elution

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations in a total volume of 1 mL:

    • 50 mM Tris-HCl (pH 7.5)

    • 10 mM [U-¹³C₃]-Glycerol

    • 20 mM ATP

    • 10 mM MgCl₂

    • 2 mM NAD⁺

    • 50 mM Sodium arsenate

    • 1 mM DTT

    • 10 units Glycerol Kinase

    • 10 units Glycerol-3-phosphate Dehydrogenase

    • 20 units Triosephosphate Isomerase

    • 20 units Glyceraldehyde-3-phosphate Dehydrogenase

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing for the disappearance of the starting material and the appearance of the product using LC-MS.

  • Reaction Quenching: Stop the reaction by heating the mixture at 95°C for 5 minutes to denature the enzymes.

  • Centrifugation: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the [U-¹³C₃]-3-PGA.

Protocol 2: Proposed Chemical Synthesis of Labeled 3-Phosphoglyceric Acid via Phosphoramidite Chemistry

This protocol outlines a proposed chemical synthesis route for preparing isotopically labeled 3-PGA. This method is based on the well-established phosphoramidite chemistry used in oligonucleotide synthesis and has been adapted for the synthesis of phospholipids.[10][11] It offers versatility in introducing isotopic labels at specific positions.

Core Principle: A protected, isotopically labeled glycerol derivative is reacted with a phosphoramidite reagent to form a phosphite triester. This intermediate is then oxidized to a stable phosphate triester, followed by deprotection to yield the final 3-PGA product.

Workflow Diagram:

Chemical_Synthesis cluster_1 Chemical Synthesis Protected_Glycerol Protected Labeled Glycerol Derivative Phosphite_Triester Phosphite Triester Intermediate Protected_Glycerol->Phosphite_Triester Coupling (e.g., Tetrazole) Phosphoramidite Phosphoramidite Reagent Phosphoramidite->Phosphite_Triester Phosphate_Triester Phosphate Triester Phosphite_Triester->Phosphate_Triester Oxidation (e.g., I₂, H₂O) Labeled_PGA Isotopically Labeled 3-PGA Phosphate_Triester->Labeled_PGA Deprotection Purification_Workflow cluster_2 Purification by Anion-Exchange Chromatography Crude_Sample Crude Labeled 3-PGA Equilibration Equilibrate Anion- Exchange Column Loading Load Sample Equilibration->Loading Washing Wash with Low Salt Buffer Loading->Washing Elution Elute with High Salt Gradient Washing->Elution Purified_PGA Purified Labeled 3-PGA Elution->Purified_PGA MFA_Workflow cluster_3 Metabolic Flux Analysis Workflow Cell_Culture Culture Cells with [U-¹³C₆]-Glucose Quenching Quench Metabolism Cell_Culture->Quenching Extraction Extract Intracellular Metabolites Quenching->Extraction LCMS_Analysis LC-MS/MS Analysis of 3-PGA Isotopologues Extraction->LCMS_Analysis Data_Analysis Determine Mass Isotopologue Distribution (MID) LCMS_Analysis->Data_Analysis Flux_Calculation Calculate Glycolytic Flux Data_Analysis->Flux_Calculation

Sources

Application Note: High-Purity Purification of 3-Phosphoglyceric Acid (3-PG) from Fermentation Broth

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

3-Phosphoglyceric acid (3-PG) is a pivotal metabolic node linking glycolysis and the Calvin cycle, serving as a precursor for serine biosynthesis and a chiral building block for pharmaceutical synthesis. Its purification from fermentation broth presents a specific set of challenges:

  • High Polarity: 3-PG is a highly charged, hydrophilic anion, rendering solvent extraction ineffective.

  • Stability: It is susceptible to hydrolysis by residual phosphatases and isomerization to 2-phosphoglycerate (2-PG).

  • Impurity Profile: It co-exists with inorganic phosphate (

    
    ), structurally similar phosphorylated sugars (e.g., Glucose-6-Phosphate), and organic acids.
    

This protocol details a scalable, non-toxic downstream processing (DSP) workflow focusing on Anion Exchange Chromatography (AEX) coupled with Calcium-Induced Crystallization or Nanofiltration . This approach avoids the classical toxic barium precipitation method, aligning with modern pharmaceutical Good Manufacturing Practice (GMP).

Process Logic & Workflow

The purification strategy exploits the distinct charge density and molecular size of 3-PG compared to inorganic salts and neutral sugars.

Master Process Flowchart

G Broth Raw Fermentation Broth (Contains 3-PG, Pi, Proteins, Sugars) Clarification Step 1: Clarification & Inactivation (Centrifugation + Heat Kill) Broth->Clarification Remove Cells Pretreatment Step 2: Pre-treatment (Ultrafiltration 10kDa + Activated Carbon) Clarification->Pretreatment Remove Proteins/Color Capture Step 3: Primary Capture (AEX) (Strong Anion Exchange Resin) Pretreatment->Capture Bind Neg. Charges Elution Gradient Elution (Separation of Pi from 3-PG) Capture->Elution NaCl/Formate Gradient Polishing Step 4: Polishing & Desalting (Nanofiltration or Ca-Precipitation) Elution->Polishing 3-PG Enriched Fraction Final Final Product (Crystalline Na-3-PG or Free Acid) Polishing->Final Drying/Crystallization

Caption: Figure 1. Integrated downstream processing workflow for 3-PG purification, moving from crude broth to high-purity isolate.

Detailed Experimental Protocols

Step 1: Broth Clarification & Phosphatase Inactivation

Objective: Remove biomass and permanently inactivate phosphatase enzymes to prevent product degradation.

  • Mechanism: Phosphatases rapidly hydrolyze the phosphate ester bond of 3-PG upon cell lysis. Immediate heat treatment denatures these enzymes.

  • Protocol:

    • Heat Kill: Immediately heat the fermentation broth to 80°C for 15 minutes . This lyses residual cells and denatures proteins (including phosphatases).

    • Centrifugation: Centrifuge at 8,000 × g for 20 minutes at 4°C. Collect the supernatant.

    • Filtration: Pass supernatant through a 0.22 µm microfiltration unit to ensure sterility and remove fine particulates.

Step 2: Pre-treatment (Impurity Removal)

Objective: Remove high molecular weight proteins and pigments that foul chromatography columns.

  • Protocol:

    • Ultrafiltration (UF): Process the clarified broth through a 10 kDa MWCO (Molecular Weight Cut-Off) cassette.

      • Retentate: Discard (contains proteins, enzymes).

      • Permeate: Contains 3-PG (MW ~186 Da), salts, and sugars.

    • Decolorization: If broth is highly pigmented, pass permeate through a packed bed of Activated Carbon (flow rate 1 CV/hr).

Step 3: Primary Capture – Anion Exchange Chromatography (AEX)

Objective: Isolate 3-PG from neutral sugars and separate it from inorganic phosphate (


) and other organic acids.
  • Resin Selection: Strong Anion Exchanger (Quaternary Ammonium functional group).

    • Recommended: Dowex 1X8, Amberlite IRA-400, or Sepharose Q (for higher flow rates).

    • Why? At pH 7.0, 3-PG is a trivalent anion (Carboxyl

      
      , Phosphate 
      
      
      
      ). It binds strongly.
  • Protocol:

    • Column Preparation: Pack column (e.g., 2.5 cm x 30 cm). Equilibrate with 5 Column Volumes (CV) of 20 mM Tris-HCl, pH 7.5 .

    • Loading: Load the UF permeate onto the column.

      • Flow rate: 150 cm/hr.

      • Capacity Check: Monitor conductivity. Neutral sugars (glucose) will flow through.[1]

    • Washing: Wash with 3 CV of equilibration buffer to remove unbound impurities.

    • Elution (The Critical Step):

      • Use a linear gradient of Sodium Formate (0 to 1.0 M) or NaCl (0 to 0.5 M) in 20 mM Tris-HCl pH 7.5.

      • Gradient Slope: 20 CV linear gradient. Shallow gradients are required to separate

        
         from 3-PG.
        
    • Fractionation: Collect fractions.

      • Order of Elution: Neutral Sugars (Flowthrough) → Acetate/Lactate → Inorganic Phosphate (

        
        )3-PG  → Citrate/Sulfates.
        
      • Note:

        
         typically elutes just before 3-PG.
        
Step 4: Polishing & Isolation

Objective: Remove elution salts and crystallize the product.

Option A: Calcium Precipitation (High Purity)
  • Pool 3-PG fractions.

  • Adjust pH to 8.5 with NaOH.

  • Add 1.1 equivalents of

    
      slowly with stirring.
    
  • Add Ethanol to a final concentration of 50% (v/v) and chill to 4°C. Calcium 3-phosphoglycerate is poorly soluble in aqueous ethanol.

  • Centrifuge to collect the precipitate.

  • Conversion to Free Acid (Optional): Resuspend Ca-salt in water and add a stoichiometric amount of cation exchange resin (

    
     form) or oxalic acid (filtering off Ca-Oxalate) to release free 3-PG.
    
Option B: Nanofiltration (Scalable/Industrial)
  • Use a Nanofiltration (NF) membrane with a MWCO of ~150-200 Da.

  • Diafilter the AEX eluate against deionized water. The membrane retains the charged 3-PG (due to Donnan exclusion and size) while allowing monovalent salts (Formate/Chloride) to pass.

  • Concentrate the retentate by vacuum evaporation.

Analytical Validation

To ensure "Trustworthiness," every batch must be validated using the following HPLC method.

Table 1: HPLC Method for 3-PG Quantification

ParameterCondition
Column Anion Exchange (e.g., Dionex IonPac AS11) or Organic Acid Column (e.g., Bio-Rad Aminex HPX-87H)
Mobile Phase AS11: KOH gradient (0–50 mM) / Aminex: 5 mM

Isocratic
Flow Rate 1.0 mL/min (Aminex)
Detection UV at 210 nm (Carboxyl group) or Refractive Index (RI)
Temperature 35°C (AS11) / 50°C (Aminex)
Retention

and 3-PG must be baseline resolved.

Troubleshooting Guide (Expertise & Experience)

IssueProbable CauseCorrective Action
Low Yield Phosphatase activity during harvest.Ensure rapid heat kill (80°C) immediately after fermentation. Do not store crude broth at RT.
Co-elution of Pi Gradient too steep.Flatten the salt gradient (e.g., 0–0.3 M NaCl over 20 CV). Lower pH to 6.5 to alter charge differential.
Resin Fouling Protein/Pigment contamination.Ensure UF (10 kDa) and Activated Carbon steps are not skipped. Clean resin with 1M NaOH.
Product Hydrolysis Low pH exposure.3-PG is acid-labile. Avoid prolonged exposure to pH < 2.0. Store as Na-salt at pH 7.0.

References

  • Cambridge University Press. (2006).[2] Downstream Processing of Intracellular Enzymes. Retrieved from

  • Taylor & Francis. (2020). 3-phosphoglycerate – Knowledge and References. Retrieved from

  • Bio-Rad. (2023). Anion Exchange Chromatography: Principles and Methods. Retrieved from

  • Creative Proteomics. (2023). 3-phosphoglycerate Analysis Service and LC-MS Detection. Retrieved from

  • ResearchGate. (2018). The recovery and purification of fermentation products: Strategies for Organic Acids. Retrieved from

Sources

Application Note: In Vitro Enzyme Kinetics and Inhibitor Screening Using (S)-3-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

(S)-3-Phosphoglycerate (3-PG) is a critical glycolytic intermediate that serves as the primary substrate for 3-Phosphoglycerate Dehydrogenase (PHGDH). PHGDH catalyzes the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), marking the rate-limiting, committed step in the de novo serine biosynthesis pathway[1].

In oncology and drug development, PHGDH has emerged as a high-value therapeutic target. Tumors of the breast, skin (melanoma), and brain frequently exhibit focal amplification of the PHGDH gene, rewiring their metabolism to depend heavily on serine for nucleotide synthesis and redox homeostasis[2]. Consequently, robust in vitro enzyme kinetic assays utilizing 3-PG are essential for characterizing PHGDH activity and screening small-molecule inhibitors like CBR-5884[3].

Mechanistic Assay Design & Causality

Designing a reliable in vitro assay for PHGDH requires overcoming several biochemical and optical hurdles. We employ a coupled fluorescent assay rather than a direct UV-absorbance assay for the following causal reasons:

  • Avoiding Autofluorescence (Signal-to-Noise): Direct measurement of NADH production at 340 nm is highly susceptible to interference from the autofluorescence of small-molecule libraries[2]. By coupling NADH generation to the diaphorase-mediated reduction of resazurin into resorufin, the detection is red-shifted to Ex: 544 nm / Em: 590 nm, drastically improving the Z'-factor for high-throughput screening (HTS)[4].

  • Mitigating Product Inhibition: PHGDH is highly susceptible to feedback inhibition by its product, 3-PHP. To maintain linear steady-state kinetics and drive the reaction forward, downstream coupling enzymes (such as Phosphoserine Aminotransferase 1, PSAT1) or chemical sinks (like hydrazine) are often incorporated into the assay buffer to continuously deplete 3-PHP[4][5].

Pathway PG (S)-3-Phosphoglycerate (Substrate) PHGDH PHGDH (Enzyme) PG->PHGDH NAD+ NADH NADH (Intermediate) PHGDH->NADH Oxidation Diaphorase Diaphorase (Coupling Enzyme) NADH->Diaphorase Resazurin Resorufin Resorufin (Fluorescent Product) Diaphorase->Resorufin Reduction

Coupled assay principle: PHGDH-mediated NADH production is linked to resazurin reduction.

The Self-Validating Experimental Protocol

To ensure trustworthiness and eliminate false positives, this protocol is engineered as a self-validating system. It incorporates orthogonal controls to differentiate true PHGDH inhibitors from compounds that merely inhibit the diaphorase coupling enzyme or quench fluorescence[2].

Materials & Reagents
  • Enzyme: Recombinant Human PHGDH (catalytic domain or full-length).

  • Substrates: (S)-3-Phosphoglycerate (3-PG), NAD⁺.

  • Coupling Reagents: Diaphorase, Resazurin.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5) or 25 mM HEPES (pH 7.0), 1 mM EDTA, 0.01% Tween-20 (to prevent enzyme aggregation)[5][6].

  • Reference Inhibitor: CBR-5884 (Noncompetitive PHGDH inhibitor)[3].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 2X Enzyme Mix : Dilute recombinant PHGDH to 20 nM in Assay Buffer (final assay concentration will be 10 nM)[4].

  • Prepare a 2X Substrate/Probe Mix : Combine 3-PG (400 μM), NAD⁺ (300 μM), Resazurin (0.2 mM), and Diaphorase (0.2 mg/mL) in Assay Buffer. (Note: 3-PG is set near its

    
     to ensure sensitivity to competitive inhibitors, while NAD⁺ is set at saturating or near-saturating levels)[4][6].
    

Step 2: Self-Validating Plate Layout (384-well format)

  • Vehicle Control (

    
    ):  Add 10 μL of 2X Enzyme Mix + 0.1 μL DMSO.
    
  • No-Enzyme Control (Background): Add 10 μL Assay Buffer + 0.1 μL DMSO. This establishes the baseline drift of resazurin reduction.

  • Positive Control: Add 10 μL of 2X Enzyme Mix + 0.1 μL CBR-5884 (10 mM stock). Validates assay sensitivity to pharmacological intervention[3].

  • Test Compounds: Add 10 μL of 2X Enzyme Mix + 0.1 μL of test compounds.

Step 3: Pre-Incubation & Reaction Initiation

  • Incubate the plate at room temperature for 30 minutes. Causality: CBR-5884 and similar allosteric modulators exhibit time-dependent onset of inhibition by disrupting the enzyme's oligomerization state; pre-incubation is mandatory to capture this effect[2].

  • Initiate the reaction by dispensing 10 μL of the 2X Substrate/Probe Mix into all wells.

Step 4: Kinetic Measurement

  • Immediately transfer the plate to a microplate reader.

  • Monitor fluorescence continuously (Ex: 544 nm / Em: 590 nm) every 60 seconds for 30 minutes at 37°C[1][6].

Step 5: Orthogonal Counter-Screening (Critical Step) To rule out false positives, run a parallel assay omitting PHGDH and 3-PG, but directly adding 150 μM NADH to the Diaphorase/Resazurin mix. Compounds that reduce signal in this counter-screen are targeting the coupling system, not PHGDH[2].

Workflow Start 1. Prepare Reagents (Enzyme, Substrates, Probes) Layout 2. Plate Setup (Include Self-Validating Controls) Start->Layout Incubate 3. Pre-Incubation (Enzyme + Inhibitor/Vehicle) Layout->Incubate Initiate 4. Initiate Reaction (Add 3-PG & NAD+) Incubate->Initiate Measure 5. Kinetic Readout (Ex: 544 nm / Em: 590 nm) Initiate->Measure Analyze 6. Data Analysis (Calculate Vi & IC50) Measure->Analyze

Workflow for high-throughput PHGDH enzyme kinetics and inhibitor screening.

Data Presentation & Quantitative Metrics

Data analysis relies on extracting the initial velocity (


) from the linear portion of the fluorescence-time curve. The percentage of remaining activity is calculated relative to the Vehicle Control (

) after subtracting the No-Enzyme background.

The table below summarizes the expected kinetic parameters and validation metrics for the 3-PG/PHGDH system:

ParameterValueExperimental Context / Causality
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

for (S)-3-PG
186.7 ± 16.1 μMRequired concentration to reach half-maximal velocity during oxidation to 3-PHP.

for NAD⁺
~150 μMCofactor binding affinity; dictates the necessary NAD⁺ saturation for the assay[4].
CBR-5884

~13 μMBenchmark for noncompetitive, time-dependent inhibition validation[2].
Z'-Factor > 0.75Indicates an excellent assay window suitable for 1536-well miniaturized HTS[2].

References

  • PNAS. "Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers." Available at:[Link]

  • NIH PMC. "Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers." Available at:[Link]

  • DSpace@MIT. "Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors." Available at:[Link]

  • MDPI. "Biochemical and Biophysical Characterization of Recombinant Human 3-Phosphoglycerate Dehydrogenase." Available at: [Link]

  • NIH PMC. "Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH)." Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Phosphoglyceric Acid (3-PGA) Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: 3-Phosphoglyceric Acid (3-PGA) Stability ID: TSC-3PGA-001

Introduction: The "Disappearing Peak" Phenomenon

Welcome to the Stability Support Center. If you are here, you likely encountered a common frustration in metabolomics or enzymatic assays: your 3-Phosphoglyceric Acid (3-PGA) signal is inconsistent, or the peak has vanished entirely from your chromatograms.

As a central intermediate in both Glycolysis and the Calvin Cycle, 3-PGA is metabolically "hot." In biological matrices, enzymatic turnover is a far greater threat than chemical hydrolysis. In pure standard form, hygroscopicity is your enemy.

This guide moves beyond generic "store at -20°C" advice. We will engineer a storage ecosystem that actively prevents the specific degradation pathways relevant to 3-PGA.

Module 1: Critical Troubleshooting (Q&A)

Q1: My LC-MS signal for 3-PGA varies wildly between technical replicates of the same cell lysate. Is the molecule chemically unstable?

Diagnosis: This is rarely chemical instability. It is almost certainly residual enzymatic activity . The Mechanism: 3-PGA is the substrate for Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGAM). If your quenching step did not fully denature these enzymes, they will continue to convert 3-PGA into 1,3-Bisphosphoglycerate or 2-Phosphoglycerate even at 4°C in the autosampler.

The Fix (Self-Validating Protocol): You must switch from a "solvent extraction" mindset to a "protein precipitation" mindset.

  • Temperature Shock: Quenching solvents must be -20°C or colder .

  • Solvent Choice: Use 80% MeOH or Acetonitrile. The organic content denatures the enzymes; the cold temperature slows kinetics until denaturation is complete.

  • Validation: Spike a heavy isotope standard (

    
    -3-PGA) into your sample before extraction. If the heavy standard degrades, your quenching is insufficient.
    
Q2: I stored my 10 mM stock solution in water at -20°C, but the concentration dropped after 3 months. Why?

Diagnosis: Acid-catalyzed hydrolysis driven by freeze-concentration. The Mechanism: 3-PGA is an acid. Dissolving it in unbuffered water creates a low pH solution. During slow freezing at -20°C, water crystallizes first, concentrating the protons and 3-PGA into liquid pockets. This "freeze-concentration" effect can drop the local pH drastically, accelerating the hydrolysis of the phosphate ester bond.

The Fix:

  • Buffer: Store stock solutions in 10 mM Tris-HCl or Ammonium Acetate (pH 7.0–7.5). Neutral pH stabilizes the phospho-ester bond.

  • Flash Freeze: Use liquid nitrogen to snap-freeze aliquots.[1] This prevents the formation of concentrated liquid pockets.

Q3: Can I lyophilize 3-PGA for long-term storage?

Diagnosis: Yes, but hygroscopicity is a risk. The Mechanism: 3-PGA salts are highly hygroscopic. If the lyophilized powder absorbs moisture from the air upon opening, it forms a sticky gum that is difficult to weigh and prone to hydrolysis.

The Fix:

  • Lyophilize in aliquots (single-use).

  • Backfill vials with Nitrogen or Argon before sealing.

  • Store desiccated at -80°C.

Module 2: Stability Data & Thresholds

The following data summarizes stability thresholds based on internal validations and metabolomic best practices.

ParameterConditionStability StatusRisk Factor
Pure Solid -20°C (Desiccated)High (>2 Years)Moisture absorption (Hygroscopic).
Aqueous Stock Water, -20°CModerate (3-6 Months)Acid hydrolysis via freeze-concentration.
Buffered Stock pH 7.5, -80°CHigh (>1 Year)Negligible.
Bio-Matrix Cell Lysate, 4°CCritical (<15 Mins)Enzymatic conversion to 2-PGA/PEP.
Bio-Matrix Quenched (80% MeOH), -80°CHigh (Months)Solvent evaporation if not sealed well.

Module 3: Visualizing Degradation & Preservation

Workflow 1: The "Metabolic Stop-Watch" (Quenching)

This diagram illustrates the critical decision points to prevent enzymatic loss of 3-PGA during sample preparation.

QuenchingProtocol Start Biological Sample (Cells/Tissue) Harvest Harvesting Step Start->Harvest Decision Is Metabolism Quenched? Harvest->Decision Slow Slow/Warm Harvest (PBS wash, trypsin) Decision->Slow No Fast Cold Organic Solvent (-20°C MeOH/ACN) Decision->Fast Yes EnzymeAction Enzymes Active: PGK & Mutase convert 3-PGA Slow->EnzymeAction EnzymeStop Enzymes Denatured: 3-PGA Locked Fast->EnzymeStop ResultBad Data Artifact: Low 3-PGA, High 2-PGA EnzymeAction->ResultBad ResultGood Accurate Quantitation EnzymeStop->ResultGood

Caption: Figure 1. The "Metabolic Stop-Watch." Failure to immediately denature enzymes with cold organic solvents leads to rapid interconversion of 3-PGA, falsifying metabolic flux data.

Workflow 2: Chemical Degradation Pathways

Understanding how the molecule breaks down helps in selecting the right buffer.

Degradation cluster_0 Enzymatic Route (Biological Matrix) cluster_1 Chemical Route (Storage) PGA 3-Phosphoglycerate (3-PGA) PGK Phosphoglycerate Kinase PGA->PGK ATP dependent Acid Acid Hydrolysis (Low pH / Freeze-Thaw) PGA->Acid BPG 1,3-Bisphosphoglycerate PGK->BPG Glycerate Glyceric Acid Acid->Glycerate Pi Inorganic Phosphate Acid->Pi

Caption: Figure 2. Degradation Pathways.[2] In storage, acid hydrolysis attacks the phosphate ester. In matrix, enzymes convert the backbone.

Module 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this for calibration curves and QC standards.

  • Weighing: Weigh 3-PGA salt (Na+ or Ba2+) in a humidity-controlled environment.

    • Note: If the powder is clumped, do not use it for quantitative work. It has already absorbed water.

  • Dissolution: Dissolve to 10-50 mM in 10 mM Ammonium Acetate (pH 7.5) .

    • Why? Ammonium acetate is volatile (LC-MS friendly) and maintains a neutral pH to prevent acid hydrolysis.

  • Aliquoting: Dispense into light-blocking amber microtubes (20-50 µL per tube).

  • Freezing: Snap-freeze in liquid nitrogen.

  • Storage: Store at -80°C. Do not refreeze after thawing.

Protocol B: The "Dual-Quench" for Biological Samples

Use this for extracting 3-PGA from cells or tissue.

  • Preparation: Pre-chill 80% Methanol / 20% Water to -80°C (dry ice bath).

  • Harvest: Rapidly remove media.

  • Quench: Immediately add the -80°C Methanol solution directly to the cells/tissue.

    • Ratio: Use at least 1 mL solvent per 10^6 cells.

  • Lyse: Scrape cells (on ice) or homogenize tissue while keeping the sample submerged in the cold solvent.

  • Clarify: Centrifuge at 15,000 x g for 10 mins at 4°C .

  • Supernatant: Transfer to a fresh vial.

  • Storage: Analyze immediately or store at -80°C.

    • Warning: Do not dry down (SpeedVac) to complete dryness if possible; 3-PGA can adhere to glass/plastic or degrade when concentrated in the presence of residual matrix acids.

References

  • Human Metabolome Database (HMDB). Metabocard for 3-Phosphoglyceric acid (HMDB0000807). Available at: [Link][3]

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Available at: [Link]

  • PubChem. 3-Phosphoglycerate Compound Summary. National Library of Medicine. Available at: [Link]

  • Rabinowitz, J. D., & Kimball, E. (2007). Acidic Acetonitrile for Cellular Metabolome Extraction. Analytical Chemistry. (Demonstrates stability of acidic metabolites in cold organic solvents). Available at: [Link]

Sources

Technical Support Center: Minimizing Hydrolysis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid, also known as 3-Phosphoglyceric acid (3-PGA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize the hydrolysis of this critical metabolic intermediate during experimental workflows.

Introduction to (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid Stability

(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid is a phosphorylated carboxylic acid that plays a central role in glycolysis and the Calvin cycle.[1][2] As with many phosphate esters, its stability is a significant concern in experimental settings. The primary degradation pathway is hydrolysis, which cleaves the phosphoester bond to yield (S)-2,3-dihydroxypropanoic acid (glyceric acid) and inorganic phosphate. This process can be influenced by several factors, including pH, temperature, enzymatic activity, and the presence of metal ions. Understanding and controlling these factors is paramount to obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid degradation in my samples?

A1: The most common cause of degradation is hydrolysis of the phosphoester bond. This can be either chemical hydrolysis, which is highly dependent on pH, or enzymatic hydrolysis, mediated by phosphatases present in biological samples.[3]

Q2: At what pH is (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid most stable?

A2: The stability of phosphomonoesters like 3-PGA is highly pH-dependent. The compound is most stable at neutral to slightly alkaline pH. This is because the dianionic form of the phosphate group, which predominates at this pH, is less susceptible to hydrolysis than the monoanionic form. The pKa values for 3-phosphoglyceric acid are approximately 1.42 and 3.42 for the phosphate group, and the carboxylic acid has a pKa around that range as well.[4] Therefore, maintaining a pH well above these values (e.g., pH 7.0-8.0) will ensure the compound is primarily in its more stable dianionic or trianionic state.

Q3: How should I store my stock solutions of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid?

A3: For long-term storage, it is recommended to store stock solutions at -80°C.[5] For short-term storage (days to weeks), -20°C is generally acceptable. It is advisable to prepare stock solutions in a buffer with a neutral to slightly alkaline pH (e.g., 10 mM Tris-HCl, pH 7.5) and to aliquot the solution to minimize freeze-thaw cycles.[6]

Q4: I am working with biological samples. What special precautions should I take?

A4: Biological samples often contain phosphatases, which are enzymes that can rapidly hydrolyze the phosphate group from your compound.[3] It is crucial to work quickly, keep samples on ice, and use a lysis/extraction buffer containing a cocktail of phosphatase inhibitors.[7]

Troubleshooting Guide: Minimizing Hydrolysis

This section provides a more detailed, issue-based approach to troubleshooting the hydrolysis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid.

Problem 1: Rapid Loss of Parent Compound in Solution
Possible Cause Troubleshooting Steps
Incorrect pH of the solution Verify the pH of your buffers and solutions. Adjust to a pH between 7.0 and 8.0 to ensure the compound is in its more stable dianionic/trianionic form. Avoid acidic conditions, as this will protonate the phosphate group and accelerate hydrolysis.
High storage or incubation temperature Store stock solutions and samples at or below -20°C. For experimental incubations, use the lowest temperature compatible with your assay. If elevated temperatures are necessary, minimize the incubation time.
Contamination with phosphatases If working with biological materials, ensure that your buffers contain a broad-spectrum phosphatase inhibitor cocktail. Common inhibitors include sodium fluoride, sodium orthovanadate, and β-glycerophosphate.[7]
Presence of catalytic metal ions Certain divalent metal ions can catalyze phosphate ester hydrolysis or be cofactors for phosphatases.[8][9] If not essential for your experiment, consider adding a chelating agent like EDTA or EGTA to your buffers, but be aware that this can also inhibit some desired enzymatic reactions. Note that some phosphatases are inhibited by specific metal ions like Zn2+ or Cu2+.
Problem 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variable sample handling procedures Standardize your sample preparation protocol. Ensure consistent timing for each step, especially incubation times and the time samples spend at room temperature. Always keep samples on ice whenever possible.
Inconsistent buffer preparation Prepare fresh buffers regularly and verify the pH before each use. The buffering capacity can change over time, affecting the stability of your compound.[10]
Degradation during freeze-thaw cycles Aliquot stock solutions and samples into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound and impact the activity of other components in the sample.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Lysis Buffer for Biological Samples

This protocol is designed to extract proteins and metabolites from cells or tissues while minimizing the hydrolysis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid.

  • Base Buffer Preparation:

    • Prepare a base lysis buffer, for example, RIPA buffer or a Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

    • Adjust the pH of the base buffer to 7.4-7.8.

  • Addition of Inhibitors:

    • Immediately before use, add a commercially available phosphatase inhibitor cocktail according to the manufacturer's instructions.

    • Alternatively, prepare a custom cocktail. A common formulation includes:

      • 10 mM Sodium Fluoride (NaF)

      • 1 mM Sodium Orthovanadate (Na₃VO₄)

      • 10 mM β-Glycerophosphate

    • Also, add a protease inhibitor cocktail to prevent general protein degradation.

  • Sample Lysis:

    • Perform all lysis steps on ice.

    • After adding the chilled lysis buffer to your cell pellet or tissue, homogenize or sonicate briefly.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for downstream analysis.

Protocol 2: Analytical Method for Quantifying (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid and its Hydrolysis Products by LC-MS

This method allows for the separation and quantification of the parent compound and its primary hydrolysis product, glyceric acid.

  • Sample Preparation:

    • For protein-containing samples, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile or methanol.

    • Vortex and incubate at -20°C for at least 2 hours.

    • Centrifuge at high speed to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and dry it down under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS Conditions:

    • Column: A mixed-mode stationary phase column or a hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining these polar compounds.[11]

    • Mobile Phase A: Water with a volatile buffer component (e.g., 10 mM ammonium acetate or 0.1% formic acid, depending on the ionization mode).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from high organic to high aqueous will be necessary to retain and elute the analytes. An example gradient could be:

      • 0-2 min: 95% B

      • 2-10 min: ramp to 50% B

      • 10-12 min: ramp to 5% B

      • 12-15 min: hold at 5% B

      • 15-16 min: return to 95% B

      • 16-20 min: column re-equilibration

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode for sensitive and specific detection.

    • MRM Transitions:

      • (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid (m/z 185 -> 97)

      • Glyceric Acid (m/z 105 -> 75)

Data Summary and Visualization

Table 1: Factors Influencing the Stability of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid
FactorCondition Promoting StabilityCondition Promoting HydrolysisRationale
pH Neutral to slightly alkaline (pH 7.0-8.0)Acidic (pH < 6.0)The dianionic/trianionic form is more stable.[4]
Temperature Low temperature (≤ 4°C, ideally frozen for storage)Elevated temperatures (> 25°C)Hydrolysis is a chemical reaction with a rate that increases with temperature.
Enzymes Presence of phosphatase inhibitorsPresence of active phosphatasesPhosphatases catalyze the hydrolysis of the phosphoester bond.[3]
Metal Ions Presence of chelators (e.g., EDTA, EGTA) in some casesPresence of certain divalent metal ions (can act as cofactors for phosphatases)Metal ions can participate in the hydrolysis reaction or be essential for enzyme activity.[8][9]
Diagram 1: Hydrolysis Pathway of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid

Hydrolysis_Pathway Parent (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid Hydrolysis_Products Hydrolysis Products Parent->Hydrolysis_Products Hydrolysis Glyceric_Acid (S)-2,3-dihydroxypropanoic Acid (Glyceric Acid) Hydrolysis_Products->Glyceric_Acid Phosphate Inorganic Phosphate Hydrolysis_Products->Phosphate

Caption: The hydrolysis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid.

Diagram 2: Troubleshooting Workflow for Compound Instability

Troubleshooting_Workflow Start Compound Instability Observed Check_pH Is the pH between 7.0 and 8.0? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Temp Are samples kept cold/frozen? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Improve_Temp Implement cold chain handling Check_Temp->Improve_Temp No Check_Enzymes Are phosphatase inhibitors used? Check_Temp->Check_Enzymes Yes Improve_Temp->Check_Enzymes Add_Inhibitors Add phosphatase inhibitor cocktail Check_Enzymes->Add_Inhibitors No Check_Metal_Ions Are catalytic metal ions present? Check_Enzymes->Check_Metal_Ions Yes Add_Inhibitors->Check_Metal_Ions Add_Chelator Consider adding EDTA/EGTA Check_Metal_Ions->Add_Chelator Potentially Stable Compound should be stable Check_Metal_Ions->Stable No Add_Chelator->Stable

Caption: A decision tree for troubleshooting the instability of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid.

References

  • Distinct Metal Ion Requirements for the Phosphomonoesterase and Phosphodiesterase Activities of Calf Intestinal Alkaline Phosphatase. (n.d.). PubMed Central (PMC). Retrieved February 20, 2026, from [Link]

  • 3-Phosphoglycerate (ECMDB04131). (2015, September 13). E. coli Metabolome Database. Retrieved February 20, 2026, from [Link]

  • 3-phospho-D-glycerate (PAMDB110350). (n.d.). P. aeruginosa Metabolome Database. Retrieved February 20, 2026, from [Link]

  • The effects of temperature on the kinetics and stability of mesophilic and thermophilic 3-phosphoglycerate kinases. (1998, March 15). PubMed. Retrieved February 20, 2026, from [Link]

  • The effects of temperature on the kinetics and stability of mesophilic and thermophilic 3-phosphoglycerate kinases. (n.d.). PubMed Central (PMC). Retrieved February 20, 2026, from [Link]

  • Divalent metal ion catalysis in the hydrolysis of phosphomonoesters. Hydrolysis of 2-(1,10-phenanthrolyl) phosphate. (n.d.). American Chemical Society. Retrieved February 20, 2026, from [Link]

  • The role of metal ions in phosphate ester hydrolysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 20, 2026, from [Link]

  • 3-Phosphoglyceric acid. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column. (2024, October 30). SIELC Technologies. Retrieved February 20, 2026, from [Link]

  • Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes. (2019, April 4). Frontiers. Retrieved February 20, 2026, from [Link]

  • Effects of the Metal Ion on the Mechanism of Phosphodiester Hydrolysis Catalyzed by Metal-Cyclen Complexes. (2019, April 5). ResearchGate. Retrieved February 20, 2026, from [Link]

  • 3-Phosphoglycerate Phosphatase in Plants: III. Activity Associated with Starch Particles. (n.d.). Plant Physiology. Retrieved February 20, 2026, from [Link]

  • Protocol - Phosphatase Activity. (n.d.). SSERC. Retrieved February 20, 2026, from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved February 20, 2026, from [Link]

  • Showing metabocard for 3-Phosphoglyceric acid (LMDB00249). (2016, July 20). Livestock Metabolome Database. Retrieved February 20, 2026, from [Link]

  • Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. (1989, September 10). MDPI. Retrieved February 20, 2026, from [Link]

  • Serine/Threonine Protein Phosphatase Assays. (n.d.). PubMed Central (PMC). Retrieved February 20, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Retrieved February 20, 2026, from [Link]

  • Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. (2019, May 17). PubMed Central (PMC). Retrieved February 20, 2026, from [Link]

  • 3-phosphoglycerate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

  • Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. (2018, January 5). PubMed. Retrieved February 20, 2026, from [Link]

  • Chiral analysis of glycerol phosphates - Can bacteria biosynthesize heterochiral phospholipid membranes? (2022, June 18). -ORCA - Cardiff University. Retrieved February 20, 2026, from [Link]

  • 3-Phosphoglyceric Acid: The Metabolic Nexus of Life. (2026, January 15). Oreate AI Blog. Retrieved February 20, 2026, from [Link]

  • Phosphatase. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Effect of Different Buffer Components on IgG4 Stability. (2024, October 18). MDPI. Retrieved February 20, 2026, from [Link]

  • Effects of Storage Temperature and Time on Metabolite Profiles Measured in Dried Blood Spots, Dried Blood Microsamplers, and Plasma. (n.d.). PubMed Central (PMC). Retrieved February 20, 2026, from [Link]

  • Buffers. (n.d.). Retrieved February 20, 2026, from [Link]

  • (PDF) Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. (2019, May 14). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Effect of various temperatures on phosphatidylglycerol biosynthesis in thylakoid membranes. (n.d.). SpringerLink. Retrieved February 20, 2026, from [Link]

  • A method for the synthesis of D-3-phospho[U-14C]glycerate. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • The Effect of Buffers on Protein Conformational Stability. (n.d.). Retrieved February 20, 2026, from [Link]

  • Enzymatic measurement of phosphatidic acid in cultured cells. (n.d.). PubMed Central (PMC). Retrieved February 20, 2026, from [Link]

  • THE EFFECT OF HIGH TEMPERATURES ON THE STABILITY AND IGNITION PROPERTIES OF COMMERCIAL TRIARYL PHOSPHATE FLUIDS. (n.d.). DTIC. Retrieved February 20, 2026, from [Link]

Sources

optimizing extraction yield of 3-phosphoglycerate from mammalian tissue

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 3-Phosphoglycerate (3-PG) Extraction

Ticket ID: #METAB-3PG-OPT Status: Open Assigned Specialist: Senior Application Scientist, Metabolomics Division Subject: Maximizing Recovery and Stability of 3-Phosphoglycerate from Mammalian Tissue

Executive Summary

You are experiencing variability or low yields in extracting 3-phosphoglycerate (3-PG). This is a common bottleneck due to the compound's high metabolic turnover rate and its isomerization with 2-phosphoglycerate (2-PG).

3-PG is a high-flux intermediate at the branch point of glycolysis and the serine synthesis pathway. In mammalian tissue (liver, brain, muscle), the half-life of glycolytic intermediates is measured in seconds. The failure point is rarely the extraction solvent itself, but the time-to-quench.

This guide replaces standard SOPs with a "Root Cause" troubleshooting approach, broken into three Knowledge Base Articles (KBAs).

KBA-001: The "Golden Hour" – Sample Quenching & Collection

The Problem: Enzymatic activity persists after tissue excision. Phosphoglycerate mutase (PGAM) and enolase will rapidly convert 3-PG to 2-PG and Phosphoenolpyruvate (PEP) respectively, even during "quick" dissections.

The Solution: You must achieve instantaneous metabolic arrest .

Protocol A: The Wollenberger Clamp Method (Gold Standard for Tissue)

Recommended for: Liver, Heart, Muscle

  • Preparation: Pre-cool aluminum Wollenberger tongs in liquid nitrogen (

    
    ) until the boil-off ceases.
    
  • Excision: Expose the tissue of interest.

  • Clamping: Rapidly clamp the tissue in situ (while blood supply is still connected if possible, or immediately upon excision). The high thermal mass of the aluminum freezes the tissue to

    
     in milliseconds.
    
  • Storage: Transfer the flattened tissue wafer directly into

    
    . Do not allow it to thaw. 
    
Protocol B: Cryogenic Pulverization

Requirement: Frozen tissue must be homogenized without partial thawing.

  • Place the frozen tissue wafer in a pre-cooled mortar/pestle (cooled with

    
    ).
    
  • Grind to a fine powder under constant

    
     submersion.
    
  • Weigh the frozen powder into pre-cooled tubes (on dry ice).

Critical Alert: Never add room-temperature solvent to frozen tissue powder. The heat of fusion will momentarily thaw the sample, reactivating enzymes. Always use pre-cooled solvents (-80°C) .

KBA-002: Extraction Chemistry (Solvent Selection)

The Problem: Choosing between Acidic (PCA) and Organic (MeOH) extraction.

  • Perchloric Acid (PCA): Traditional. Good for ATP/ADP, but requires neutralization (KOH), which introduces salts that suppress ionization in LC-MS.

  • Cold Organic Solvents: Modern Standard. Precipitators proteins and extracts polar metabolites without adding non-volatile salts.

Recommendation: Use 80:20 Methanol:Water (-80°C) for LC-MS applications.

Optimized Extraction Protocol (Methanol/Water)
  • Solvent Prep: Pre-cool 80% Methanol / 20% Water (LC-MS grade) to

    
    .
    
  • Addition: Add

    
     of cold solvent to 
    
    
    
    of frozen tissue powder.
  • Disruption: Vortex vigorously or bead-beat (using pre-cooled beads) for 30 seconds at

    
    .
    
  • Incubation: Incubate on dry ice or at

    
     for 20 minutes to ensure complete protein precipitation.
    
  • Clarification: Centrifuge at

    
     for 15 minutes at 
    
    
    
    .
  • Recovery: Transfer supernatant to a new glass vial.

    • Optional: Re-extract pellet with

      
       cold 80% MeOH to improve yield (combine supernatants).
      
  • Drying: Evaporate supernatant under nitrogen stream (avoid heat >

    
    ) or lyophilize.
    

Visualizing the Workflow:

ExtractionWorkflow Tissue Mammalian Tissue Clamp Wollenberger Clamp (Liquid N2) Tissue->Clamp < 5 sec Grind Cryo-Pulverization (Mortar/Pestle) Clamp->Grind Maintain -196°C Solvent Add 80% MeOH (-80°C) Grind->Solvent No Thawing Centrifuge Centrifuge 15k xg, 4°C Solvent->Centrifuge Supernatant Supernatant (3-PG + Metabolites) Centrifuge->Supernatant Pellet Pellet (Protein/DNA) Centrifuge->Pellet

Figure 1: Critical path for 3-PG extraction. Red/Blue nodes indicate temperature-critical steps.

KBA-003: Analytical Resolution (LC-MS/MS)

The Problem: 3-PG (Mass: 186.03) and 2-PG (Mass: 186.03) are structural isomers. Mass spectrometry alone cannot distinguish them. They must be separated chromatographically.[1]

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Chromatography.

Recommended LC Conditions (HILIC)
  • Column: Polymer-based Amino column (e.g., Shodex Asahipak NH2P-50) or Hybrid HILIC (e.g., Agilent HILIC-Z).

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH ~9.0).

  • Mobile Phase B: Acetonitrile (100%).

  • Why High pH? Phosphorylated intermediates like 3-PG are better retained and peak shape is sharper at basic pH on HILIC columns [1].

Metabolic Context & Leakage

If 3-PG levels are anomalously low, check for "leakage" into downstream pathways during sample prep.

GlycolysisLeakage Glucose Glucose F16BP Fructose-1,6-BP Glucose->F16BP GAP Glyceraldehyde-3P F16BP->GAP PG3 3-Phosphoglycerate (Target) GAP->PG3 GAPDH PG2 2-Phosphoglycerate (Isomer) PG3->PG2 Mutase (Fast Turnover!) Serine Serine Synthesis PG3->Serine PHGDH PEP Phosphoenolpyruvate PG2->PEP Enolase

Figure 2: 3-PG is a metabolic node. Delayed quenching causes rapid loss to 2-PG (Isomerization) or Serine.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low 3-PG Signal Delayed QuenchingUse Wollenberger clamps; ensure tissue thickness is < 5mm for rapid freezing.
High 2-PG / Low 3-PG Isomerization during extractionKeep extraction temperature strictly

. Verify LC separation of isomers.
Variable Yields Thawing during weighingWeigh tissue powder on dry ice. Do not allow powder to "glaze" (melt).
Ion Suppression Residual salts or lipidsSwitch from PCA to MeOH/Water. Use a cleaning guard column.
Peak Tailing Metal interaction3-PG can chelate metals in LC systems. Add 5µM medronic acid to mobile phase or use PEEK-lined columns [2].

References

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.

  • Hsiao, J.J., et al. (2018). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies Application Note.

  • TeSlaa, T., et al. (2021). The Source of Glycolytic Intermediates in Mammalian Tissues. Cell Metabolism.

  • Sellick, C.A., et al. (2011).[2] Effective Quenching Processes for Physiologically Valid Metabolite Profiling. Analytical Chemistry.

Sources

Metabolomics Technical Support Center: Glycolytic Isomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #GLY-ISO-23 Subject: Resolving Co-elution of 2-Phosphoglycerate (2-PGA) and 3-Phosphoglycerate (3-PGA) Applicable Instrumentation: LC-MS/MS (QqQ, Orbitrap), GC-MS Status: Resolved / Guide Available

The Core Challenge: Why is this difficult?

User Query: "I am running a targeted glycolysis panel on a C18 column. I see a single peak for m/z 185. Is this 2-PGA, 3-PGA, or both?"

Technical Diagnosis: 2-PGA and 3-PGA are structural isomers with identical molecular weights (MW 186.06 Da) and nearly identical fragmentation patterns.

  • Mass Spectrometry Limitation: In standard ESI- (negative mode), both ionize to m/z 185.02 [M-H]⁻. MS/MS fragmentation yields the same dominant product ions (e.g., m/z 79 [PO₃]⁻), making them indistinguishable by mass alone.

  • Chromatography Limitation: On standard Reverse Phase (C18) columns, both compounds are highly polar and elute in the void volume (t₀) with no separation.

The Solution: You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion Exchange Chromatography (AEC) for LC-MS, or chemical derivatization for GC-MS.

Decision Matrix: Choosing Your Workflow

Before proceeding, select the workflow that matches your available instrumentation and sensitivity needs.

MethodSelection Start Start: Select Platform LCMS LC-MS/MS (Preferred for High Throughput) Start->LCMS GCMS GC-MS (Preferred for Complex Matrices) Start->GCMS HILIC Method A: ZIC-pHILIC (Gold Standard) LCMS->HILIC Standard Metabolomics IEX Method B: Anion Exchange (Alternative) LCMS->IEX If HILIC fails Deriv Method C: Silylation (MSTFA) GCMS->Deriv Requires Derivatization

Figure 1: Decision tree for selecting the appropriate analytical method for PGA isomer separation.

Method A: LC-MS/MS (ZIC-pHILIC) – The Gold Standard

This is the most robust method for high-throughput metabolomics. We recommend Polymeric Zwitterionic HILIC (ZIC-pHILIC) columns because they maintain stability at alkaline pH, which is crucial for separating phosphorylated organic acids.

Mechanism of Action

Separation is achieved via two mechanisms:

  • Partitioning: Into the water-rich layer formed on the zwitterionic surface.

  • Electrostatic Interaction: The stationary phase has a permanent positive charge (quaternary ammonium) and a negative charge (sulfonic acid). At pH 9.0, the PGA isomers are fully deprotonated and interact differentially with the surface charge.

Experimental Protocol
ParameterSpecification
Column Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Carbonate (pH 9.0) in Water
Mobile Phase B 100% Acetonitrile
Flow Rate 0.15 - 0.2 mL/min
Temp 25°C - 40°C (Temperature affects selectivity; keep constant)

Gradient Profile:

  • 0-2 min: 80% B (Isocratic hold to focus analytes)

  • 2-17 min: Linear gradient to 20% B

  • 17-20 min: Wash at 5% B

  • 20-30 min: Re-equilibration at 80% B (Crucial for HILIC reproducibility)

Expected Results:

  • 2-PGA: Elutes first (typically ~10-12 min).[1]

  • 3-PGA: Elutes second (typically ~13-15 min).

  • Note: 3-PGA is slightly more polar/retained due to the accessible primary phosphate group facilitating stronger ionic interaction and hydration compared to the sterically hindered secondary phosphate of 2-PGA.

MS Acquisition (Negative Mode)
  • Precursor: m/z 185.0 [M-H]⁻

  • MRM Transitions:

    • 185.0

      
       79.0 (Quantifier, [PO₃]⁻)
      
    • 185.0

      
       167.0 (Qualifier, [M-H-H₂O]⁻)
      

Critical Validation Step: You must run pure authentic standards of 2-PGA and 3-PGA individually to confirm retention times. Elution order can shift based on buffer pH and ionic strength.[2]

Method C: GC-MS (Derivatization)[3]

If LC-MS is unavailable, GC-MS provides excellent separation, but it requires chemical derivatization to make the phosphorylated sugars volatile.

The Chemistry

Phosphates are difficult to silylate. We use MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) with 1% TMCS (catalyst). The reaction replaces active hydrogens (-OH, -COOH, -PO₃H₂) with trimethylsilyl (TMS) groups.[3]

Experimental Protocol
  • Drying: Aliquot sample (10-50 µL) into a glass vial. Evaporate to complete dryness using a SpeedVac or Nitrogen stream. Moisture is the enemy.

  • Methoximation (Optional but Recommended): Add 10 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate at 30°C for 90 mins.

    • Why? Stabilizes ring/open-chain forms of reducing sugars in the mix, though PGA itself is not a reducing sugar, this protects other metabolites in the panel.

  • Silylation: Add 90 µL MSTFA + 1% TMCS .

  • Incubation: Incubate at 37°C for 30 minutes .

    • Warning: Do not overheat (>70°C) as phosphorylated derivatives can degrade.

  • Injection: Inject 1 µL in Splitless mode.

Expected Results:

  • GC columns (e.g., DB-5MS) separate the TMS-derivatives of 2-PGA and 3-PGA by retention time with high resolution.

  • Identification: Use the characteristic TMS fragment ions (e.g., m/z 299, 315, 387) rather than the molecular ion.

Troubleshooting & FAQs

Q: My peaks are merging into one broad blob on ZIC-pHILIC.

A: This is usually due to pH mismatch or sample solvent strength .

  • Fix 1 (pH): Ensure Mobile Phase A is strictly pH 9.0. If the pH drops (e.g., old buffer), the ionization state changes, and resolution is lost.

  • Fix 2 (Solvent): Dissolve your sample in 50:50 Acetonitrile:Water . If you inject a 100% aqueous sample, it disrupts the water layer on the HILIC beads, causing peak broadening (the "solvent effect").

Q: I see "ghost peaks" or carryover.

A: Phosphates stick to stainless steel (LC system passivation).

  • Fix: Add 5 µM medronic acid or dilute phosphoric acid to your system wash solution to passivate the metal surfaces. Alternatively, use a PEEK-lined column and bio-inert LC system.

Q: Can I distinguish them using MRM ratios?

A: No. The fragmentation patterns are too similar. While subtle intensity differences exist, they are not robust enough for quantification in complex matrices. Chromatographic separation is the only reliable method.

Visualizing the HILIC Mechanism

Understanding why separation happens helps you troubleshoot.

HILIC_Mechanism cluster_0 ZIC-pHILIC Stationary Phase cluster_1 Analytes (Mobile Phase: ACN-Rich) Bead Silica Bead Ligand Zwitterionic Ligand (N+ ... SO3-) Bead->Ligand WaterLayer Water-Rich Layer (Immobilized) Ligand->WaterLayer Hydration PGA2 2-PGA (Less Polar*) PGA2->Ligand Ionic Interaction PGA2->WaterLayer Partitioning (Weaker) PGA3 3-PGA (More Polar*) PGA3->Ligand Ionic Interaction PGA3->WaterLayer Partitioning (Stronger) Note *Relative polarity in HILIC conditions determines elution order. 3-PGA is typically more retained.

Figure 2: Mechanism of separation on ZIC-pHILIC. 3-PGA partitions more strongly into the water layer, resulting in later elution.

References

  • Teleki, A. et al. (2015). "Quantification of Glycolytic Intermediates by HILIC-MS." Analytical Biochemistry.

  • Merck Millipore. (2023). "SeQuant® ZIC®-pHILIC User Guide & Application Notes."

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology.

  • Zhang, T. et al. (2012). "LC-MS/MS Method for the Simultaneous Determination of Glycolytic Intermediates." Journal of Chromatography B.

Sources

Technical Support Center: 3-Phosphoglyceric Acid (3-PGA) Solubility & Handling

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-Phosphoglyceric Acid (3-PGA). It prioritizes actionable troubleshooting, chemical logic, and validated protocols over generic descriptions.

Topic: Optimization of Solubility, Salt Conversion, and pH Stability for 3-PGA Ticket Priority: High (Core Metabolic Reagent) Applicable Forms: Sodium Salt (3-PGA-Na), Barium Salt (3-PGA-Ba), Free Acid

⚡ Quick Status: Solubility & Stability Dashboard

ParameterSodium Salt (3-PGA-Na) Barium Salt (3-PGA-Ba) Free Acid
Solubility (Water) High (>80 mg/mL)Low / Insoluble (Precipitates)High
Native pH (100mM) ~Neutral (6.0–7.5)N/A (Suspension)Acidic (< 2.0)
Primary Use Enzymatic assays, Cell culturePurification intermediate, Long-term storageChemical synthesis
Critical Issue Hygroscopic (absorbs water)Requires Barium removal before usepH shock to sensitive enzymes

🔧 Workflow 1: Troubleshooting Barium Salt Solubility

User Issue: "I purchased the Barium salt of 3-PGA because it was cheaper/more stable, but it won't dissolve in my assay buffer."

Technical Diagnosis: Barium salts of phosphorylated sugars are classically used for isolation because they are insoluble in water/ethanol mixtures. Barium (Ba²⁺) is a heavy divalent cation that crosslinks phosphate groups, causing precipitation. Furthermore, free Ba²⁺ ions are potent inhibitors of many enzymes (e.g., pyruvate kinase, enolase) and toxic to cells.

Resolution: You must convert the Barium salt to the Sodium salt. Do not simply acidify and use; the Barium ions remain.

Protocol: Barium-to-Sodium Conversion (Sulfate Precipitation Method)

This method relies on the extreme insolubility of Barium Sulfate (Ksp ≈ 1.1 × 10⁻¹⁰) to drive the reaction.

Reagents:

  • 3-PGA Barium Salt[1][2]

  • 0.2 M Sodium Sulfate (

    
    )
    
  • 0.1 M HCl and 0.1 M NaOH

Step-by-Step Procedure:

  • Suspend: Weigh the necessary amount of 3-PGA Barium salt. Suspend it in a minimal volume of distilled water (it will look cloudy/milky).

  • Acidify (Optional but recommended): Add a small drop of 0.1 M HCl. The salt dissolves more readily as the free acid form (

    
     displaces 
    
    
    
    ), but
    
    
    is still in solution.
  • Precipitate: Add a stoichiometric equivalent (1:1 molar ratio relative to Barium content) of 0.2 M

    
    .
    
    • Tip: If the exact Barium content is unknown (check CoA), add

      
       in slight excess.
      
  • Incubate: Vortex vigorously and let stand on ice for 10–15 minutes. A heavy white precipitate (

    
    ) will form.
    
  • Clarify: Centrifuge at high speed (>10,000 x g) for 10 minutes.

  • Recover: Carefully decant the supernatant. This liquid contains your 3-PGA as the Sodium salt.[3][4]

  • pH Adjust: The supernatant may be slightly acidic. Adjust to pH 7.0–7.4 using dilute NaOH before adding to your assay.

Visualization: Salt Conversion Workflow

Ba_Conversion Start Start: 3-PGA Barium Salt (Insoluble Suspension) Acidify Step 1: Acidify slightly (HCl) (Solubilizes as Free Acid + Ba++) Start->Acidify Sulfate Step 2: Add Na2SO4 (Stoichiometric Excess) Acidify->Sulfate Reaction Reaction: Ba++ + SO4-- -> BaSO4 (Solid) 3-PGA + Na+ -> 3-PGA-Na (Aq) Sulfate->Reaction Spin Step 3: Centrifuge (>10,000 x g) Sulfate->Spin Pellet Pellet: BaSO4 Waste Spin->Pellet Supernatant Supernatant: 3-PGA Sodium Salt Spin->Supernatant Final Final Step: Adjust pH to 7.0 Supernatant->Final

Caption: Logical flow for converting insoluble Barium 3-PGA to soluble Sodium 3-PGA using sulfate precipitation.

🧪 Workflow 2: pH Adjustment & Buffer Compatibility

User Issue: "My 3-PGA stock solution drifts in pH, or precipitates when mixed with my buffer."

Technical Diagnosis: 3-PGA is a polyprotic acid with three ionizable groups. The ionization state is critical for solubility and enzymatic recognition.

  • Carboxyl Group: pKa ≈ 3.42

  • Phosphate Group (2nd Ionization): pKa ≈ 5.98 – 6.40 (depending on ionic strength)

At physiological pH (7.0–7.4), 3-PGA exists primarily as a trivalent anion (


). If the pH drops below 6.0, the phosphate group begins to protonate, altering the charge density and potentially affecting enzyme binding constants (

).
FAQ: Critical pH Questions

Q: Can I use Phosphate Buffered Saline (PBS) to dissolve 3-PGA? A: Avoid if possible. While 3-PGA is soluble in PBS, using a phosphate buffer makes it impossible to quantify inorganic phosphate release if you are running a coupled phosphatase assay. Furthermore, high phosphate concentrations can inhibit enzymes like Phosphoglycerate Mutase via product inhibition.

  • Recommendation: Use HEPES (50 mM, pH 7.4) or Triethanolamine (TRA) buffers. These do not interfere with phosphate-dependent assays.

Q: I adjusted the pH to 7.0, but it drifted down later. Why? A: CO₂ absorption or slow hydrolysis. Dilute solutions of 3-PGA can absorb atmospheric CO₂, forming carbonic acid. More critically, while 3-PGA is more stable than 1,3-bisphosphoglycerate, spontaneous hydrolysis of the ester bond can occur over time, releasing acidic inorganic phosphate.

  • Fix: Buffer your stock solution strongly (e.g., 100 mM HEPES) rather than adjusting 3-PGA in water alone. Store at -20°C.

Q: My solution turned cloudy when I added Magnesium (Mg²⁺). A: Magnesium Phosphate precipitation. Enzymes involving 3-PGA (like Enolase) often require


 as a cofactor. If your pH is too high (>8.0) or concentrations are too high, Magnesium can precipitate with the phosphate group of 3-PGA or free inorganic phosphate contaminants.
  • Fix: Keep pH < 7.5 and add MgCl₂ last to the reaction mixture.

📊 Reference Data: Ionization & Stability

PropertyValueImplication for Protocol
pKa 1 (Phosphate) ~1.4Always ionized in lab conditions.
pKa 2 (Carboxyl) ~3.4Fully deprotonated at pH 7.
pKa 3 (Phosphate) ~6.0–6.4Critical Buffer Zone. At pH 6.0, 50% is

and 50% is

.
Stability (Acid) ModerateStable at pH 4 for short periods (unlike 1,3-BPG).
Stability (Base) GoodStable at pH 7–9. Avoid extreme alkalinity (>11).
Troubleshooting Decision Tree

Troubleshooting Issue Issue: Cloudy Solution CheckSalt Check Salt Form Issue->CheckSalt IsBarium Is it Barium Salt? CheckSalt->IsBarium IsSodium Is it Sodium Salt? CheckSalt->IsSodium BaAction Action: Perform Sulfate Precipitation IsBarium->BaAction Yes CheckMg Contains Mg2+ or Ca2+? IsSodium->CheckMg Yes CheckpH Check pH CheckMg->CheckpH No MgAction Action: Lower pH to 7.0 Reduce [Mg] CheckMg->MgAction Yes (Precipitation) pHAction Action: If pH < 4: Salt precipitated. Add NaOH. CheckpH->pHAction

Caption: Diagnostic path for resolving solubility issues with 3-PGA solutions.

📚 References

  • PubChem. (n.d.). 3-Phosphoglyceric acid barium salt.[1][2] National Library of Medicine. Retrieved from [Link]

  • Cowgill, R. W. (1955).[3] Preparation of a sodium salt of 3-phosphoryl-D-glyceric acid. Biochimica et Biophysica Acta, 16(4), 613. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

Validation & Comparative

NMR Spectral Analysis of (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: (S)-2-Phosphoglyceric Acid (2-PG) vs. Structural Isomers Audience: Metabolic Researchers, Analytical Chemists, and Drug Discovery Specialists

Executive Summary: The Analytical Challenge

(S)-3-Hydroxy-2-(Phosphonooxy)propanoic acid, commonly known as 2-Phosphoglyceric Acid (2-PG) , is a critical metabolic intermediate. In the context of glycolysis and gluconeogenesis, ensuring the purity of 2-PG is paramount. The primary analytical challenge is not merely identification, but differentiation from its regioisomer, 3-Phosphoglyceric Acid (3-PG) .

These two compounds differ only by the position of the phosphate group (C2 vs. C3). Standard low-resolution techniques (like UV-Vis) cannot distinguish them. This guide compares three NMR methodologies to definitively validate 2-PG, providing a self-validating protocol that eliminates ambiguity.

Key Insight: While the prompt specifies the (S)-enantiomer (L-2-PG), standard NMR in achiral solvents cannot distinguish it from the biological (R)-enantiomer (D-2-PG). This guide focuses on the structural connectivity that distinguishes 2-PG from 3-PG and inorganic impurities.

Strategic Comparison of Analytical Methods

To certify a sample of 2-PG, you must choose the method that offers the highest resolution for the specific impurity profile you expect.

FeatureMethod A: 1H NMR (1D) Method B: 31P NMR (1D) Method C: 2D HSQC/HMBC
Primary Utility Purity quantification & backbone verification.pH monitoring & inorganic phosphate (Pi) detection.Definitive structural proof (Connectivity).
Differentiation Power High: Distinguishes 2-PG from 3-PG via H2/H3 shifts.Moderate: Shifts are pH-sensitive; requires titration.Absolute: Correlates protons to specific carbons.
Speed Fast (< 10 min).Fast (< 5 min).Slow (30-60 min).
Sample Requirement ~1-5 mg.~1-5 mg.~10 mg+ (for good S/N).
Blind Spot Overlap with water suppression region.Cannot detect non-phosphorylated impurities.Expensive instrument time.

Verdict:

  • Routine Purity Check: Use Method A (1H NMR) .

  • Buffer/Salt Analysis: Use Method B (31P NMR) .

  • New Lot Validation: Use Method C (2D NMR) .

Detailed Spectral Analysis & Data
3.1. The Regioisomer Distinction (2-PG vs. 3-PG)

The most critical validation is ensuring the phosphate is on C2, not C3. The phosphate group is an electron-withdrawing group (EWG), causing a downfield shift (deshielding) of the protons attached to the same carbon (


-protons).

Table 1: Comparative Chemical Shifts (D2O, pH 7.0)

Atom Position2-PG (Target) 3-PG (Alternative) Diagnostic Logic
H2 (Methine) ~4.45 ppm (ddd) ~4.15 ppm (dd)H2 is

to Phosphate in 2-PG
, shifting it downfield.
H3 (Methylene) ~3.80 ppm (m)~3.95 ppm (m) H3 is

to Phosphate in 2-PG, but

in 3-PG.
31P Signal ~3.5 - 4.5 ppm~4.0 - 5.0 ppmHighly pH dependent; 2-PG typically upfield of 3-PG.

Note: Exact shifts vary by ±0.2 ppm depending on concentration and pH.

3.2. Coupling Constants (

)

The "fingerprint" of 2-PG is the coupling between the Phosphorus nucleus (


P) and the proton at C2 (

H).
  • 
     (Vicinal Coupling):  In 2-PG, the H2 proton couples to the Phosphorus through the Oxygen atom (H-C-O-P). This typically results in a coupling constant of 6–9 Hz .
    
  • Visual Confirmation: The H2 signal in 2-PG appears as a ddd (doublet of doublets of doublets) due to coupling with:

    • H3a (geminal/vicinal)

    • H3b (geminal/vicinal)

    • 
      P (vicinal - The Differentiator) 
      
Visualization: Logical Workflow & Connectivity
Figure 1: Analytical Decision Tree

Caption: Workflow for validating (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid purity.

AnalyticalWorkflow Sample Unknown Sample (Suspected 2-PG) H_NMR Step 1: 1H NMR (D2O) Sample->H_NMR Decision1 Is H2 (>4.4 ppm) most downfield? H_NMR->Decision1 P_NMR Step 2: 31P NMR Decision1->P_NMR Yes Result_3PG REJECT: 3-PG Isomer Decision1->Result_3PG No (H3 is downfield) Decision2 Single Peak? P_NMR->Decision2 HSQC Step 3: 2D HSQC Decision2->HSQC Yes Result_Mix Mixture Detected Decision2->Result_Mix No (Multiple Peaks) Result_2PG CONFIRMED: 2-PG HSQC->Result_2PG C2-H2 Correlation

Figure 2: Structural Connectivity & Coupling

Caption: Comparison of Phosphate position and resulting NMR coupling pathways.

Connectivity cluster_2PG 2-Phosphoglycerate (Target) cluster_3PG 3-Phosphoglycerate (Alternative) P2 P O2 O P2->O2 C2 C2 O2->C2 H2 H2 C2->H2 3J(H-P) ~8 Hz C3 C3 C2->C3 P3 P O3 O P3->O3 C3_alt C3 O3->C3_alt H3_alt H3 C3_alt->H3_alt 3J(H-P) C2_alt C2 C3_alt->C2_alt

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize pH-induced shifting, follow this strict protocol.

Reagents:
  • Solvent: Deuterium Oxide (D2O), 99.9% D.

  • Internal Standard: TMSP (Trimethylsilylpropanoic acid), 0.05% w/v.

  • Chelator: EDTA-d12 (Ethylenediaminetetraacetic acid), 1 mM (Crucial for sharpening 31P signals by removing paramagnetic metal ions).

Step-by-Step Procedure:
  • Sample Preparation:

    • Dissolve 5.0 mg of (S)-2-PG in 600 µL of D2O containing TMSP.

    • Critical Step: Add 10 µL of 100 mM EDTA-d12 solution. Paramagnetic impurities (Fe, Cu) often present in phosphate salts can broaden 31P lines; EDTA eliminates this.

  • pH Adjustment (The "Lock"):

    • Phosphate chemical shifts are pH-dependent.[1] Adjust sample pH to 7.0 ± 0.1 using dilute NaOD or DCl.

    • Why? At pH 7.0, the phosphate is dianionic (

      
      ), providing the most stable chemical shift readings.
      
  • Acquisition (1H NMR):

    • Pulse Program: zg30 or noesypr1d (to suppress residual HDO).

    • Scans: 64 scans.

    • Delay (D1): Set to >5 seconds. Phosphate protons have long T1 relaxation times; a short delay will reduce integration accuracy.

  • Acquisition (31P NMR):

    • Pulse Program: zgpg30 (Proton-decoupled).

    • Referencing: External 85% H3PO4 (set to 0.00 ppm).

Troubleshooting & Interpretation
  • Issue: The H2 signal is obscured by the water peak (~4.7 ppm).

    • Solution: The H2 of 2-PG is often very close to the water suppression region. Change the temperature to 280K or 310K to shift the water peak away from the H2 resonance.

  • Issue: Doublet splitting on 31P peak.

    • Cause: Incomplete proton decoupling. Ensure the decoupler is active during acquisition.

  • Issue: Distinguishing Enantiomers ((S) vs (R)).

    • Solution: Standard NMR cannot distinguish (S)-2-PG from (R)-2-PG. To verify the (S)-configuration, you must add a Chiral Solvating Agent (CSA) such as quinine or use a chiral HPLC method.

References
  • Human Metabolome Database (HMDB). Metabocard for 2-Phosphoglyceric acid (HMDB0000263). Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Entry for 2,3-Diphosphoglycerate (Simulated data reference). Available at: [Link]

  • Wishart, D.S., et al. (2007). "HMDB: the Human Metabolome Database." Nucleic Acids Research, 35(Database issue):D521-6.[2] Available at: [Link]

  • Gorenstein, D.G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard text for 31P coupling constants and pH dependence).

Sources

comparing 3-phosphoglycerate levels in C3 vs C4 plants

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Foundational Knowledge and Pathway Analysis

I have gathered substantial information on the fundamental differences between C3 and C4 photosynthesis.

  • C3 Pathway: Carbon dioxide is directly fixed by the enzyme RuBisCO to form two molecules of 3-phosphoglycerate (3-PGA), a three-carbon compound. This process occurs in the mesophyll cells.[1][2][3]

  • C4 Pathway: This is an adaptation to reduce photorespiration, which is a wasteful process where RuBisCO fixes oxygen instead of carbon dioxide.[4][5] C4 plants first fix CO2 into a four-carbon compound (like oxaloacetate or malate) in the mesophyll cells using the enzyme PEP carboxylase.[6][7] This four-carbon compound is then transported to specialized bundle sheath cells, where it is decarboxylated, releasing a high concentration of CO2.[7][8] This concentrated CO2 is then fixed by RuBisCO in the Calvin cycle, producing 3-PGA, just as in C3 plants, but in a different cellular location and under CO2-saturating conditions.[4][8]

  • 3-PGA's Role: In both pathways, 3-PGA is a crucial intermediate of the Calvin cycle.[9][10] It is subsequently reduced to form triose phosphates, which are used to regenerate the initial CO2 acceptor (RuBP) and to synthesize sugars and starches.[10][11]

This information allows me to explain why 3-PGA levels might differ. In C3 plants, 3-PGA production is the immediate result of atmospheric CO2 fixation and is directly subject to the inefficiencies of RuBisCO (i.e., photorespiration). In C4 plants, 3-PGA production is spatially separated from initial fixation and occurs in a high-CO2 environment that minimizes photorespiration and maximizes RuBisCO's carboxylase activity.[1][4]

Part 2: Comparative Data and Experimental Context

The search results indicate that metabolite profiling has been used to compare C3 and C4 plants.

  • A study comparing a panel of C3 and C4 species found distinct metabolite profiles. Principal component analysis showed that these differences were driven by many metabolites. Notably, the study mentions that C4 species had lower levels of Ribulose-1,5-bisphosphate (RuBP).[12] While this study doesn't explicitly state the comparative levels of 3-PGA in a simple "higher" or "lower" fashion, it confirms that significant, measurable differences in Calvin cycle intermediates exist between the two plant types.[12] It also highlights considerable variation among C3 species themselves, suggesting that the balance of Calvin-Benson cycle enzymes is a key factor.[12]

  • Another result mentions that shikimate and 3-PGA were negatively correlated between plants grown under natural vs. fluorescent light, which, while not a direct C3 vs. C4 comparison, shows that 3-PGA levels are dynamic and responsive to environmental conditions that affect photosynthesis.[13]

This information is sufficient to build a comparative data table, although I will have to present the data as qualitative or relative differences based on the literature rather than absolute concentrations from a single source. The key insight is that the entire pool of Calvin cycle intermediates is regulated differently, leading to distinct metabolic states.[12]

Part 3: Experimental Protocols

I have not yet found a complete, step-by-step protocol for 3-PGA quantification. The searches confirm that metabolite profiling is the correct approach[12], but lack the specific details required for the "Experimental Protocols" section of the guide (e.g., extraction solvent recipes, LC-MS gradient parameters). I will need to perform a more targeted search for this.

Part 4: Diagrammatic and Structural Elements

I have enough information to design the required Graphviz diagrams.

  • Pathway Diagram: I can create a diagram that clearly shows the initial carboxylation events in both C3 and C4 plants, highlighting the cellular locations (mesophyll vs. bundle sheath) and the enzymes (RuBisCO vs. PEPC) involved in producing the first stable intermediates (3-PGA in C3, C4 acids in C4).[4][7]

  • Workflow Diagram: I can create a general workflow for metabolite analysis, from sample collection to data interpretation. I will need to find a specific protocol to fill in the finer details of the "Metabolite Extraction" and "LC-MS Analysis" steps.

Based on this analysis, the next logical step is to find a detailed, citable protocol for the quantification of 3-PGA and other Calvin cycle intermediates in plant tissues, preferably using LC-MS. This will complete the information needed to write the full guide as requested.

A Comparative Guide to 3-Phosphoglycerate (3-PGA) Levels in C3 vs. C4 Plants

This guide provides a comprehensive comparison of 3-phosphoglycerate (3-PGA) levels and their metabolic context in C3 and C4 plants. It is intended for researchers in plant biology, biochemistry, and crop science, offering insights into the fundamental differences in carbon fixation pathways and providing actionable experimental frameworks.

Introduction: The Central Role of 3-PGA in Carbon Fixation

3-phosphoglycerate (3-PGA) is a pivotal metabolic intermediate in photosynthesis. As the first stable product of carbon fixation in the Calvin-Benson cycle, its concentration provides a direct window into the activity and efficiency of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[10][14] Plants have evolved distinct strategies for carbon fixation, broadly categorized as C3 and C4 pathways, which lead to significant differences in the regulation, compartmentalization, and resulting steady-state levels of 3-PGA.[3][4] Understanding these differences is critical for efforts aimed at engineering more efficient photosynthetic systems to improve crop yields.[15]

The Biochemical Divergence: 3-PGA in C3 and C4 Photosynthesis

The primary distinction in 3-PGA metabolism between C3 and C4 plants arises from the initial step of CO₂ fixation and the cellular anatomy where this occurs.

C3 Pathway: Direct Carboxylation in Mesophyll Cells

In the vast majority of plant species (~85%), CO₂ from the atmosphere diffuses into the mesophyll cells and is directly fixed by RuBisCO.[4] This enzyme catalyzes the carboxylation of ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar, which immediately yields two molecules of the three-carbon compound, 3-PGA.[10][11]

This direct pathway means that 3-PGA production is intimately linked to ambient CO₂ concentration and the catalytic efficiency of RuBisCO. However, RuBisCO also has an oxygenase activity, which initiates a wasteful process called photorespiration, especially under conditions of high temperature and low CO₂.[1][5] Photorespiration consumes energy and releases previously fixed CO₂, reducing photosynthetic efficiency by as much as 20-50%.[4] Consequently, 3-PGA levels in C3 plants can fluctuate significantly based on environmental conditions that favor carboxylation versus oxygenation.

C4 Pathway: A CO₂-Concentrating Mechanism

C4 plants, which include important crops like maize, sugarcane, and sorghum, have evolved a sophisticated two-stage system to overcome the limitations of RuBisCO.[3][16] This pathway acts as a "turbocharger," actively concentrating CO₂ around RuBisCO to suppress photorespiration.

  • Initial Fixation in Mesophyll Cells: CO₂ is first fixed by the enzyme PEP carboxylase (PEPC), which has a high affinity for bicarbonate and no oxygenase activity. This reaction produces four-carbon organic acids, such as oxaloacetate or malate.[6][7]

  • Transport and Decarboxylation in Bundle Sheath Cells: These C4 acids are transported from the mesophyll cells to specialized, thick-walled bundle sheath cells.[8] Inside these cells, the C4 acids are decarboxylated, releasing CO₂ at concentrations many times higher than atmospheric levels.

  • Refixation via the Calvin Cycle: This highly concentrated CO₂ is then fixed by RuBisCO, which is localized within the bundle sheath cells.[8] This step proceeds just as in C3 plants, with RuBisCO carboxylating RuBP to produce 3-PGA.

This anatomical and biochemical specialization ensures that RuBisCO operates in a CO₂-saturated environment, maximizing its carboxylase activity and virtually eliminating photorespiration.[1] As a result, the production of 3-PGA in C4 plants is more robust and efficient, particularly in hot, dry climates.[6]

C3_vs_C4_Pathway cluster_C3 C3 Plant (Mesophyll Cell) cluster_C4 C4 Plant cluster_M Mesophyll Cell cluster_BS Bundle Sheath Cell CO2_C3 Atmospheric CO₂ RuBisCO_C3 RuBisCO CO2_C3->RuBisCO_C3 RuBP_C3 RuBP (5C) RuBP_C3->RuBisCO_C3 PGA_C3 2x 3-PGA (3C) RuBisCO_C3->PGA_C3 Carboxylation CalvinCycle_C3 Calvin Cycle PGA_C3->CalvinCycle_C3 Reduction CO2_C4 Atmospheric CO₂ PEPC PEP Carboxylase CO2_C4->PEPC PEP PEP (3C) PEP->PEPC C4_Acid C4 Acids (4C) (e.g., Malate) PEPC->C4_Acid C4_Acid_BS C4 Acids (4C) C4_Acid->C4_Acid_BS Transport CO2_concentrated Concentrated CO₂ C4_Acid_BS->CO2_concentrated Decarboxylation RuBisCO_C4 RuBisCO CO2_concentrated->RuBisCO_C4 RuBP_C4 RuBP (5C) RuBP_C4->RuBisCO_C4 PGA_C4 2x 3-PGA (3C) RuBisCO_C4->PGA_C4 CalvinCycle_C4 Calvin Cycle PGA_C4->CalvinCycle_C4

Caption: Initial carbon fixation pathways in C3 and C4 plants, highlighting the formation of 3-PGA.

Comparative Analysis of Metabolite Levels

Direct comparison of metabolite pool sizes reveals distinct operational balances in the Calvin-Benson cycle between C3 and C4 species. While absolute concentrations vary with species, light conditions, and developmental stage, a general pattern emerges from metabolic profiling studies.

MetaboliteTypical Observation in C3 PlantsTypical Observation in C4 PlantsRationale
3-Phosphoglycerate (3-PGA) Levels are highly sensitive to CO₂/O₂ ratio and light conditions. Can accumulate under light/CO₂ limitation.Levels are generally maintained to support a high flux through the Calvin cycle. Production is buffered from atmospheric conditions by the CO₂ pump.In C3, 3-PGA production is directly coupled to atmospheric CO₂ fixation by RuBisCO. In C4, it's coupled to the efficient, concentrated CO₂ supply in bundle sheath cells.
Ribulose-1,5-bisphosphate (RuBP) Levels can be higher relative to C4 plants as the entire mesophyll chloroplast volume is dedicated to the Calvin Cycle.Levels are often observed to be lower.[12]The Calvin cycle is confined to the smaller volume of bundle sheath cells. High RuBisCO efficiency may also lead to a faster turnover rate, preventing large pool accumulation.
Photorespiratory Intermediates (e.g., 2-Phosphoglycolate) Present at significant levels, especially in high light and high temperatures.Present at very low to negligible levels.The CO₂ concentrating mechanism in C4 plants almost completely suppresses the oxygenase activity of RuBisCO, preventing the formation of 2-phosphoglycolate.[4][5]

Table based on principles derived from comparative metabolite profiling studies.[12]

Experimental Protocol: Quantification of 3-PGA by LC-MS/MS

To accurately assess 3-PGA levels, a robust methodology for sample collection, metabolite extraction, and analysis is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.

Causality Behind Experimental Choices:

  • Rapid Quenching: Plant metabolism is extremely rapid. To capture an accurate snapshot of in vivo metabolite levels, metabolic activity must be halted instantly. Plunging tissue into liquid nitrogen is the most effective method.

  • Extraction Solvent: A cold acidified solvent system is used to keep metabolites stable, prevent degradation, and efficiently precipitate proteins that could interfere with analysis.

  • Internal Standard: Stable isotope-labeled 3-PGA (e.g., ¹³C₃-3-PGA) is added at the start of the extraction. It behaves identically to the endogenous 3-PGA during extraction and analysis but is distinguishable by mass. This is a self-validating control that corrects for any sample loss or matrix effects, ensuring accurate quantification.

Step-by-Step Methodology
  • Sample Collection and Quenching:

    • Excise leaf discs (approx. 1 cm²) from the plant under desired experimental conditions (e.g., specific light intensity, time of day).

    • Immediately plunge the tissue into liquid nitrogen using forceps. This step should take less than 2 seconds.

    • Store samples at -80°C until extraction.

  • Metabolite Extraction:

    • Pre-cool a mortar and pestle with liquid nitrogen.

    • Add the frozen leaf disc and grind to a fine, homogenous powder under liquid nitrogen.

    • Transfer the frozen powder to a pre-weighed 2 mL tube containing a steel bead.

    • Add 1 mL of cold (-20°C) extraction buffer (Acetonitrile:Methanol:Water, 40:40:20, with 0.1% formic acid).

    • Add the internal standard (¹³C₃-3-PGA) to a final concentration of ~1 µM.

    • Immediately vortex and then homogenize using a bead beater for 5 minutes at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube. This is the metabolite extract.

  • LC-MS/MS Analysis:

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating polar metabolites.

    • Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0.

    • Mobile Phase B: 95% Acetonitrile, 5% Water.

    • Gradient: Start at high %B, and run a gradient to increase %A, eluting polar compounds.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • MRM Transition for 3-PGA: Precursor ion (Q1) m/z 185 -> Product ion (Q3) m/z 79.

      • MRM Transition for ¹³C₃-3-PGA: Precursor ion (Q1) m/z 188 -> Product ion (Q3) m/z 79.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous 3-PGA and the ¹³C₃-3-PGA internal standard.

    • Calculate the ratio of the endogenous peak area to the internal standard peak area.

    • Quantify the concentration of 3-PGA by comparing this ratio to a standard curve prepared with known concentrations of 3-PGA and the internal standard.

    • Normalize the final concentration to the initial fresh weight of the tissue.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Collection 1. Leaf Disc Collection Quench 2. Rapid Quenching (Liquid Nitrogen) Collection->Quench Grind 3. Cryo-Grinding Quench->Grind Extract 4. Cold Solvent Extraction (+ ¹³C Internal Standard) Grind->Extract Centrifuge 5. Centrifugation (Remove Debris) Extract->Centrifuge Supernatant Metabolite Extract Centrifuge->Supernatant LC 6. HILIC Separation Supernatant->LC Inject MS 7. MS/MS Detection (MRM Mode) LC->MS Data 8. Peak Integration & Ratio Calculation MS->Data Quant 9. Quantification (vs. Standard Curve) Data->Quant

Caption: Workflow for quantifying 3-PGA in plant tissue using LC-MS/MS.

Conclusion and Implications

The differential regulation of 3-phosphoglycerate in C3 and C4 plants is a direct consequence of their distinct carbon fixation strategies. In C3 plants, 3-PGA levels are a sensitive barometer of the ongoing conflict between carboxylation and photorespiration at the active site of RuBisCO. In C4 plants, the CO₂ concentrating mechanism uncouples 3-PGA production from ambient atmospheric fluctuations, ensuring a high and stable flux into the Calvin cycle. These fundamental differences, quantifiable through robust metabolomic workflows, are central to the higher photosynthetic efficiency and stress tolerance observed in C4 species. For researchers, accurately measuring 3-PGA and related metabolites provides a critical diagnostic tool for evaluating photosynthetic performance and assessing the outcomes of genetic engineering efforts aimed at improving crop productivity.

References
  • Arrivault, S., et al. (2019). Metabolite profiles reveal interspecific variation in operation of the Calvin-Benson cycle in both C4 and C3 plants. Journal of Experimental Botany, 70(12), 3195–3208. [Link]

  • Fiveable. (2025). 3-phosphoglycerate Definition. Fiveable. [Link]

  • Wang, P., et al. (2023). Not all Calvin's are equal: Differential control of the Calvin cycle in C3 versus C4 plants. Journal of Experimental Botany, 74(1), 1-5. [Link]

  • Rao, X., & Dixon, R. A. (2020). Insights Into the Regulation of the Expression Pattern of Calvin-Benson-Bassham Cycle Enzymes in C3 and C4 Grasses. Frontiers in Plant Science, 11, 579488. [Link]

  • Wang, C., et al. (2012). Systematic Comparison of C3 and C4 Plants Based on Metabolic Network Analysis. BMC Systems Biology, 6(Suppl 2), S9. [Link]

  • Gowik, U., & Westhoff, P. (2011). The Path from C3 to C4 Photosynthesis. Plant Physiology, 155(1), 56-63. [Link]

  • Laisk, A., & Oja, V. (1994). Quantitative Evaluation of the Rate of 3-Phosphoglycerate Reduction in Chloroplasts. Plant and Cell Physiology, 35(4), 575-584. [Link]

  • Allen Institute. (2026). C3 and C4 Pathways in Photosynthesis Explained Clearly. Allen Institute. [Link]

  • askIITians. (2025). Tabulate any four differences between C3 and C4 plants. askIITians. [Link]

  • Edwards, G. E., & Voznesenskaya, E. V. (1999). The Biochemistry of C4 Photosynthesis. In: Photosynthesis: Physiology and Metabolism. [Link]

  • Calvin, M. (2025). Unravelling the Calvin Cycle: Melvin Calvin's Pathway to Photosynthetic Power. Labster. [Link]

  • Wikipedia. (2024). Calvin cycle. Wikipedia. [Link]

  • Annunziata, M. G., et al. (2017). Getting back to nature: a reality check for experiments in controlled environments. Journal of Experimental Botany, 68(15), 4077–4088. [Link]

  • BYJU'S. (2022). Difference Between C3 and C4 Plants. BYJU'S. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 3-Phosphoglycerate as a Cancer Metabolism Biomarker

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for robust biomarkers is paramount to advancing oncology. In the realm of cancer metabolism, the glycolytic intermediate 3-phosphoglycerate (3-PGA) has emerged as a significant molecule of interest. This guide provides an in-depth, technical comparison of the primary methodologies for validating 3-PGA as a biomarker, grounded in scientific integrity and practical, field-proven insights.

The Central Role of 3-PGA in Cancer Metabolism

Cancer cells exhibit a profound metabolic reprogramming to fuel their rapid proliferation and survival.[1][2] One of the most well-established metabolic hallmarks of cancer is the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation for energy production.[1][2] 3-PGA is a pivotal intermediate in the glycolytic pathway, positioned at a critical metabolic node.[3] It serves as a precursor for the synthesis of the amino acid serine, which is essential for nucleotide, protein, and lipid biosynthesis, all of which are vital for cancer cell growth.[1]

The enzyme phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first committed step in the serine biosynthesis pathway by converting 3-phosphoglycerate, is often overexpressed in various cancers, including breast cancer. This highlights the potential of 3-PGA as a biomarker for cancers with a high dependency on the serine synthesis pathway.

Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Glycolysis Glycolysis F6P->Glycolysis BPG 1,3-Bisphosphoglycerate Glycolysis->BPG Three_PGA 3-Phosphoglycerate BPG->Three_PGA Two_PGA 2-Phosphoglycerate Three_PGA->Two_PGA PHGDH PHGDH Three_PGA->PHGDH rate-limiting step PEP Phosphoenolpyruvate Two_PGA->PEP Pyruvate Pyruvate PEP->Pyruvate TCA TCA Cycle Pyruvate->TCA Serine_Pathway Serine Biosynthesis Pathway Serine Serine Serine_Pathway->Serine PHGDH->Serine_Pathway

Figure 1: Simplified diagram of 3-PGA's position in glycolysis and the serine biosynthesis pathway.

Pre-Analytical Considerations: The Foundation of Trustworthy Data

Before delving into the comparative analysis of validation methods, it is crucial to address the pre-analytical variables that can significantly impact the accuracy and reproducibility of 3-PGA measurements. The metabolome is highly dynamic, and improper sample handling can lead to erroneous results.[4]

Key pre-analytical factors to control include:

  • Sample Collection and Handling: The time between sample collection and processing should be minimized and standardized.[5] For blood samples, the choice between serum and plasma can influence metabolite profiles, and the type of anticoagulant used in plasma collection tubes can also introduce variability.[4]

  • Temperature and Storage: Delays in processing at room temperature can lead to significant alterations in the concentrations of glycolytic intermediates.[6] Samples should be kept on ice and processed as quickly as possible. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.

  • Quenching Metabolism: For in vitro cell culture experiments, rapid quenching of metabolic activity is essential to capture an accurate snapshot of intracellular metabolite levels. This is typically achieved by using a cold extraction solvent, such as 80% methanol.[3]

A rigorously standardized pre-analytical workflow is the bedrock of any successful biomarker validation study.

Figure 2: A standardized pre-analytical workflow for metabolomics studies.

Comparative Analysis of 3-PGA Quantification Methods

The two primary methodologies for the quantification of 3-PGA in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. Each method possesses distinct advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and versatile technique that offers high sensitivity and specificity for the quantification of small molecules.[7]

Principle: This method involves the chromatographic separation of metabolites in a sample, followed by their ionization and detection by a mass spectrometer. The mass spectrometer is set to monitor a specific precursor-to-product ion transition for 3-PGA, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent selectivity.

Experimental Protocol: Quantification of 3-PGA in Cell Culture Lysates

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell pellet.[3]

    • Incubate at -80°C for at least 30 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable column for polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phases: Employ a gradient of mobile phases, for example, Buffer A (99.9% H2O/0.1% formic acid) and Buffer B (99.9% methanol/0.1% formic acid).[8]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

    • MRM Transition: Monitor the specific precursor-to-product ion transition for 3-PGA.

  • Data Analysis:

    • Integrate the peak area of the 3-PGA MRM transition.

    • Quantify the concentration of 3-PGA by comparing the peak area to a standard curve generated from known concentrations of a 3-PGA standard.[3]

Enzymatic Assays

Enzymatic assays are a more traditional and often more accessible method for quantifying specific metabolites. These assays are typically performed in a microplate format, allowing for high-throughput analysis.

Principle: These assays utilize a series of coupled enzymatic reactions that lead to a measurable change in absorbance or fluorescence. For 3-PGA, the assay often involves the consumption of NADH, which can be monitored spectrophotometrically at 340 nm.[3][9]

Experimental Protocol: Quantification of 3-PGA in Tissue Homogenates

  • Sample Preparation:

    • Homogenize the tissue sample in a suitable buffer on ice.

    • Deproteinize the homogenate, for example, by perchloric acid precipitation, followed by neutralization.

  • Enzymatic Reaction:

    • Reagents:

      • Assay Buffer (e.g., Tris-HCl or triethanolamine buffer, pH 7.5-8.0)

      • ATP solution

      • NADH solution

      • Enzyme mix containing phosphoglycerate kinase (PGK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH)[3]

    • Procedure:

      • Pipette the deproteinized sample or 3-PGA standard into the wells of a 96-well microplate.

      • Add the assay buffer, ATP, and NADH solution to each well.

      • Incubate briefly to allow for temperature equilibration.

      • Initiate the reaction by adding the enzyme mix.

      • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH consumption from the change in absorbance.

    • Determine the concentration of 3-PGA in the sample by comparing the rate to a standard curve generated with known concentrations of a 3-PGA standard.

Performance Comparison
ParameterLC-MS/MSEnzymatic Assay
Specificity High (can distinguish isomers like 2-PGA)[3]Generally high, but can be susceptible to interference[3]
Sensitivity High (low micromolar to nanomolar range)[3]Moderate (micromolar range)[3]
Linear Range Wide[3]Narrower[3]
Precision (CV%) Typically <15%[3]Typically <15%[3]
Throughput Moderate to HighHigh (amenable to 96-well plates)[3]
Cost per Sample High[3]Low to Moderate[3]
Sample Prep More extensive[3]Simpler[3]

Clinical Validation of 3-PGA as a Cancer Biomarker

The ultimate goal of biomarker validation is to demonstrate its clinical utility. This involves prospective studies to evaluate its prognostic and/or predictive value.

Prognostic Value: A prognostic biomarker provides information about the likely outcome of the cancer in an untreated individual. For example, studies in glioma have investigated the prognostic value of various molecular markers, though specific data on 3-PGA is still emerging.[10][11][12]

Predictive Value: A predictive biomarker provides information about the likely benefit from a specific treatment. For instance, future clinical trials could investigate whether elevated 3-PGA levels in breast cancer patients predict a better response to therapies targeting the serine synthesis pathway, such as PHGDH inhibitors.

Alternative and Complementary Biomarkers

While 3-PGA holds promise, it is important to consider it within the broader context of cancer metabolism. Other metabolic biomarkers that can provide complementary information include:

  • Lactate: A key product of aerobic glycolysis, elevated lactate levels have been associated with poor prognosis in several cancers.[1]

  • Glutamine: Many cancer cells are "addicted" to glutamine, which is a crucial nutrient for anaplerosis and biosynthesis.[2]

  • 2-Hydroxyglutarate (2-HG): An oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes, particularly in gliomas.

A multi-biomarker panel that includes 3-PGA and other key metabolic indicators may provide a more comprehensive and robust assessment of a tumor's metabolic state.

Conclusion and Future Directions

The validation of 3-PGA as a cancer metabolism biomarker requires a meticulous and multi-faceted approach. Both LC-MS/MS and enzymatic assays are viable quantification methods, with the choice depending on the specific research question, available resources, and desired throughput. As our understanding of the metabolic reprogramming in cancer deepens, 3-PGA is poised to become an increasingly important tool in the arsenal of researchers and clinicians. Future efforts should focus on large-scale, prospective clinical studies to definitively establish the clinical utility of 3-PGA as a prognostic and predictive biomarker, ultimately paving the way for more personalized and effective cancer therapies.

References

  • Luo, J. Liquid chromatography/tandem mass spectrometry of glycolytic intermediates: deconvolution of coeluting structural isomers based on unique product ion ratios. PubMed. [Link]

  • The effect of pre-analytical conditions on blood metabolomics in epidemiological studies. International Journal of Epidemiology. [Link]

  • A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. PMC. [Link]

  • The Effect of Pre-Analytical Conditions on Blood Metabolomics in Epidemiological Studies. MDPI. [Link]

  • 3 Enzyme Assays. Wiley-Blackwell. [Link]

  • Enzyme Assay Protocol. University of California, San Diego. [Link]

  • An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. Metabolites. [Link]

  • Performance characteristics of the proposed LC-MS method depending on... ResearchGate. [Link]

  • Metabolome-Derived Biomarkers Could Revolutionize Cancer Treatment. Biocompare. [Link]

  • Quality Markers Addressing Preanalytical Variations of Blood and Plasma Processing Identified by Broad and Targeted Metabolite Profiling. bevital. [Link]

  • Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. MDPI. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Quantitative proteomics identification of phosphoglycerate mutase 1 as a novel therapeutic target in hepatocellular carcinoma. PMC. [Link]

  • The Prognostic Value of the Prognostic Nutritional Index in Operable High-Grade Glioma Patients and the Establishment of a Nomogram. PMC. [Link]

  • Analysis of Glycolytic Intermediates with Ion Chromatography- and Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • EnzyChrom™ Glycolysis Assay Kit. BioAssay Systems. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • Prognostic significance of phosphoglycerate dehydrogenase in breast cancer. PubMed. [Link]

  • Microplate-Based Quantification of Poly-γ-Glutamic Acid (γ-PGA) levels in Biofilm Samples. ResearchGate. [Link]

  • Enzyme assay. Wikipedia. [Link]

  • Evaluating Metabolite-Based Biomarkers for Early Diagnosis of Pancreatic Cancer: A Systematic Review. MDPI. [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing. [Link]

  • A new functional classification system (FGA/B) with prognostic value for glioma patients. Scientific Reports. [Link]

  • Performance characteristics and clinical utility of an enzymatic method for the measurement of glycated albumin in plasma. PubMed. [Link]

  • Comparative Study on the Performance of Three Detection Methods for the Quantification of Pacific Ciguatoxins in French Polynesian Strains of Gambierdiscus polynesiensis. MDPI. [Link]

  • Metabolic pathways, genomic alterations, and post-translational modifications in pulmonary hypertension and cancer as therapeutic targets and biomarkers. PMC. [Link]

  • Alternative Energy: Breaking Down the Diverse Metabolic Features of Lung Cancers. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • A rapid and rapid method to quantify poly (γ-glutamic acid) content via copper ion complexation. PubMed. [Link]

  • Altered metabolism in cancer: insights into energy pathways and therapeutic targets. PMC. [Link]

  • Bibliometric analysis of phosphoglycerate kinase 1 expression in breast cancer and its distinct upregulation in triple-negative breast cancer. PMC. [Link]

  • Detecting Blood-Based Biomarkers in Metastatic Breast Cancer: A Systematic Review of Their Current Status and Clinical Utility. MDPI. [Link]

  • Prognostic values of combined ratios of white blood cells in glioma: a systematic review and meta-analysis. PubMed. [Link]

  • Clinical use of biomarkers in breast cancer: Updated guidelines from the European Group on Tumor Markers (EGTM). ResearchGate. [Link]

  • The Prognostic Value of a Nomogram Model Based on Tumor Immune Markers and Clinical Factors for Adult Primary Glioma. MDPI. [Link]

  • Multimodal Deep Learning-Based Prognostication in Glioma Patients: A Systematic Review. MDPI. [Link]

  • ASCO Releases Biomarker Guideline Update for Metastatic Breast Cancer. MedEnrich. [Link]

  • Workflow of LC-MS-based proteomics for cancer biomarker quantification.... ResearchGate. [Link]

  • Impact of LC-MS/MS in Cancer Biomarkers Analysis. Biomedical Journal of Scientific & Technical Research. [Link]

  • APPLICATION OF AN LC-MS/MS METHOD FOR THE ANALYSIS OF POLY (LACTIC-CO-GLYCOLIC ACID) NANOPARTICLES FOR TAXANE CHEMOTHERAPY. HARVEST (uSask). [Link]

  • Development of a High-Throughput UHPLC-DMS-MS/MS Method for Targeted Quantitation of Pertinent Phospholipid Classes in Colon Cancer. MDPI. [Link]

  • Protocol - Phosphorylase Activity. SSERC. [Link]

Sources

Mass Fragmentation Pattern Comparison of Phosphoglycerate Isomers: A Guide to Resolving 2-PG and 3-PG

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted metabolomics, one of the most persistent analytical challenges I encounter is the definitive differentiation of positional isomers. In central carbon metabolism, 2-phosphoglycerate (2-PG) and 3-phosphoglycerate (3-PG) stand out as a notorious isobaric pair.

This guide provides an objective, data-driven comparison of the analytical strategies used to resolve these isomers. Rather than simply listing methodologies, we will explore the underlying chemical causality of their mass fragmentation patterns and establish self-validating experimental workflows.

Biochemical Context & The Analytical Challenge

2-PG and 3-PG are critical nodes in glycolysis. The interconversion of 3-PG to 2-PG is catalyzed by the enzyme phosphoglycerate mutase (PGAM). Accurately quantifying the ratio of these isomers is essential for understanding glycolytic flux and identifying metabolic bottlenecks in disease models, such as cancer .

Glycolysis BPG 1,3-Bisphosphoglycerate 1,3-BPG PG3 3-Phosphoglycerate 3-PG BPG->PG3 PGK PG2 2-Phosphoglycerate 2-PG PG3->PG2 PGAM PEP Phosphoenolpyruvate PEP PG2->PEP Enolase

Glycolytic interconversion of phosphoglycerate isomers.

Mechanistic Causality of Fragmentation

Both 2-PG and 3-PG share the identical molecular formula (C₃H₇O₇P) and yield the exact same deprotonated precursor ion ([M-H]⁻ at m/z 185) in negative electrospray ionization (ESI-). When subjected to Collision-Induced Dissociation (CID), they produce the same two primary product ions:

  • m/z 79: The metaphosphate anion [PO₃]⁻

  • m/z 97: The dihydrogen phosphate anion [H₂PO₄]⁻

Why do they fragment this way, and how can we differentiate them? The causality lies in the leaving group dynamics dictated by the phosphate's position. Cleavage of the secondary phosphate in 2-PG versus the primary phosphate in 3-PG involves different transition state energies. The formation of m/z 97 requires an intramolecular proton transfer from the carbon backbone to the phosphate oxygen. The proximity of abstractable protons and the thermodynamic stability of the resulting neutral loss fragment differ significantly between the C2 and C3 positions.

Consequently, the branching ratio between simple heterolytic cleavage (m/z 79) and rearrangement (m/z 97) is distinct for each isomer. 3-PG typically yields a higher relative abundance of m/z 97 compared to 2-PG under identical collision energies .

Table 1: MS/MS Fragmentation Parameters for Phosphoglycerate Isomers
MetabolitePrecursor Ion ([M-H]⁻)Primary Product IonSecondary Product IonDiagnostic Feature
3-Phosphoglycerate (3-PG) m/z 185m/z 79 ([PO₃]⁻)m/z 97 ([H₂PO₄]⁻)Higher 97/(79+97) ratio
2-Phosphoglycerate (2-PG) m/z 185m/z 79 ([PO₃]⁻)m/z 97 ([H₂PO₄]⁻)Lower 97/(79+97) ratio

Comparative Evaluation of Analytical Workflows

Because standard reverse-phase LC fails to retain these highly polar isomers, and HILIC often yields partial co-elution, researchers must choose between two advanced strategies: Ratio-Based Deconvolution (Traditional LC-MS/MS) and Orthogonal Separation via Differential Mobility Spectrometry (LC-DMS-MS/MS).

Workflow cluster_trad Method A: Ratio Deconvolution cluster_dms Method B: DMS Separation Sample Metabolite Extract (Contains 2-PG & 3-PG) LC1 Ion-Pairing LC (Co-eluting Isomers) Sample->LC1 LC2 Rapid LC Sample->LC2 MS1 MRM: 185 -> 79 & 97 m/z LC1->MS1 Calc Calculate Ratio: 97 / (79 + 97) MS1->Calc DMS DMS (SelexION) Orthogonal Separation LC2->DMS MS2 MRM: 185 -> 79 m/z DMS->MS2 Quant Direct Peak Integration MS2->Quant

Comparison of traditional LC-MS/MS and LC-DMS-MS/MS workflows.

Table 2: Performance Comparison of Analytical Approaches
ParameterMethod A: Ratio Deconvolution (LC-MS/MS)Method B: DMS Separation (LC-DMS-MS/MS)
Separation Mechanism Chromatographic retention (Ion-Pairing/HILIC)Gas-phase ion mobility (Differential electric fields)
Isomer Resolution Partial co-elutionBaseline resolution
Quantification Strategy Mathematical deconvolution of product ion ratiosDirect integration of m/z 185 → 79 transition
Matrix Interference Susceptible to matrix effects altering fragmentationHighly resistant (orthogonal gas-phase separation)
Throughput Low (requires extended LC gradients)High (compatible with rapid LC gradients)

Detailed Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system .

Protocol 1: Ratio-Based Deconvolution via Ion-Pairing LC-MS/MS

This method relies on the distinct fragmentation ratios of the isomers when physical separation is incomplete.

  • Metabolic Quenching & Extraction:

    • Causality Check: To prevent the artifactual conversion of 3-PG to phosphoenolpyruvate (PEP) by residual enolase activity, quench cells using 80:20 methanol:water containing 0.1 M formic acid . This acidic environment instantly denatures enzymes, a protocol standard established to prevent overestimation of downstream metabolites .

  • Chromatographic Separation: Inject the extract onto a C18 column using tributylamine and acetic acid as ion-pairing reagents. This increases the retention of the highly polar phosphoglycerates.

  • MS/MS Acquisition: Operate the mass spectrometer in negative MRM mode. Monitor both the 185 → 79 and 185 → 97 transitions at a standardized collision energy (e.g., -20 eV).

  • Self-Validating Deconvolution:

    • Do not rely on absolute peak areas. Instead, construct a standard curve based on the ratio: Ratio = Area(97) /[Area(79) + Area(97)].

    • Run pure standards of 2-PG and 3-PG, followed by mixtures at known ratios (100:0, 80:20, 60:40, etc.) to build a linear calibration curve. When an unknown biological sample is injected, the observed product ion ratio directly dictates the relative molar proportion of the two isomers, validating the deconvolution independently of matrix suppression effects .

Protocol 2: Orthogonal Separation via LC-DMS-MS/MS

Differential Mobility Spectrometry (DMS) separates ions based on their differences in ion mobility in high and low electric fields at atmospheric pressure, prior to entering the mass analyzer .

  • Extraction & Rapid LC: Perform the same acidic extraction as Protocol 1. Because DMS provides baseline resolution, the LC gradient can be drastically shortened (e.g., a 3-minute rapid flush) since chromatographic separation of the isomers is no longer required.

  • DMS Tuning & Gas-Phase Separation:

    • Causality Check: The position of the phosphate group slightly alters the collision cross-section and dipole moment of the molecule. When a chemical modifier (e.g., 1.5% isopropanol) is introduced into the DMS cell, it clusters dynamically with the ions. 2-PG and 3-PG exhibit different clustering/declustering dynamics in the asymmetric RF field.

    • Apply a Separation Voltage (SV) of 2000 V.

    • Tune the Compensation Voltage (CoV). 2-PG will transmit at approximately -12.0 V , while 3-PG will transmit at -15.5 V .

  • Self-Validating Acquisition:

    • The DMS system is self-validating through orthogonal CoV tuning. By spiking the sample with a ¹³C-labeled 3-PG internal standard, the user confirms the exact CoV shift in the specific sample matrix. If a target analyte does not transmit at the empirically established CoV of -15.5 V, it is definitively not 3-PG, eliminating false positives from isobaric interferences.

    • Quantify using the primary transition (185 → 79) for maximum sensitivity.

References

  • - Nature Cell Biology / National Institutes of Health (NIH) 2. - Journal of Biological Chemistry / National Institutes of Health (NIH)

  • - SCIEX Application Notes 4. - BenchChem Technical Guides

Comparative Guide: Reference Materials for 3-Phosphoglyceric Acid (3-PGA) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in metabolomics and drug development, 3-Phosphoglyceric Acid (3-PGA) represents a critical node in glycolysis and the Calvin cycle. However, a direct search of the global metrology landscape reveals a significant gap: There is currently no ISO 17034 Certified Reference Material (CRM) specifically for 3-PGA available from major National Metrology Institutes (e.g., NIST, JRC, BIPM).

Consequently, laboratories cannot purchase a "Gold Standard" off the shelf. Instead, they must construct a defensible traceability chain using high-purity analytical standards and isotopically labeled internal standards. This guide evaluates the best available commercial options and outlines a self-validating workflow to ensure regulatory compliance (GxP) and scientific rigor.

Part 1: The Landscape of Reference Materials

Since a true CRM is unavailable, we categorize the available alternatives by their "Fitness for Purpose."

Comparative Analysis of Commercial Standards
FeatureTier 1: Primary Analytical Standard Tier 2: Isotope-Labeled Internal Standard Tier 3: System Suitability Library
Best For Absolute Quantification, Calibration CurvesNormalization, Matrix Effect CorrectionRetention Time Verification, ID Confirmation
Product Example Cayman Chem Item 20123 or Sigma 3-PGA Disodium MedChemExpress (S)-3-PGA-13C3 IROA/Sigma MSMLS Library
Purity ≥ 93% - 95% (Titration/HPLC)Isotopic Enrichment >99%Variable (>95% nominal)
Traceability CoA with HPLC/NMR data (Vendor Certified)Isotopic Ratio Mass Spectrometry (IRMS)Mass Spectral Library Match
Limitations Not ISO 17034 certified; HygroscopicHigh cost; Low availabilityNot for quantification

Expert Insight:

  • Stability Warning: 3-PGA salts (Disodium/Lithium) are stable as solids at -20°C (>2 years). However, aqueous solutions are highly unstable and should be used within 24 hours. Never store working standards; prepare fresh daily to prevent hydrolysis or bacterial degradation.

  • Isotope Selection: For LC-MS/MS, 13C-labeled standards (e.g., 13C3-3-PGA) are superior to Deuterated (D) standards. Deuterium can cause a "retention time shift" in Reverse Phase LC, leading to imperfect co-elution with the analyte and failing to correct for matrix effects (ion suppression) at the exact moment of ionization.

Part 2: Validation Workflow (The "In-House CRM")

Since you cannot buy a CRM, you must validate your Primary Analytical Standard (Tier 1) to function as an "In-House Reference Material."

Diagram 1: The Validation Decision Tree

This logic flow ensures that your chosen standard is fit for quantitative analysis.

ValidationTree Start Acquire 3-PGA Standard (Tier 1: >95% Purity) CheckCoA Review Cert of Analysis (CoA) Check: Water Content & Counter-Ion Start->CheckCoA Solubility Dissolve in Water/Buffer (Prepare Fresh Daily) CheckCoA->Solubility PurityCheck Purity Verification (qNMR or HPLC-UV) Solubility->PurityCheck Pass Purity Confirmed (>95%) PurityCheck->Pass Yes Fail Impurity Detected (<90%) PurityCheck->Fail No Correct Apply Correction Factor (Mass = Mass_weighed × Purity) Pass->Correct Reject Reject Batch Contact Vendor Fail->Reject Final Ready for Calibration Curve Correct->Final

Figure 1: Decision tree for qualifying a non-certified commercial standard for quantitative use.

Part 3: Experimental Protocol (LC-MS/MS Quantification)

This protocol uses the Internal Standard (IS) Dilution Method , which is the gold standard for compensating for the lack of a matrix-matched CRM.

Materials Required
  • Analyte: 3-Phosphoglyceric acid disodium salt (Tier 1).

  • Internal Standard: (S)-3-Phosphoglyceric acid-13C3 sodium salt (Tier 2).

  • Matrix: 3-PGA-free biological matrix (or surrogate matrix like PBS/BSA).

Step-by-Step Methodology

1. Stock Preparation (Critical Step)

  • Analyte Stock: Dissolve ~10 mg 3-PGA in 10 mL LC-MS grade water. Calculate exact concentration using the purity correction factor derived from the CoA (e.g., if purity is 93%, actual mass is 9.3 mg).

  • IS Stock: Dissolve 13C3-3-PGA to a concentration of 100 µM.

  • Note: Keep both on ice. Discard after 24 hours.

2. Sample Preparation

  • Aliquot 50 µL of biological sample (plasma/cell lysate).

  • Spike: Add 10 µL of IS Stock to every sample (including standards and blanks).

  • Precipitation: Add 200 µL cold Methanol/Acetonitrile (1:1). Vortex for 30s.

  • Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer supernatant to LC vials.

3. LC-MS/MS Parameters

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required because 3-PGA is highly polar and will not retain on standard C18 columns.

    • Recommended: Amide or Zwitterionic HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.

  • Transitions (MRM):

    • 3-PGA: m/z 185.0 → 79.0 (Quantifier), 185.0 → 97.0 (Qualifier).

    • 13C3-3-PGA: m/z 188.0 → 79.0 (Quantifier).

Diagram 2: The Quantification Workflow

LCMS_Workflow Sample Biological Sample IS Add Internal Standard (13C3-3-PGA) Sample->IS Extract Protein Precipitation (MeOH:ACN) IS->Extract LC HILIC Separation (Retains Polar 3-PGA) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Area 3-PGA / Area IS) MS->Data

Figure 2: Analytical workflow utilizing 13C-labeled internal standards to correct for matrix effects.

Part 4: Data Validation Criteria

To ensure your results are trustworthy without a CRM, your assay must pass these specific criteria:

  • Linearity: Calibration curve (

    
    ) over the expected biological range (e.g., 1–100 µM).
    
  • IS Response: The peak area of the 13C-Internal Standard should be consistent (<15% RSD) across all samples. A drop in IS area indicates matrix suppression.

  • Qualifier Ratio: The ratio of the two transition ions (79.0 / 97.0) must match the standard within ±20%.

References
  • National Institutes of Health (NIH). (2011). 13C labelled internal standards--a solution to minimize ion suppression effects in LC-MS/MS. PubMed Central. Retrieved from [Link]

A Senior Application Scientist's Guide to the Cross-Validation of Enzymatic vs. Chromatographic Methods for 3-Phosphoglyceric Acid (3-PGA) Quantification

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Phosphoglyceric acid (3-PGA) is paramount. As a key metabolic intermediate in glycolysis and the Calvin cycle, understanding its concentration is crucial for a wide range of studies, from metabolic disease research to agricultural biotechnology.[1][2][3][4] This guide provides an in-depth, objective comparison of the two primary analytical techniques for 3-PGA quantification: enzymatic assays and chromatographic methods. We will delve into the core principles, provide supporting experimental data, and offer expert insights to help you select and validate the optimal method for your specific research needs.

The Central Role of 3-PGA in Cellular Metabolism

3-Phosphoglyceric acid is a pivotal three-carbon molecule that serves as a critical link in fundamental metabolic pathways.[1][2] In glycolysis, 3-PGA is formed from 1,3-bisphosphoglycerate, a reaction that generates ATP.[2][3] In photosynthesis, within the Calvin cycle, two molecules of 3-PGA are produced for each molecule of CO2 fixed.[2] Beyond its role in energy metabolism, 3-PGA is also a precursor for the synthesis of amino acids such as serine, cysteine, and glycine.[2][4] Recent studies have even implicated 3-PGA in epigenetic regulation, highlighting its far-reaching influence on cellular function.[1][5]

Method Selection: A Tale of Two Approaches

The choice between an enzymatic assay and a chromatographic method for 3-PGA quantification is not a one-size-fits-all decision. It requires a careful consideration of the specific requirements of your study, balancing the need for high precision and specificity against the demand for speed and high throughput.

The Enzymatic Approach: Speed and Simplicity

Enzymatic assays for 3-PGA typically rely on a coupled enzyme system. The principle involves the conversion of 3-PGA to a product that can be easily measured, often through the change in absorbance of NADH at 340 nm.[6][7] This method is known for its simplicity, speed, and suitability for high-throughput screening.

Principle of a Common Enzymatic Assay for 3-PGA:

A widely used enzymatic assay for 3-PGA involves the following coupled reactions:

  • Phosphoglycerate kinase (PGK) catalyzes the conversion of 3-PGA to 1,3-bisphosphoglycerate, utilizing ATP.

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) then reduces 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate, with the concomitant oxidation of NADH to NAD+.

The decrease in NADH concentration, which is directly proportional to the initial amount of 3-PGA, is monitored spectrophotometrically at 340 nm.[6]

The Chromatographic Approach: Precision and Specificity

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer high specificity and precision for 3-PGA quantification.[8][9][10] These techniques physically separate 3-PGA from other components in a complex mixture before detection.

High-Performance Liquid Chromatography (HPLC):

HPLC methods for organic acids often utilize reversed-phase columns (like C18) with an acidic mobile phase and UV detection at a low wavelength (around 210 nm).[11][12][13] Ion-exchange chromatography is another powerful technique for separating charged molecules like 3-PGA.[14][15][16]

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.[17][18][19][20] This is often considered the gold standard for quantitative analysis due to its high specificity, which allows for the differentiation of isobaric compounds.[17] LC-MS/MS, or tandem mass spectrometry, further enhances specificity by fragmenting the parent ion and detecting a specific product ion.[19][20]

Performance Comparison: A Head-to-Head Analysis

The following table provides a comprehensive comparison of the key performance parameters for enzymatic and chromatographic methods for 3-PGA analysis.

Parameter Enzymatic Method (e.g., Coupled Enzyme Assay) Chromatographic Method (e.g., HPLC-UV, LC-MS/MS)
Specificity Good, but can be susceptible to interference from other metabolites that may interact with the coupling enzymes.High to Very High. LC-MS/MS offers the highest specificity by differentiating molecules based on mass-to-charge ratio and fragmentation patterns.[17]
Sensitivity Moderate. Detection limits are typically in the micromolar range.[21]High to Very High. LC-MS/MS can achieve detection limits in the nanomolar to picomolar range.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Accuracy Can be affected by matrix effects and interfering substances.Generally higher due to better separation and specificity.[22]
Precision Good, with typical intra- and inter-assay CVs in the range of 5-15%.Excellent, with CVs often below 5%.[22]
Throughput High. Well-suited for 96-well or 384-well plate formats.Lower. Each sample requires a chromatographic run, although autosamplers can improve throughput.
Cost Generally lower cost per sample. Reagents are relatively inexpensive.Higher initial instrument cost and higher cost per sample due to solvents, columns, and maintenance.
Sample Preparation Often minimal, may require deproteinization.More involved, can include deproteinization, solid-phase extraction, or derivatization.[23][24][25]
Typical Applications High-throughput screening, routine clinical monitoring, basic research where high precision is not paramount.Method development and validation, detailed metabolic profiling, studies requiring high accuracy and specificity.

Decision-Making Workflow for Method Selection

The choice between an enzymatic and a chromatographic method depends on several factors. The following diagram illustrates a logical workflow to guide your decision.

MethodSelection Start Start: Define Analytical Needs HighThroughput High Throughput Required? Start->HighThroughput HighSpecificity High Specificity Crucial? HighThroughput->HighSpecificity No Enzymatic Consider Enzymatic Assay HighThroughput->Enzymatic Yes Budget Budget Constraints? HighSpecificity->Budget Yes Chromatographic Consider Chromatographic Method (HPLC or LC-MS) HighSpecificity->Chromatographic No Budget->Enzymatic Yes Budget->Chromatographic No

Caption: Decision workflow for selecting an analytical method for 3-PGA.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for both an enzymatic and an HPLC-based method for 3-PGA quantification. These should be optimized and validated for your specific sample matrix and instrumentation.

Protocol 1: Enzymatic Assay for 3-PGA

This protocol is based on the coupled enzyme reaction involving phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase.

Materials:

  • Triethanolamine buffer (0.1 M, pH 7.6)

  • ATP solution (0.1 M)

  • NADH solution (0.01 M)

  • MgSO4 solution (0.1 M)

  • EDTA solution (0.1 M)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from rabbit muscle

  • Phosphoglycerate kinase (PGK) from yeast

  • 3-PGA standard solution

  • Sample (deproteinized)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Assay Mixture: In a microcentrifuge tube, prepare the assay mixture containing triethanolamine buffer, ATP, NADH, MgSO4, and EDTA.

  • Add GAPDH: Add an appropriate amount of GAPDH to the assay mixture.

  • Pipette into Microplate: Pipette the assay mixture with GAPDH into the wells of the microplate.

  • Add Sample or Standard: Add a specific volume of your deproteinized sample or 3-PGA standard to the wells.

  • Incubate and Read Initial Absorbance: Incubate the plate for 5 minutes at room temperature to allow for the reaction of any interfering substances. Read the initial absorbance at 340 nm (A1).

  • Initiate the Reaction: Add PGK to each well to start the reaction.

  • Incubate and Read Final Absorbance: Incubate the plate for 15-20 minutes at room temperature. Read the final absorbance at 340 nm (A2).

  • Calculate the Change in Absorbance: ΔA = A1 - A2.

  • Quantification: Create a standard curve by plotting the ΔA of the 3-PGA standards against their known concentrations. Determine the concentration of 3-PGA in your samples from the standard curve.

Protocol 2: HPLC-UV Method for 3-PGA

This protocol describes a reversed-phase HPLC method for the separation and quantification of 3-PGA.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: 0.01 M KH2PO4, pH adjusted to 2.6 with phosphoric acid

  • 3-PGA standard solutions

  • Sample (deproteinized and filtered)

  • Autosampler vials

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Calibration Curve: Prepare a series of 3-PGA standard solutions of known concentrations. Inject each standard onto the HPLC system and record the peak area.

  • Sample Analysis: Inject your prepared samples onto the HPLC system.

  • Detection: Monitor the eluent at 210 nm.

  • Quantification: Identify the 3-PGA peak in your samples by comparing the retention time with that of the standard. Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of 3-PGA in your samples from the calibration curve.[11]

Cross-Validation: Ensuring Methodological Integrity

Cross-validation is a critical step to ensure that both methods provide comparable and reliable results. This involves analyzing the same set of samples using both the enzymatic and chromatographic methods and comparing the outcomes.

Cross-Validation Workflow

The following diagram outlines the key steps in the cross-validation process.

CrossValidation Start Start: Prepare a Set of Samples (Spiked and Real) AnalyzeEnzymatic Analyze Samples with Enzymatic Method Start->AnalyzeEnzymatic AnalyzeChromo Analyze Samples with Chromatographic Method Start->AnalyzeChromo Compare Compare Results: Linear Regression, Bland-Altman Plot AnalyzeEnzymatic->Compare AnalyzeChromo->Compare Agreement Do Methods Agree? Compare->Agreement Validated Methods are Cross-Validated Agreement->Validated Yes Investigate Investigate Discrepancies: Matrix Effects, Interferences Agreement->Investigate No Investigate->Start Re-evaluate and Optimize

Caption: Workflow for the cross-validation of analytical methods.

Statistical Analysis for Cross-Validation:

  • Linear Regression: Plot the results from the enzymatic assay against the results from the chromatographic method. A high correlation coefficient (r > 0.95) indicates a strong linear relationship.

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the two measurements for each sample against the average of the two measurements. This helps to identify any systematic bias.

Conclusion: A Scientifically Sound Approach to 3-PGA Quantification

Both enzymatic and chromatographic methods offer robust and reliable means for quantifying 3-PGA, each with its own set of advantages and limitations. Enzymatic assays provide a rapid and cost-effective solution for high-throughput applications, while chromatographic methods, particularly LC-MS/MS, deliver unparalleled specificity and accuracy for detailed metabolic studies.

The key to successful 3-PGA analysis lies in a thorough understanding of the principles behind each method and a rigorous validation process. By carefully considering the specific needs of your research and implementing a comprehensive cross-validation strategy, you can ensure the integrity and reliability of your data, ultimately leading to more impactful scientific discoveries.

References

  • Oreate AI. (2026, January 15). 3-Phosphoglyceric Acid: The Metabolic Nexus of Life.
  • Wikipedia. (n.d.). 3-Phosphoglyceric acid.
  • Lab Manager. (2025, October 22).
  • PubMed. (n.d.). Comparison of micro-enzymatic and high-performance liquid chromatographic methods for the assay of serum 1,5-anhydroglucitol.
  • Fiveable. (2025, August 15). 3-phosphoglycerate Definition.
  • Sustainability Directory. (2026, January 19).
  • ASTM Digital Library. (n.d.). A Comparison of Enzyme Immunoassay and Gas Chromatography/Mass Spectrometry in Forensic Toxicology.
  • Benchchem. (n.d.). A Head-to-Head Battle: HPLC vs. Enzymatic Methods for Anhydroglycinol Analysis.
  • Chemsrc. (2025, August 25). 3-phosphoglyceric acid | CAS#:820-11-1.
  • PubMed. (n.d.).
  • PubMed. (2017, October 15). Comparison of HPLC-RI, LC/MS-MS and enzymatic assays for the analysis of residual lactose in lactose-free milk.
  • ProPharma. (2024, June 25).
  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2)
  • CORE. (2012, April 13). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices.
  • BioPharm International. (2020, November 12).
  • PMC. (2020, September 24).
  • PubMed. (2020, September 24).
  • IJRR, International Journal of Research and Review. (2025, August 8).
  • SIELC Technologies. (2024, October 30). ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column.
  • SciSpace. (2016, November 21). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • PubMed. (n.d.).
  • ResearchGate. (2025, December 3). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • Wiley-Blackwell. (n.d.). 3 Enzyme Assays.
  • PubMed. (2012, June 19).
  • MDPI. (2025, April 16). Production and Characterization of Poly-γ-Glutamic Acid by Bacillus velezensis SDU.
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.).
  • MDPI. (2023, November 10).
  • PMC - NIH. (2022, December 8). Liquid chromatography–tandem mass spectrometry for clinical diagnostics.
  • Chromatography Online. (2020, November 16).
  • Agno Pharmaceuticals. (n.d.). Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
  • Tosoh Bioscience. (n.d.).
  • ACS Publications. (2022, February 23). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages.
  • AAT Bioquest. (2026, February 18).
  • ThermoFisher. (n.d.).
  • Bio-Rad. (n.d.).
  • PMC. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry.
  • Chrom Tech, Inc. (2025, October 20).
  • Bitesize Bio. (2025, October 17). Ion-Exchange Chromatography: An Easy Introduction to the Basics.

Sources

The Metrological Standard: Benchmarking 3-Phosphoglycerate Purity Using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist, I frequently encounter a recurring bottleneck in metabolic research and drug discovery: the silent compounding of errors due to sub-standard biochemical reagents. 3-Phosphoglycerate (3-PGA) is a prime example. As a central node in both glycolysis and the de novo serine synthesis pathway, 3-PGA is the obligate substrate for 3-phosphoglycerate dehydrogenase (PHGDH). Because PHGDH amplification is a critical metabolic driver in breast cancers and melanomas, precise enzymatic assays (such as IC


 or K

determinations for novel inhibitors) demand absolute substrate purity1.

When researchers rely on nominal purity values provided by conventional suppliers—often derived from relative chromatographic methods—they risk introducing significant stoichiometric errors into their assays. This guide objectively benchmarks 3-PGA purity determination, comparing legacy methods against the metrological gold standard: Quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Dilemma: Why Traditional Methods Fall Short

Before detailing the qNMR workflow, it is crucial to understand the causality behind the failure of traditional analytical methods when applied to phosphorylated metabolites like 3-PGA:

  • HPLC-UV/RID (The Illusion of Purity): 3-PGA lacks a strong chromophore. Detecting it via UV requires low wavelengths (e.g., 210 nm), which are highly susceptible to solvent and matrix interference. Refractive Index Detection (RID) lacks the sensitivity needed for trace impurity identification. Most critically, HPLC only measures relative purity (area percent of detected peaks), completely ignoring NMR-invisible or UV-invisible contaminants like inorganic phosphate salts or residual water.

  • LC-MS (The Calibration Trap): While highly sensitive, LC-MS is plagued by ion suppression and matrix effects. Absolute quantification requires an identical, highly pure isotopic reference standard, creating a circular dependency if the standard's absolute purity is unknown.

  • Enzymatic Assays (The Variance Problem): Coupled assays (e.g., using PHGDH and diaphorase to reduce resazurin to fluorescent resorufin) are highly specific 2. However, they only measure the enzymatically active fraction. They cannot identify the nature of the impurities (e.g., inactive enantiomers, degradation products, or structurally related inhibitors) that might interfere with downstream applications, and they compound the error of standard curve generation.

The Gold Standard: Quantitative NMR (qNMR)

qNMR is revolutionizing how purity is determined in modern laboratories 3. The fundamental principle is elegantly simple and self-validating: the area under an NMR resonance (integral) is strictly proportional to the number of nuclei giving rise to that signal.

By introducing an internal standard (IS) of known absolute purity into the sample, we can determine the exact mass fraction of 3-PGA without needing a 3-PGA reference standard. This primary ratio rule makes qNMR an unbiased, SI-traceable metrological technique 4.

G Sample 3-PGA Sample Mix Gravimetric Preparation Sample->Mix IS Internal Standard (Maleic Acid) IS->Mix Solvent Deuterated Solvent (D2O) Solvent->Mix NMR 1H qNMR Acquisition (Long D1, 90° Pulse) Mix->NMR Analyze Integration & Purity Calculation NMR->Analyze

Caption: Step-by-step qNMR workflow for absolute purity determination.

Experimental Protocol: A Self-Validating qNMR System

To ensure scientific integrity, every step of the qNMR protocol must be optimized for causality. Here is the standardized methodology for 3-PGA purity determination 5:

Step 1: Internal Standard (IS) Selection Causality: The IS must be highly pure, chemically stable, non-reactive with 3-PGA, and possess a simple NMR spectrum that does not overlap with the analyte. We select Maleic acid (certified reference material), which produces a distinct singlet at ~6.3 ppm in D


O, well separated from the 3-PGA multiplet signals (typically 3.8 - 4.2 ppm).

Step 2: Gravimetric Sample Preparation Causality: qNMR is a mass-balance technique; analytical weighing is the largest source of potential error.

  • Accurately weigh ~10 mg of the 3-PGA sample and ~5 mg of the Maleic acid IS using a high-precision microbalance (readability 0.001 mg) into the same vial.

  • Record the exact masses.

  • Dissolve the mixture in 0.6 mL of D

    
    O. Note: Ensure the pH is consistent, as the chemical shifts of 3-PGA protons are highly pH-sensitive.
    

Step 3: NMR Acquisition Parameters Causality: To satisfy the primary ratio rule, all nuclei must fully relax between pulses.

  • Pulse Angle: 90° for maximum signal-to-noise ratio.

  • Relaxation Delay (D1): Must be

    
     (longitudinal relaxation time) of the slowest relaxing proton in the mixture. For Maleic acid and 3-PGA, a D1 of 30-60 seconds ensures >99.3% relaxation, preventing signal saturation and integration errors.
    
  • Scans: Acquire 64-128 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for accurate integration.

Step 4: Deconvolution and Quantification Integrate the Maleic acid singlet and the chosen 3-PGA proton signal (e.g., the CH proton). Calculate the absolute purity (


) using the following equation:


(Where


 is the integral area, 

is the number of protons,

is the molar mass,

is the gravimetric weight, and

is the purity).

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PGA 3-Phosphoglycerate (3-PGA) Glycolysis->PGA PHGDH PHGDH Enzyme PGA->PHGDH Oxidation (NAD+) Pyruvate Pyruvate PGA->Pyruvate Glycolysis Serine Serine Biosynthesis PHGDH->Serine Cancer Metabolism Target

Caption: Metabolic branching of 3-PGA in glycolysis and serine biosynthesis.

Benchmarking Data: qNMR vs. Alternatives

To demonstrate the critical difference in analytical methodologies, we benchmarked a Premium Grade 3-PGA standard against two conventional commercial suppliers.

Analytical MethodMetric MeasuredPremium StandardSupplier ASupplier B
HPLC-RID Relative Area %99.8%98.5%99.1%
Enzymatic Assay Active Substrate %99.1% ± 0.5%92.4% ± 1.2%88.7% ± 1.5%

H qNMR
Absolute Mass %99.4% 89.2% 84.5%

Data Interpretation & Causality:

  • The HPLC Illusion: Supplier B shows a 99.1% purity via HPLC-RID. However, HPLC fails to detect inorganic phosphate salts and residual moisture common in phosphorylated metabolites.

  • The Enzymatic Variance: Enzymatic assays reveal a drop in Supplier B's purity (88.7%), but the high standard deviation (± 1.5%) reflects the compounding errors of standard curve generation and enzyme kinetics.

  • The qNMR Reality: qNMR exposes the true absolute purity of Supplier B as 84.5%. The missing ~15% mass consists of NMR-invisible inorganic salts and water, which would drastically skew stoichiometric calculations in sensitive PHGDH inhibition assays. The Premium Standard maintains a >99% absolute purity, ensuring reproducible kinetic data.

Conclusion

For researchers investigating metabolic flux or developing inhibitors for enzymes like PHGDH, assuming the nominal purity of 3-PGA from legacy analytical certificates is a critical vulnerability. Quantitative NMR provides an unbiased, self-validating system for absolute purity determination. By adopting qNMR-certified standards, laboratories can eliminate stoichiometric artifacts, ensuring that their experimental data is both accurate and reproducible.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass. 3

  • Simmler et al. "Universal quantitative NMR analysis of complex natural samples." SciSpace. 4

  • National Institutes of Health (PMC). "Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications." 5

  • Proceedings of the National Academy of Sciences (PNAS). "Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers." 1

  • Oncotarget. "Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH)." 2

Sources

Safety Operating Guide

(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid Proper Disposal Procedures Document Type: Standard Operating Procedure (SOP) / Laboratory Safety Guide Target Audience: Researchers, Laboratory Managers, and EHS Officers

Chemical Identity & Hazard Profile

Before initiating disposal, positive identification of the substance is critical to prevent dangerous incompatibility reactions in waste streams.[1]

  • IUPAC Name: (2S)-3-Hydroxy-2-(phosphonooxy)propanoic acid[2]

  • Common Synonyms: 2-Phospho-L-glyceric acid; 2-Phosphoglycerate (2-PG); 2-PG Acid.

  • CAS Number: 23295-92-3[2]

  • Molecular Formula: C₃H₇O₇P

  • Chemical Nature: An acidic organic phosphate ester. It is a key metabolic intermediate in glycolysis.[1]

Risk Assessment: While (S)-3-Hydroxy-2-(Phosphonooxy)propanoic acid is biologically ubiquitous, the concentrated laboratory reagent is an acidic irritant .

  • Primary Hazards: Skin corrosion/irritation (H315), Serious eye damage/irritation (H319).

  • Environmental Hazard: Organic phosphates contribute to eutrophication in water systems; drain disposal is strictly prohibited without explicit EHS authorization.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[3]

Immediate Safety & PPE Requirements

Treat all waste handling with the same rigor as synthesis. The following Personal Protective Equipment (PPE) is mandatory during disposal operations:

PPE CategorySpecificationRationale
Eye Protection Chemical Safety GogglesPrevents irreversible corneal damage from acidic splashes. Standard safety glasses are insufficient for liquid waste pouring.
Hand Protection Nitrile Gloves (Min.[1] 0.11 mm thickness)Provides adequate barrier against organic acids. Double-gloving is recommended when handling stock solutions >1 M.
Body Protection Lab Coat (Buttoned) + Closed-toe ShoesProtects skin from spills; cotton/polyester blends are standard, but use a rubber apron for large volume transfers (>1 L).
Respiratory N95 or Fume HoodPowder handling must occur in a fume hood to prevent inhalation of acidic dust.

Disposal Decision Matrix (Workflow)

The following logic flow dictates the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Waste (Expired Stock, Spills) StateCheck->SolidWaste Powder LiquidWaste Liquid Waste (Reaction Mixtures, Stock Solutions) StateCheck->LiquidWaste Solution TraceWaste Trace Contaminated Items (Tips, Weigh Boats, Gloves) StateCheck->TraceWaste Labware SolidBin Segregate into: Solid Hazardous Waste Bin (Label: Organic Acid Solid) SolidWaste->SolidBin LiquidSeg Segregate by Solvent Base LiquidWaste->LiquidSeg TraceWaste->SolidBin Gross Contamination Decon Triple Rinse Container TraceWaste->Decon Empty Bottles AqWaste Aqueous Solution: Collect in HDPE/Glass Carboy (Label: Aqueous Acidic Waste) LiquidSeg->AqWaste Water Based OrgWaste Organic Solvent Solution: Collect in Solvent Carboy (Label: Flammable/Organic) LiquidSeg->OrgWaste Solvent Based Deface Deface Labels & Recycle/Trash Decon->Deface

Figure 1: Decision tree for segregating 2-Phosphoglyceric acid waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired Powder & Spill Debris)

Use this for: Expired stock chemicals, contaminated vermiculite from spills.

  • Containment: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar or a double-lined yellow hazardous waste bag.

  • Labeling: Immediately affix a Hazardous Waste tag.[4]

    • Chemical Name: (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid.[2]

    • Hazard Class: Irritant, Acidic.

    • Composition: 100%.

  • Storage: Store in the "Solid Waste" satellite accumulation area. Do not mix with solid oxidizers (e.g., permanganates, nitrates) as this may generate heat.

Protocol B: Liquid Waste (Aqueous & Solvent Solutions)

Use this for: Leftover reaction mixtures, HPLC waste, dissolved stock.

  • pH Check: If the solution is purely aqueous, check the pH.

    • Note: While some institutions allow elementary neutralization (pH 5–9) for drain disposal, organic phosphates often require collection due to local environmental regulations regarding phosphorus discharge. Default to collection unless EHS specifies otherwise.

  • Segregation:

    • Aqueous Acidic Stream: Pour into a carboy designated for aqueous acids. Ensure the carboy material is compatible (HDPE or Glass).[5]

    • Organic Solvent Stream: If dissolved in methanol/acetonitrile, dispose of in the "Organic Solvents" carboy. The organic solvent hazard takes precedence.

  • Venting: Use a vented cap if there is any risk of off-gassing, though 2-PG is generally stable.

Protocol C: Empty Containers & Trace Contamination

Use this for: Empty reagent bottles, pipette tips.

  • The "P-List" Check: This compound is not P-listed (acutely toxic) by the EPA. Therefore, triple rinsing is sufficient for container declassification.

  • Triple Rinse Procedure:

    • Rinse the empty bottle with a solvent capable of dissolving the residue (water is usually sufficient for 2-PG).

    • Collect the first rinse as Hazardous Liquid Waste (Protocol B).

    • Repeat rinse two more times (rinses 2 and 3 can often go down the drain if water-based and non-hazardous, subject to local policy).

  • Defacement: Cross out the original label using a bold marker or remove it entirely.

  • Final Disposal: Place the clean, defaced bottle in the recycling or glass trash bin.

Spill Management System

In the event of a laboratory spill, execute the C.L.E.A.N. protocol.

  • C ontain: Secure the area.[4][6][7] If powder, turn off fans/minimize drafts to prevent aerosolization.

  • L ocate SDS: Confirm hazards (Acidic, Irritant).

  • E quip: Don safety goggles, nitrile gloves, and lab coat.[1]

  • A bsorb/Neutralize:

    • For Liquids: Cover with sodium bicarbonate (baking soda) or a commercial acid neutralizer. Wait for bubbling (CO₂ evolution) to cease. Absorb with vermiculite or spill pads.

    • For Solids: Cover with wet paper towels to prevent dust, then carefully sweep into a dustpan.

  • N otify: Report the spill to the lab manager. Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

References

  • PubChem. (n.d.).[2] (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid (CID 447550).[2] National Center for Biotechnology Information. Retrieved March 8, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved March 8, 2026, from [Link]

Sources

Personal protective equipment for handling (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical oversight in laboratory environments: the underestimation of hazards associated with endogenous metabolites. While (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid —commonly known as L-2-Phosphoglyceric acid[1]—is a natural intermediate in the ninth step of cellular glycolysis[2], handling it ex vivo as a concentrated, purified powder presents distinct occupational hazards.

To build a truly safe laboratory environment, we must move beyond merely following rules; we must understand the causality behind them. This guide provides the mechanistic rationale and validated protocols for handling this compound safely, ensuring both operator protection and experimental integrity.

Hazard Assessment & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the physicochemical threats posed by the compound. Under the Globally Harmonized System (GHS), (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid is classified as an irritant with three primary hazard statements: H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation) [3].

The Causality of the Hazard: The molecule contains both a carboxylic acid and a phosphate group. In its concentrated powder form (often supplied as a disodium or trisodium salt hydrate), it is highly hygroscopic. When this lyophilized powder contacts the moisture of mucous membranes, tear films, or sweat on the skin, it rapidly dissolves. This dissolution causes localized osmotic stress and pH shifts that disrupt lipid bilayers, leading to acute epithelial irritation[3]. Furthermore, the fine particulate nature of the powder allows it to bypass upper respiratory defenses, making it a severe inhalation hazard if aerosolized[3].

Core Personal Protective Equipment (PPE) Matrix

To counter these specific physicochemical threats, your PPE must act as a comprehensive barrier system. Below is the quantitative and qualitative breakdown of the required protective gear.

PPE CategorySpecification / StandardMechanistic Rationale & Causality
Eye Protection (Tight-fitting Goggles)Standard safety glasses leave gaps. Tight-fitting goggles prevent fine, airborne dust from bypassing the lenses and dissolving in the tear film (preventing H319)[3].
Hand Protection EN 374 Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a superior chemical barrier against aqueous solutions of organic acids and phosphate esters, preventing acute contact dermatitis (H315)[3].
Body Protection 100% Cotton Lab Coat (Fully buttoned)Protects underlying clothing from dust accumulation. Cotton naturally resists static buildup, reducing the electrostatic cling of the hygroscopic powder.
Respiratory N95 / FFP2 Respirator (If hood is unavailable)Filters out fine particulates (<5 μm) that can penetrate the lower respiratory tract, directly mitigating mucosal and bronchial irritation (H335)[3].

Experimental Protocol: Safe Handling & Solubilization

Every protocol must be a self-validating system. The following methodology ensures that if a failure occurs at one step, the subsequent steps contain the hazard.

Step 1: Environmental Validation

  • Action: Verify that your chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Causality: This ensures any aerosolized particulates are actively drawn away from the operator's breathing zone. Never handle the dry powder on an open bench[3].

Step 2: Thermal Equilibration

  • Action: Remove the vial from -20°C storage[2] and allow it to equilibrate to room temperature inside a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric condensation. Because the compound is hygroscopic, moisture will degrade the powder and alter the molarity of your subsequent stock solution.

Step 3: Weighing and Transfer

  • Action: Don all PPE. Using an anti-static spatula, transfer the required mass into a pre-tared microcentrifuge tube inside the fume hood.

  • Causality: Anti-static tools prevent the powder from repelling off the spatula and aerosolizing into the hood environment.

Step 4: Solubilization

  • Action: Add your target solvent (e.g., DMSO or aqueous buffer). The maximum solubility in DMSO is approximately 1.87 mg/mL (10.05 mM)[2]. Cap the tube tightly and vortex for 30 seconds. If dissolution is incomplete, apply bath sonication[2].

  • Causality: Sonication provides the acoustic cavitation energy required to break apart crystalline aggregates without requiring heat, which could degrade the metabolite. Once in solution, store at -80°C for up to 1 year[2].

Spill Management and Decontamination

If a spill occurs, your response must contain the hazard without escalating it.

  • Containment (Do NOT Dry Sweep): Dry sweeping resuspends the fine powder into the air, exponentially increasing inhalation exposure[3].

  • Absorption: Cover the spill with a damp absorbent material (such as diatomite or universal binders)[3]. The moisture traps the dust, converting an inhalation hazard into a manageable liquid/solid waste.

  • Collection: Scoop the damp matrix into a sealable hazardous waste bag.

  • Decontamination: Scrub the affected surface with soap and water, then wipe down the area and your equipment with 70% ethanol to remove any residual chemical film[3].

Operational Workflow Visualization

Handling_Workflow A 1. Hazard Assessment (Review SDS & GHS) B 2. Don PPE (Nitrile, Goggles, Lab Coat) A->B C 3. Powder Handling (Fume Hood / N95) B->C D 4. Solubilization (Buffer Addition & Sonication) C->D E 5. Decontamination (Wet Wipe & Disposal) D->E

Workflow for handling (S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid safely.

References

  • National Institutes of Health (NIH). "(S)-3-Hydroxy-2-(Phosphonooxy)Propanoic Acid - Computed Properties and Synonyms". PubChem. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.